Product packaging for 4-Hydroxyhexanoic acid(Cat. No.:CAS No. 13532-38-2)

4-Hydroxyhexanoic acid

Cat. No.: B087786
CAS No.: 13532-38-2
M. Wt: 132.16 g/mol
InChI Key: ABIKNKURIGPIRJ-UHFFFAOYSA-N
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Description

4-Hydroxyhexanoic acid (CAS 13532-38-2) is a six-carbon hydroxy acid with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. This compound is of significant interest in biotechnology and materials science, particularly as a precursor for the synthesis of biopolymers. Research has demonstrated that this compound can be utilized as a carbon source by various aerobic Gram-negative bacteria for the biosynthesis of polyhydroxyalkanoates (PHA), a class of biodegradable and biocompatible polyesters. In studies, recombinant bacterial strains have incorporated this compound into terpolyesters alongside monomers like 3-hydroxybutyric acid and 3-hydroxyhexanoic acid, as confirmed by gas chromatographic and nuclear magnetic resonance spectroscopic analyses. This highlights its value as a monomer for creating novel polymeric materials with tailored properties. Beyond its primary application in polymer production, the compound is also relevant in other research areas, including metabolic studies and as a building block in organic synthesis. This compound is classified as a dangerous good. It is characterized by a melting point of approximately 177 °C and a predicted pKa of 4.62. Researchers can store this chemical sealed in a dry environment at 2-8°C. This product is intended for research and further manufacturing applications only and is not designed for human therapeutic or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B087786 4-Hydroxyhexanoic acid CAS No. 13532-38-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIKNKURIGPIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

781658-18-2
Record name Hexanoic acid, 4-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781658-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20870045
Record name 4-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13532-38-2
Record name 4-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013532382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4-HHA) is a six-carbon hydroxy fatty acid with significant potential in various scientific and industrial fields, including biochemistry, materials science, and drug development. Its structure, featuring a hydroxyl group at the fourth carbon position, allows for diverse chemical modifications and imparts specific biological activities. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental methodologies, and a summary of its known biological roles.

Core Chemical and Physical Properties

This compound is a chiral molecule, existing as (4R)- and (4S)-stereoisomers, which may exhibit different biological activities. The following tables summarize the key chemical and physical properties of this compound.

Table 1: General Chemical Properties

PropertyValueSource
IUPAC NameThis compound
Synonyms4-hydroxycaproic acid, 4-hydroxycaproate
CAS Number13532-38-2
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
SMILESCCC(CCC(=O)O)O
InChIInChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
InChI KeyABIKNKURIGPIRJ-UHFFFAOYSA-N

Table 2: Physical Properties

PropertyValueSource
Boiling Point280.35 °C (estimated)
Flash Point137.60 °C (estimated)
SolubilitySoluble in water (2.642e+005 mg/L @ 25 °C, estimated)
logP (o/w)0.106 (estimated)

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Methodologies

Several methods have been developed for the synthesis of this compound, including both biocatalytic and traditional chemical approaches.

1. Biocatalytic Synthesis:

A multi-enzyme cascade reaction has been reported for the synthesis of this compound from cyclohexanol. This method is noted for its specificity and environmental sustainability.

  • Reaction Steps:

    • Oxidation of cyclohexanol to cyclohexanone.

    • Baeyer-Villiger oxidation of cyclohexanone to ε-caprolactone.

    • Hydrolysis of ε-caprolactone to this compound.

2. Chemical Synthesis:

Traditional chemical methods typically involve the reduction of hexanoic acid derivatives or the hydrolysis of lactones. A common approach involves the hydrolysis of γ-caprolactone under acidic or basic conditions.

  • Hydrolysis of γ-Caprolactone:

    • Materials: γ-caprolactone, sodium hydroxide (or a strong acid like HCl), water, diethyl ether, hydrochloric acid (for acidification).

    • Procedure:

      • Dissolve γ-caprolactone in an aqueous solution of sodium hydroxide.

      • Heat the mixture under reflux to facilitate the hydrolysis of the lactone ring.

      • After the reaction is complete, cool the mixture to room temperature.

      • Acidify the reaction mixture with hydrochloric acid to protonate the carboxylate, forming this compound.

      • Extract the aqueous solution with an organic solvent such as diethyl ether.

      • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

      • Remove the solvent under reduced pressure to yield crude this compound.

      • Further purification can be achieved through distillation or chromatography.

Analytical Methods

The characterization and quantification of this compound can be performed using various analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, often after derivatization to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and for confirming its purity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as the hydroxyl (-OH) and carboxyl (-COOH) groups.

Chemical Reactions and Biological Activity

This compound can undergo several chemical reactions, making it a versatile building block in organic synthesis.

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are valuable in the production of biodegradable polymers.

  • Oxidation: The secondary hydroxyl group can be oxidized to a ketone, forming 4-oxohexanoic acid.

  • Condensation Reactions: It can participate in condensation reactions with other molecules to form larger structures, including polyesters.

  • Lactonization: Under certain conditions, this compound can undergo intramolecular esterification to form its corresponding lactone, γ-caprolactone.

From a biological perspective, this compound serves as a carbon source for various bacteria, which can utilize it for growth and for the synthesis of polyhydroxyalkanoates (PHAs). These PHAs are biodegradable polymers with potential applications as bioplastics.

Visualizations

Logical Workflow for Chemical Synthesis of this compound

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Workup cluster_3 Purification cluster_4 Final Product start γ-Caprolactone hydrolysis Alkaline or Acidic Hydrolysis start->hydrolysis acidification Acidification hydrolysis->acidification extraction Solvent Extraction acidification->extraction purification Distillation or Chromatography extraction->purification end This compound purification->end

Caption: Workflow for the chemical synthesis of this compound.

Potential Metabolic Fate of this compound in Bacteria

G cluster_0 Substrate cluster_1 Bacterial Cell cluster_2 Products hha This compound uptake Uptake hha->uptake metabolism Metabolic Pathways uptake->metabolism growth Bacterial Growth metabolism->growth pha Polyhydroxyalkanoates (PHAs) metabolism->pha

4-Hydroxyhexanoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Hydroxyhexanoic Acid

Introduction

This compound (4-HHA) is a six-carbon hydroxy fatty acid with the chemical formula C₆H₁₂O₃.[1] Characterized by a hydroxyl group at the fourth carbon position, this compound is a subject of interest in biochemistry and materials science.[1] It exists in two stereoisomeric forms, (4R)- and (4S)-4-hydroxyhexanoic acid, whose stereochemistry can influence their biological activity and reactivity.[1] 4-HHA serves as a versatile building block; for instance, it is used as a monomer in the synthesis of biodegradable polyesters and has applications in formulations for anti-rust and lubrication.[1][2] In biotechnology, certain bacteria can utilize it as a carbon source for growth and the production of polyhydroxyalkanoates (PHAs), which are valuable bioplastics.[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that many of the available data points are based on computational predictions and estimations.

PropertyValueSource
IUPAC Name This compound[1][4]
Synonyms 4-Hydroxycaproic acid, 4-hydroxycaproate[1][4][5]
CAS Number 13532-38-2[1][5][6]
Molecular Formula C₆H₁₂O₃[1][4][5][6]
Molecular Weight 132.16 g/mol [1][4][5]
Boiling Point 280.35 °C @ 760 mmHg (estimated)[6]
Density 1.100 ± 0.06 g/cm³ (Predicted)[2][7]
Water Solubility 2.642 x 10⁵ mg/L @ 25 °C (estimated)[6]
pKa 4.62 ± 0.10 (Predicted)[2]
LogP (o/w) 0.106 - 0.6221 (estimated)[5][6]
Flash Point 137.6 °C (estimated)[6][7]
Refractive Index 1.46 (Predicted)[7][8]
Canonical SMILES CCC(CCC(=O)O)O[1][4]
InChI Key ABIKNKURIGPIRJ-UHFFFAOYSA-N[1][4]

Experimental Protocols

Detailed methodologies for the characterization and analysis of carboxylic acids like 4-HHA are crucial for research and development. Below are protocols for key experimental procedures.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[9] It involves titrating the acid with a strong base and monitoring the pH change.

Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain ionic strength)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Dissolve an accurately weighed quantity of this compound in deionized water to create a solution of at least 10⁻⁴ M.[9][10] Add 0.15 M KCl to maintain a constant ionic strength.[10]

  • Initial Acidification: Make the sample solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[10]

  • Inert Atmosphere: Purge the solution with nitrogen gas to displace any dissolved carbon dioxide, which can interfere with the titration of a weak acid.[10]

  • Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring.[10]

  • Titration: Gradually add the standardized 0.1 M NaOH solution in small, precise increments from the buret. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[10]

  • Data Collection: Continue the titration until the pH reaches approximately 12-12.5.[10]

  • Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of maximum slope (the inflection point of the curve).[9][11] The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added).[11]

  • Replication: Perform a minimum of three titrations to ensure the reliability and accuracy of the results, then calculate the average pKa value.[10]

Protocol 2: Identification and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a sample.[12][13][14] For a non-volatile compound like 4-HHA, derivatization is required to make it volatile for GC analysis.

Materials and Equipment:

  • This compound sample

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • GC-MS instrument with a suitable column (e.g., a polar capillary column)

  • Helium or Hydrogen carrier gas

  • Autosampler vials with inserts

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh a small amount of the 4-HHA sample into a vial.

    • Dissolve the sample in an anhydrous solvent.

    • Add the derivatization agent. This process converts the polar hydroxyl and carboxylic acid groups into less polar, more volatile silyl ethers and esters.

    • Heat the mixture (e.g., at 70°C for 1 hour) to ensure the reaction goes to completion.

  • GC-MS Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature, ramp up to a high temperature to elute all compounds, and then hold for a period.

    • Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250°C).[12]

    • Set the carrier gas flow rate.[14]

    • Set the MS parameters, including the ionization method (typically Electron Impact, EI), mass range to be scanned, and detector voltage.

  • Injection and Separation:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.[12]

    • The sample is vaporized and carried onto the GC column by the inert carrier gas.[12][14]

    • Components separate based on their boiling points and interactions with the column's stationary phase.[13][14]

  • Ionization and Mass Analysis:

    • As each separated component elutes from the column, it enters the MS ion source.[15]

    • In the ion source, molecules are bombarded with electrons, causing them to ionize and break apart into characteristic fragments.[13][14]

    • These charged fragments are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[12][13]

  • Detection and Data Analysis:

    • A detector measures the abundance of each fragment.[15]

    • The output is a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak (ion abundance vs. m/z).

    • The mass spectrum of the peak corresponding to derivatized 4-HHA is compared to a spectral library (e.g., NIST) for positive identification. The fragmentation pattern serves as a unique "fingerprint" for the molecule.[14]

Visualizations

Chemical Relationship Diagram

The following diagram illustrates the reversible intramolecular esterification (lactonization) of this compound to form its corresponding lactone, γ-caprolactone. This is a key chemical transformation for hydroxy acids.[16]

Caption: Equilibrium between this compound and its lactone.

Experimental Workflow Diagram

This diagram outlines the major steps involved in the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow start Start: 4-HHA Sample prep 1. Sample Preparation (Derivatization to increase volatility) start->prep injection 2. GC Injection (Vaporization) prep->injection separation 3. GC Separation (Chromatographic Column) injection->separation ionization 4. MS Ionization (Electron Impact) separation->ionization analysis 5. Mass Analysis (Separation by m/z ratio) ionization->analysis detection 6. Detection (Electron Multiplier) analysis->detection data 7. Data Processing (Library Matching) detection->data end Result: Compound Identified data->end PHA_Synthesis substrate This compound (Carbon Source) uptake Bacterial Cell Uptake substrate->uptake pathway Metabolic Pathway (Enzymatic Conversions) uptake->pathway polymerization PHA Synthase (Polymerization) pathway->polymerization product Polyhydroxyalkanoate (PHA) (Bioplastic Granules) polymerization->product

References

An In-depth Technical Guide to 4-Hydroxyhexanoic Acid: From Structural Formula to Biotechnological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxyhexanoic acid, a naturally occurring hydroxy fatty acid with significant potential in biopolymer production and as a building block in chemical synthesis. This document details its chemical structure, physicochemical properties, spectroscopic characterization, synthesis protocols, and its role in microbial metabolic pathways, particularly in the production of polyhydroxyalkanoates (PHAs).

Chemical Structure and Properties

This compound (4-HHA) is a six-carbon carboxylic acid with a hydroxyl group located at the C4 position.[1] Its presence gives rise to a chiral center, meaning it can exist as two distinct stereoisomers: (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid. The structural formula and key chemical identifiers are presented below.

Chemical Structure:

Key Identifiers and Physicochemical Properties:

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 13532-38-2[1]
Molecular Formula C6H12O3[1]
Molecular Weight 132.16 g/mol [1]
SMILES CCC(CCC(=O)O)O[1]
Boiling Point 280.4 °C at 760 mmHg

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the predicted chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar structures like hexanoic acid and other hydroxy fatty acids.[2]

Predicted ¹H and ¹³C NMR Chemical Shifts:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)~11-12 (s, 1H)~175-180
C2 (-CH2-)~2.2-2.4 (t, 2H)~30-35
C3 (-CH2-)~1.6-1.8 (m, 2H)~35-40
C4 (-CH(OH)-)~3.6-3.8 (m, 1H)~65-70
C5 (-CH2-)~1.4-1.6 (m, 2H)~30-35
C6 (-CH3)~0.9 (t, 3H)~10-15
-OHVariable-

Note: s = singlet, t = triplet, m = multiplet. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Expected Infrared Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Broad, Strong
O-H stretch (alcohol)3200-3600Broad, Strong
C-H stretch (alkane)2850-3000Medium-Strong
C=O stretch (carboxylic acid)1700-1725Strong
C-O stretch (alcohol/acid)1050-1250Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 132. The fragmentation pattern would be characterized by losses of water (M-18), the carboxyl group (M-45), and cleavage adjacent to the hydroxyl group.

Predicted Mass Spectrometry Fragmentation:

m/zFragment
132[M]⁺
114[M - H₂O]⁺
87[M - COOH]⁺
73[C₃H₅O₂]⁺
57[C₄H₉]⁺

Experimental Protocols

Chemical Synthesis: Reduction of Ethyl 4-Oxohexanoate

A common laboratory-scale synthesis of this compound involves the reduction of its corresponding keto-ester, ethyl 4-oxohexanoate.

Materials:

  • Ethyl 4-oxohexanoate

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reduction: Dissolve ethyl 4-oxohexanoate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution until the pH is approximately 7.

  • Hydrolysis: Add 1 M sodium hydroxide solution to the reaction mixture to achieve a final concentration of 0.5 M. Heat the mixture to reflux for 1 hour to hydrolyze the ester.

  • Acidification and Extraction: Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Microbial Production of Polyhydroxyalkanoates (PHAs) from this compound

Pseudomonas putida is a well-studied bacterium capable of producing medium-chain-length PHAs from various carbon sources, including this compound.[3][4][5][6]

Materials:

  • Pseudomonas putida strain (e.g., KT2440)

  • Minimal salts medium (MSM)

  • This compound (as the primary carbon source)

  • Ammonium chloride (as the nitrogen source)

  • Shake flasks

  • Incubator shaker

  • Centrifuge

  • Lyophilizer

  • Chloroform

  • Methanol

  • Sulfuric acid

  • Gas chromatograph (GC)

Procedure:

  • Inoculum Preparation: Inoculate a single colony of P. putida into a nutrient-rich medium (e.g., LB broth) and incubate overnight at 30°C with shaking (200 rpm).

  • Culture Conditions for PHA Production: Prepare a minimal salts medium containing a limiting amount of a nitrogen source (e.g., 0.1 g/L NH₄Cl) and this compound as the sole carbon source (e.g., 2 g/L). Inoculate the medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubation: Incubate the culture in a shake flask at 30°C and 200 rpm for 48-72 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes. Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).

  • PHA Extraction: Resuspend the lyophilized cells in chloroform and stir for 24 hours at room temperature. Filter the mixture to remove cell debris and precipitate the PHA by adding cold methanol to the chloroform extract.

  • PHA Quantification: Quantify the PHA content by subjecting a known amount of lyophilized cells to methanolysis (using methanol and sulfuric acid) to convert the PHA into its constituent methyl esters. Analyze the methyl esters by gas chromatography.

Metabolic Pathway and Visualization

In Pseudomonas putida, this compound is metabolized and incorporated into the PHA biosynthesis pathway. The proposed pathway involves the activation of this compound to its coenzyme A (CoA) thioester, followed by its incorporation into the growing PHA polymer chain.

Proposed Metabolic Pathway of this compound for PHA Synthesis in Pseudomonas putida

The following diagram illustrates the proposed metabolic pathway for the conversion of this compound into poly(3-hydroxyalkanoate).

Metabolic_Pathway cluster_uptake Cellular Uptake and Activation cluster_pha PHA Synthesis 4HHA_ext This compound (extracellular) 4HHA_int This compound (intracellular) 4HHA_ext->4HHA_int Transport 4HHA_CoA 4-Hydroxyhexanoyl-CoA 4HHA_int->4HHA_CoA Acyl-CoA Synthetase (FadD) PHA_polymer Poly(4-hydroxyhexanoate) 4HHA_CoA->PHA_polymer PHA Synthase (PhaC1/PhaC2)

Caption: Proposed metabolic pathway of this compound utilization for PHA synthesis in P. putida.

Experimental Workflow for GC-MS Analysis of this compound

For accurate quantification in biological samples, this compound is typically derivatized prior to GC-MS analysis to increase its volatility. A common derivatization method is silylation.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., cell lysate) Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Silylation Silylation with BSTFA + TMCS Drying->Silylation GCMS GC-MS Injection Silylation->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxyhexanoic acid, focusing on their synthesis, separation, characterization, and biological significance. The presence of a chiral center at the C4 position gives rise to two enantiomers, (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid, which can exhibit distinct physicochemical properties and biological activities.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Lactone

PropertyThis compound (Racemic)γ-Caprolactone (Racemic)(R)-γ-Caprolactone(S)-γ-Caprolactone
Molecular Formula C₆H₁₂O₃[1][2]C₆H₁₀O₂C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 132.16 g/mol [1][2]114.14 g/mol 114.14 g/mol 114.14 g/mol
Boiling Point ~280.4 °C (estimated)[3]219-220 °CNot availableNot available
Melting Point Not available-18 °CNot availableNot available
Density ~1.1 g/cm³[3]~1.023 g/mLNot availableNot available
Specific Rotation ([α]D) 0° (racemic)0° (racemic)+53° (c=1 in methanol)-53° (inferred)

Synthesis and Enantioselective Separation

The synthesis of this compound can be achieved through both chemical and biocatalytic routes. The stereoselective synthesis of the individual enantiomers is of particular interest for elucidating their specific biological roles.

General Synthesis of Racemic this compound

A common laboratory-scale synthesis involves the reduction of 4-oxohexanoic acid.

Experimental Protocol: Reduction of 4-Oxohexanoic Acid

  • Dissolution: Dissolve 4-oxohexanoic acid in a suitable solvent such as methanol or ethanol.

  • Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise to the solution at 0 °C.

  • Stirring: Allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases.

  • Extraction: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Stereoselective Synthesis

Enzymatic methods offer high stereoselectivity in the synthesis of chiral hydroxy acids. Ketoreductases (KREDs) and lipases are commonly employed for this purpose.

Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction of 4-Oxohexanoic Acid (Conceptual)

  • Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), combine 4-oxohexanoic acid, a ketoreductase (either (R)- or (S)-selective), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by analyzing aliquots using chiral High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the desired conversion is achieved, acidify the reaction mixture to pH 2-3 with an acid like HCl.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the organic phase, evaporate the solvent, and purify the resulting enantiomerically enriched this compound by chromatography.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound (Conceptual)

Note: This is a generalized protocol for lipase-catalyzed resolution.

  • Reaction Setup: Dissolve racemic this compound in a suitable organic solvent (e.g., toluene).

  • Acyl Donor: Add an acyl donor, such as vinyl acetate.

  • Enzyme: Add an immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40 °C) with shaking. The lipase will selectively acylate one of the enantiomers.

  • Monitoring: Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation: Separate the enzyme by filtration. The reaction mixture will contain one enantiomer as the acetate ester and the other as the unreacted alcohol. These can be separated by column chromatography.

  • Hydrolysis: The separated ester can then be hydrolyzed back to the corresponding enantiomer of this compound using a mild base.

G cluster_synthesis Stereoselective Synthesis & Separation cluster_hplc Chiral HPLC Separation racemic Racemic this compound r_acid (R)-4-Hydroxyhexanoic Acid racemic->r_acid s_acid (S)-4-Hydroxyhexanoic Acid racemic->s_acid Unreacted Enantiomer racemic->s_acid r_ester (R)-Acetate racemic->r_ester Lipase-catalyzed Acylation keto_acid 4-Oxohexanoic Acid keto_acid->r_acid (R)-selective Ketoreductase keto_acid->s_acid (S)-selective Ketoreductase r_ester->r_acid Hydrolysis s_ester (S)-Acetate

Figure 1. General strategies for the synthesis and separation of this compound stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) Separation

The separation of the (R) and (S) enantiomers of this compound is crucial for their individual analysis and characterization. This is typically achieved using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers (Conceptual)

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic V) are common choices for separating acidic chiral compounds.

  • Mobile Phase:

    • Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol, often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.

  • Detection: UV detection is often challenging for this compound due to the lack of a strong chromophore. Derivatization with a UV-active group or the use of a mass spectrometer (LC-MS) or a chiral detector is recommended.

  • Optimization: The separation will likely require optimization of the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomers.

G cluster_workflow Analytical Workflow sample Racemic Mixture of This compound hplc Chiral HPLC System sample->hplc detector Detector (e.g., MS, CD) hplc->detector r_peak Peak 1: (R)-Enantiomer detector->r_peak s_peak Peak 2: (S)-Enantiomer detector->s_peak data Data Analysis: Quantification & Purity Assessment r_peak->data s_peak->data

Figure 2. Experimental workflow for the chiral separation and analysis of this compound stereoisomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential tools for the structural elucidation of this compound.

Table 2: Predicted and Reported Spectroscopic Data

TechniqueData
¹H NMR Predicted chemical shifts (ppm):- CH₃ (t, ~0.9)- CH₂-CH₃ (sextet, ~1.5)- CH₂-C=O (t, ~2.4)- CH(OH) (m, ~3.8)- OH (broad s)- COOH (broad s, >10)
¹³C NMR Predicted chemical shifts (ppm):- C1 (COOH, ~175)- C2 (~30)- C3 (~38)- C4 (CH-OH, ~68)- C5 (~30)- C6 (CH₃, ~10)
Mass Spec (EI) Expected fragmentation patterns:- Loss of H₂O (M-18)- Loss of C₂H₅ (M-29)- Loss of COOH (M-45)

Biological Activity

The biological activities of the stereoisomers of this compound are not extensively documented for the free acid form. However, the corresponding lactone, γ-caprolactone, has known stereospecific activities. It is plausible that the biological effects of the acid are related to its lactone form, as the two can be interconverted in biological systems.

Table 3: Known Biological Activities of γ-Caprolactone Stereoisomers

StereoisomerBiological Activity
(S)-γ-Caprolactone Known as a flavoring agent, contributing to the aroma of various fruits and vegetables with a characteristic caramel and licorice scent.[4]
(R)-γ-Caprolactone Identified as a component of floral scents and the aromas of some fruits and vegetables. It is also produced by the Khapra beetle as a pheromone.
γ-Caprolactone (Racemic) Can act as a biostimulant, promoting the growth of certain bacteria with biocontrol activity against soft-rot pathogens.

The stereospecificity of enzymes suggests that the (R) and (S) enantiomers of this compound likely have different metabolic fates and biological functions in vivo. Further research is needed to fully elucidate these differences.

Conclusion

The stereoisomers of this compound represent an important area of study, particularly in the fields of biodegradable polymers, flavor chemistry, and potentially in drug development. While methods for their synthesis and separation are conceptually established, detailed and optimized protocols are still needed. The distinct biological roles of the (R) and (S) enantiomers are an area ripe for further investigation, which will be heavily reliant on the availability of enantiomerically pure samples. This guide provides a foundational understanding for researchers and professionals looking to work with these chiral molecules.

References

An In-depth Technical Guide on the Biological Activity of (4R)-4-hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4R)-4-hydroxyhexanoic acid, a chiral molecule existing in equilibrium with its lactone form, (R)-γ-caprolactone, exhibits a range of biological activities with significant implications for agriculture, microbiology, and potentially human health. This technical guide provides a comprehensive overview of its known biological functions, focusing on its role as a bacterial biostimulant and quorum quenching agent, its activity as an insect pheromone, and its utility as a monomer for biopolymer synthesis. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

(4R)-4-hydroxyhexanoic acid is a six-carbon hydroxy fatty acid with a chiral center at the C4 position. This stereochemistry is crucial to its biological function, as enzymes and receptors often exhibit high stereospecificity. The molecule exists in two stereoisomeric forms: (4R)-4-hydroxyhexanoic acid and (4S)-4-hydroxyhexanoic acid, which can display distinct biological activities. In aqueous environments, it can exist in equilibrium with its corresponding γ-lactone, (R)-γ-caprolactone. Much of the documented biological activity is attributed to this lactone form.

This guide will delve into the primary areas of known biological activity: its role in microbial quorum quenching, its function as an insect pheromone, and its application in the biosynthesis of polyhydroxyalkanoates (PHAs).

Quorum Quenching and Biocontrol Activity

(R)-γ-caprolactone has been identified as a biostimulant for the bacterium Rhodococcus erythropolis, a known biocontrol agent against plant pathogens. This activity is centered on the disruption of quorum sensing (QS), a cell-to-cell communication mechanism used by many pathogenic bacteria to coordinate virulence.

Mechanism of Action

(R)-γ-caprolactone stimulates the growth of R. erythropolis and induces the expression of the qsd (quorum-sensing signal degradation) operon. The key enzyme in this pathway is the lactonase QsdA, which hydrolyzes the lactone ring of N-acylhomoserine lactones (NAHSLs), the signaling molecules used by many Gram-negative pathogenic bacteria. By degrading these signals, R. erythropolis effectively silences the communication of pathogens, preventing the coordinated release of virulence factors and thus protecting the host plant.

Quantitative Data

The following table summarizes the quantitative data related to the biostimulant and quorum quenching activity of γ-caprolactone on Rhodococcus erythropolis.

ParameterOrganism/SystemValueReference
Increase in NAHSL-degrading bacteriaHydroponic systemUp to 70% of total culturable bacteria after treatment[1]
Doubling time of R. erythropolisMinimal media with γ-lactonesApprox. 4 hours[2]
Concentration for biostimulationPotato hydroponic system0.4 g/L[3]
Signaling and Metabolic Pathway

The catabolic pathway of γ-caprolactone in Rhodococcus erythropolis is initiated by the QsdA lactonase, which opens the lactone ring. The resulting 6-hydroxyhexanoic acid is then activated by a coenzyme A (CoA) thioester linkage via the FadD ligase. The subsequent acyl-CoA enters the fatty acid metabolism pathways, such as β-oxidation and ω-oxidation, ultimately feeding into the Krebs cycle.

G Catabolic Pathway of γ-Caprolactone in Rhodococcus erythropolis cluster_0 Catabolic Pathway of γ-Caprolactone in Rhodococcus erythropolis gamma_Caprolactone γ-Caprolactone QsdA QsdA (Lactonase) gamma_Caprolactone->QsdA 6_HHA 6-Hydroxyhexanoic Acid QsdA->6_HHA FadD FadD (Acyl-CoA Ligase) 6_HHA->FadD 6_HHA_CoA 6-Hydroxyhexanoyl-CoA FadD->6_HHA_CoA Beta_Oxidation β-Oxidation 6_HHA_CoA->Beta_Oxidation Omega_Oxidation ω-Oxidation 6_HHA_CoA->Omega_Oxidation Krebs_Cycle Krebs Cycle Beta_Oxidation->Krebs_Cycle Omega_Oxidation->Krebs_Cycle G Workflow for Trogoderma granarium Pheromone Bioassay cluster_0 Workflow for Trogoderma granarium Pheromone Bioassay Setup Set up Y-tube Olfactometer Preparation Prepare Pheromone and Control Samples Setup->Preparation Introduction Introduce Male Beetle Preparation->Introduction Observation Observe and Record Behavior Introduction->Observation Repetition Repeat with Multiple Beetles Observation->Repetition Analysis Statistical Analysis Repetition->Analysis

References

(4S)-4-Hydroxyhexanoic Acid: A Review of Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This document addresses the current state of scientific knowledge regarding the biological activity of (4S)-4-hydroxyhexanoic acid. It is intended to serve as a technical overview for researchers, scientists, and professionals in drug development. However, a comprehensive literature search reveals a significant scarcity of specific data for this particular stereoisomer. The majority of available information pertains to the broader compound, 4-hydroxyhexanoic acid, without distinguishing between its enantiomers, and primarily focuses on its role in microbial metabolism.

Due to this lack of specific and quantitative data, it is not currently possible to provide an in-depth technical guide complete with detailed experimental protocols, extensive quantitative data tables, or specific signaling pathway diagrams as requested. This document will instead summarize the limited available information on this compound and provide a broader context by discussing the biological activities of short-chain hydroxy fatty acids. This approach aims to offer a realistic perspective on the current research landscape and highlight the significant opportunities for future investigation into the potential bioactivities of (4S)-4-hydroxyhexanoic acid.

Introduction to this compound

This compound is a six-carbon hydroxy fatty acid with the chemical formula C₆H₁₂O₃.[1] The hydroxyl group at the fourth carbon position creates a chiral center, resulting in two stereoisomers: (4S)-4-hydroxyhexanoic acid and (4R)-4-hydroxyhexanoic acid.[1] This stereochemistry is a critical factor, as biological systems, particularly enzymes and receptors, often exhibit high stereospecificity, meaning the two enantiomers could have different biological activities and metabolic fates.[2]

Known Biological Activities of this compound (Non-Stereospecific)

The primary biological role of this compound documented in the scientific literature is in the field of microbiology.

Microbial Metabolism and Biopolymer Synthesis

Various aerobic Gram-negative bacteria can utilize this compound as a carbon source for growth and for the synthesis of polyhydroxyalkanoates (PHAs).[1][3] PHAs are biodegradable and biocompatible polyesters, making them attractive as environmentally friendly plastics.[1] Studies have shown that recombinant bacterial strains can incorporate this compound into PHA polymers.[3] This metabolic function underscores its role as a substrate in microbial processes and its potential in biotechnological applications for bioplastic production.[1]

The Unexplored Landscape of (4S)-4-Hydroxyhexanoic Acid in Mammalian Systems

Currently, there is a notable absence of published research on the specific biological activity of (4S)-4-hydroxyhexanoic acid in mammalian systems. Key areas where information is lacking include:

  • Pharmacodynamics: The molecular targets, mechanism of action, and any potential therapeutic or toxic effects are unknown.

  • Pharmacokinetics: Data on its absorption, distribution, metabolism, and excretion in mammals is not available.

  • Signaling Pathways: There is no information on whether (4S)-4-hydroxyhexanoic acid modulates any specific signaling pathways.

Broader Context: Biological Activities of Short-Chain Fatty Acids (SCFAs)

To provide a speculative context, it is useful to consider the well-established roles of other short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. These molecules are primarily produced by the gut microbiota and act as important signaling molecules with a wide range of physiological effects.[2][4][5]

The biological activities of SCFAs are mainly mediated through two principal mechanisms:

  • Activation of G-protein coupled receptors (GPCRs): SCFAs can act as ligands for GPCRs such as FFAR2 (GPR43) and FFAR3 (GPR41).[2][4] Activation of these receptors triggers various intracellular signaling cascades that can influence immune responses, metabolism, and gut homeostasis.[5][6]

  • Inhibition of histone deacetylases (HDACs): Butyrate, in particular, is a known inhibitor of HDACs.[4] By inhibiting these enzymes, SCFAs can modulate gene expression, leading to anti-inflammatory effects and influencing cell proliferation and differentiation.[7]

It is important to reiterate that while this provides a general framework for how short-chain fatty acids can exert biological effects, there is currently no evidence to suggest that (4S)-4-hydroxyhexanoic acid functions through these or any other specific mechanisms in mammals.

Potential Research Directions

The significant gap in the literature regarding the biological activity of (4S)-4-hydroxyhexanoic acid presents numerous opportunities for novel research. Key areas for future investigation include:

  • Enantioselective Synthesis: Development of robust and scalable methods for the synthesis of enantiomerically pure (4S)-4-hydroxyhexanoic acid is a crucial first step to enable detailed biological studies.

  • In Vitro Screening: High-throughput screening against a panel of receptors, enzymes, and ion channels could identify potential molecular targets. Given its structural similarity to other bioactive molecules, screening could focus on targets such as GABA receptors, other neurotransmitter receptors, and fatty acid receptors.

  • Cell-Based Assays: Investigating the effects of (4S)-4-hydroxyhexanoic acid on various cell types (e.g., neurons, immune cells, cancer cell lines) could reveal potential effects on cell viability, proliferation, inflammation, and other cellular processes.

  • In Vivo Studies: Following promising in vitro results, studies in animal models would be necessary to determine its pharmacokinetic profile, safety, and potential therapeutic efficacy in various disease models.

Conclusion

Visualization of General SCFA Signaling (Hypothetical Context)

As a conceptual illustration of how short-chain fatty acids can act, the following diagram depicts the general signaling pathways of well-studied SCFAs like butyrate. It is crucial to note that this is a generalized diagram and there is currently no evidence that (4S)-4-hydroxyhexanoic acid utilizes these pathways.

SCFA_Signaling cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA Short-Chain Fatty Acids (e.g., Butyrate) GPCR GPCR (e.g., FFAR2/3) SCFA->GPCR Activation HDAC HDAC SCFA->HDAC Inhibition G_protein G-protein Signaling GPCR->G_protein Downstream Downstream Effectors (e.g., MAPK, PI3K/Akt) G_protein->Downstream Gene_Expression Altered Gene Expression (e.g., Anti-inflammatory genes) Downstream->Gene_Expression Signal Transduction Chromatin Chromatin HDAC->Chromatin Deacetylation Chromatin->Gene_Expression Modulation

References

An In-depth Technical Guide to the 4-Hydroxyhexanoic Acid Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhexanoic acid (4-HHA) is a six-carbon hydroxy fatty acid with emerging significance in various biological contexts. While its role as a constituent of bacterially produced polyhydroxyalkanoates (PHAs) has been acknowledged, its metabolic fate in mammals has only recently been elucidated. This technical guide provides a comprehensive overview of the core metabolic pathway of this compound, with a particular focus on its catabolism. We delve into the key enzymatic steps, metabolic intermediates, and present available quantitative data. Furthermore, this guide furnishes detailed experimental protocols for the study of this pathway and explores its potential, though currently speculative, biosynthetic origins and links to cellular signaling.

Introduction

This compound is a medium-chain fatty acid characterized by a hydroxyl group at the fourth carbon position.[1] It can exist as (4R) and (4S) stereoisomers, which may exhibit distinct biological activities.[1] While some bacteria can utilize 4-HHA as a carbon source for growth and for the synthesis of biodegradable polyesters known as polyhydroxyalkanoates (PHAs), its metabolic processing in mammalian systems has been a subject of more recent investigation.[1][2][3] Understanding the metabolic pathway of 4-HHA is crucial for researchers in fields ranging from microbiology and biotechnology to drug development, given the potential physiological effects of hydroxy fatty acids.

The Catabolic Pathway of this compound

The primary catabolic route for this compound in mammals does not follow the canonical beta-oxidation pathway directly. Instead, it proceeds through a novel pathway involving phosphorylation, which ultimately converts the 4-hydroxyacyl-CoA intermediate into a substrate for conventional beta-oxidation.[2][4][5]

The key steps in the catabolism of this compound are as follows:

  • Activation to 4-Hydroxyhexanoyl-CoA: Like other fatty acids, this compound must first be activated to its coenzyme A (CoA) thioester, 4-hydroxyhexanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase.

  • Phosphorylation of 4-Hydroxyhexanoyl-CoA: The central and recently discovered step in this pathway is the phosphorylation of the 4-hydroxyl group of 4-hydroxyhexanoyl-CoA to form 4-phosphohexanoyl-CoA.[4][5][6] This reaction is catalyzed by the kinase domain of bifunctional enzymes, specifically Acyl-CoA Dehydrogenase 10 (ACAD10) in the mitochondria and Acyl-CoA Dehydrogenase 11 (ACAD11) in peroxisomes.[4][5][6]

  • Elimination of Phosphate to Form an Enoyl-CoA: The second function of ACAD10 and ACAD11, mediated by their acyl-CoA dehydrogenase domain, is the elimination of the phosphate group to generate a trans-2-enoyl-CoA intermediate, hex-2-enoyl-CoA.[4][5][6]

  • Entry into Beta-Oxidation: Hex-2-enoyl-CoA is a standard intermediate in the beta-oxidation of fatty acids. It is subsequently processed by the enzymes of the beta-oxidation spiral to yield acetyl-CoA molecules, which can then enter the citric acid cycle for energy production.

A minor, alternative pathway for the catabolism of 4-hydroxyacids with five or more carbons has also been proposed, which involves a sequence of beta-oxidation, alpha-oxidation, and further beta-oxidation steps.[2]

Key Enzymes and Intermediates
StepIntermediateEnzyme(s)Cellular Location
1This compoundAcyl-CoA SynthetaseMitochondria/Peroxisomes
24-Hydroxyhexanoyl-CoAACAD10 (kinase domain) / ACAD11 (kinase domain)Mitochondria (ACAD10) / Peroxisomes (ACAD11)
34-Phosphohexanoyl-CoAACAD10 (dehydrogenase domain) / ACAD11 (dehydrogenase domain)Mitochondria (ACAD10) / Peroxisomes (ACAD11)
4Hex-2-enoyl-CoAEnoyl-CoA hydratase and subsequent β-oxidation enzymesMitochondria/Peroxisomes

Diagram of the this compound Catabolic Pathway

Catabolic_Pathway cluster_activation Activation cluster_phosphorylation_elimination Phosphorylation & Elimination cluster_beta_oxidation Beta-Oxidation 4-HHA This compound 4-HH-CoA 4-Hydroxyhexanoyl-CoA 4-HHA->4-HH-CoA Acyl-CoA Synthetase (ATP, CoA-SH) 4-P-H-CoA 4-Phosphohexanoyl-CoA 4-HH-CoA->4-P-H-CoA ACAD10 / ACAD11 (Kinase Domain, ATP) Hex-2-enoyl-CoA Hex-2-enoyl-CoA 4-P-H-CoA->Hex-2-enoyl-CoA ACAD10 / ACAD11 (ACAD Domain, -Pi) Acetyl-CoA Acetyl-CoA Hex-2-enoyl-CoA->Acetyl-CoA β-Oxidation Spiral

Caption: The catabolic pathway of this compound.

Biosynthesis of this compound

A dedicated de novo biosynthetic pathway for free this compound has not been well-characterized in most organisms. Its presence is often linked to catabolic processes or as a component of larger molecules.

In some bacteria, the formation of (R)-3-hydroxyacyl-CoAs, which are precursors for PHA synthesis, can occur via the fatty acid beta-oxidation pathway through the action of (R)-specific enoyl-CoA hydratases. It is conceivable that a similar mechanism, or the action of other hydratases on unsaturated fatty acyl-CoA intermediates, could lead to the formation of 4-hydroxyhexanoyl-CoA, which could then be released as the free acid. However, further research is needed to substantiate this as a primary biosynthetic route.

Potential Signaling Roles

While direct evidence for the signaling functions of this compound is limited, studies on closely related molecules suggest this as a possibility. For instance, 6-hydroxyhexanoic acid, another medium-chain hydroxy fatty acid, has been shown to protect against obesity and insulin resistance, in part by modulating signaling pathways in white adipose tissue.[7][8] Specifically, it was found to suppress pro-inflammatory cytokine production and lipolysis through G-protein coupled receptor (GPCR)-mediated signaling.[7][8] Given the structural similarity, it is plausible that 4-HHA could also interact with cellular signaling cascades, a hypothesis that warrants further investigation.

Experimental Protocols

General Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol can be adapted to assess the activity of dehydrogenases that may act on hydroxyacyl-CoA intermediates.

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the presence of a suitable acyl-CoA substrate.

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C

  • 5.4 mM S-Acetoacetyl Coenzyme A (or other suitable acyl-CoA substrate) solution in buffer

  • 6.4 mM NADH solution in cold buffer (prepare fresh)

  • Enzyme solution (e.g., purified dehydrogenase or cell lysate) in cold buffer

Procedure:

  • In a cuvette, combine 2.80 mL of potassium phosphate buffer, 0.05 mL of S-acetoacetyl-CoA solution, and 0.05 mL of NADH solution.

  • Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding a small volume of the enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute from the linear portion of the curve.

Workflow for the Analysis of 4-Hydroxy Fatty Acid Metabolism

This workflow outlines the general steps for investigating the metabolism of 4-HHA in a biological system.

Experimental_Workflow Cell_Culture Cell/Tissue Culture or Animal Model Incubation Incubation with This compound (labeled or unlabeled) Cell_Culture->Incubation Metabolite_Extraction Metabolite Extraction (e.g., Folch method) Incubation->Metabolite_Extraction Enzyme_Assays Enzyme Assays (e.g., dehydrogenase activity) Incubation->Enzyme_Assays LC_MS_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS_MS Data_Analysis Data Analysis and Metabolite Identification LC_MS_MS->Data_Analysis Pathway_Elucidation Pathway Elucidation Data_Analysis->Pathway_Elucidation Enzyme_Assays->Pathway_Elucidation

Caption: A general workflow for studying 4-HHA metabolism.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically on the enzyme kinetics of the this compound metabolic pathway with 4-HHA or its derivatives as substrates. The following table provides a template for the types of data that are needed to fully characterize this pathway.

EnzymeSubstrateKmVmaxkcatkcat/KmOrganism/TissueReference
Acyl-CoA SynthetaseThis compound------
ACAD104-Hydroxyhexanoyl-CoA----Mouse[4][5]
ACAD114-Hydroxyhexanoyl-CoA----Mouse[4][5]

Data for 4-hydroxyhexanoyl-CoA as a substrate for ACAD10 and ACAD11 is not yet available in the literature in the form of specific kinetic parameters.

Conclusion and Future Directions

The elucidation of the catabolic pathway of this compound via a novel phosphorylation-dependent mechanism represents a significant advancement in our understanding of fatty acid metabolism. The identification of ACAD10 and ACAD11 as the key enzymes in this process opens up new avenues for research into the physiological and pathological roles of 4-hydroxy fatty acids. Future research should focus on several key areas:

  • Quantitative Characterization: Detailed kinetic studies of the enzymes involved in the 4-HHA metabolic pathway are essential for building accurate metabolic models.

  • Biosynthesis: Further investigation is needed to determine if dedicated biosynthetic pathways for free 4-HHA exist and under what conditions they are active.

  • Signaling Functions: The potential for 4-HHA to act as a signaling molecule, similar to other hydroxy fatty acids, is an exciting area for future exploration.

  • Drug Development: The enzymes in the 4-HHA metabolic pathway could represent novel targets for therapeutic intervention in diseases where the metabolism of hydroxy fatty acids is dysregulated.

This technical guide provides a current and in-depth overview of the this compound metabolic pathway, intended to serve as a valuable resource for researchers and professionals in the life sciences. As research in this area continues to evolve, a more complete picture of the roles of this intriguing molecule in biology will undoubtedly emerge.

References

The Ubiquitous Yet Understated Presence of 4-Hydroxyhexanoic Acid in Nature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhexanoic acid (4-HHx), a six-carbon hydroxy fatty acid, is a naturally occurring molecule with a subtle but significant presence across various biological systems. While not as extensively studied as other fatty acids, its roles as a microbial metabolic intermediate, a constituent of bioplastics, and a potential signaling molecule are increasingly being recognized. This technical guide provides a comprehensive overview of the natural occurrence of 4-HHx, detailing its presence in microorganisms, its potential existence in mammals, and the natural distribution of its cyclic ester form, γ-caprolactone. This document summarizes quantitative data, provides detailed experimental protocols for its detection and quantification, and visualizes the key metabolic and experimental pathways.

Introduction

This compound (C₆H₁₂O₃) is a short-chain hydroxy fatty acid characterized by a hydroxyl group on the fourth carbon. Its natural occurrence is primarily documented in the context of microbial metabolism, where it serves as a monomer unit for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters[1]. The molecule exists in two stereoisomeric forms, (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid, due to the chiral center at the C4 position[2]. Beyond its role in biopolymer formation, evidence suggests its presence as a metabolic intermediate in mammals and its lactone form, γ-caprolactone, is a known aroma compound in various fruits and vegetables and an insect pheromone[3][4]. This guide aims to consolidate the current knowledge on the natural occurrence of 4-HHx, providing a valuable resource for researchers in microbiology, biochemistry, and drug development.

Natural Occurrence and Quantitative Data

The presence of this compound in nature is most firmly established in the microbial world as a component of PHAs. However, its free form and its lactone are also found in other biological contexts.

Microbial Kingdom: A Building Block for Bioplastics

Various aerobic Gram-negative bacteria utilize this compound as a carbon source for growth and for the synthesis of PHAs[1]. When supplied with 4-HHx, recombinant bacterial strains can incorporate it into PHA polymers.

Bacterial StrainSubstrate4-HHx Content in PHA (mol%)Reference
Pseudomonas putida GPp104 (recombinant)This compoundup to 47[1]
Alcaligenes eutrophus PHB-4 (recombinant)This compound1.4[1]
Rhodococcus ruberThis compoundup to 1.3[1]
Mammalian Systems: A Metabolic Intermediate

This compound is considered a naturally occurring metabolic intermediate in mammalian lipid metabolism, playing a role in cellular energy production and the synthesis of signaling molecules[3]. However, quantitative data on the concentration of free 4-HHx in mammalian tissues and fluids are not extensively documented in the available literature. Its presence is often inferred from the detection of its metabolic precursors or downstream products.

Plant Kingdom and Insect World: The Lactone Form (γ-Caprolactone)

In its cyclic ester form, γ-caprolactone (also known as γ-hexalactone), this compound is a well-known natural product. It contributes to the characteristic aroma of many fruits and vegetables and also functions as an insect pheromone[4][5].

Natural SourceCompoundFunctionReference
Various ripe fruitsγ-CaprolactoneAroma compound[5]
Various vegetablesγ-CaprolactoneAroma compound[4]
Khapra beetle (Trogoderma granarium)(R)-γ-CaprolactonePheromone[4]

Quantitative data for γ-caprolactone in specific natural sources can be highly variable depending on the species, ripeness, and environmental conditions.

Biosynthesis of this compound

The biosynthetic pathways leading to this compound are not fully elucidated but are believed to be linked to fatty acid metabolism. Two putative pathways are proposed here: direct hydroxylation of hexanoic acid and as an intermediate in the β-oxidation of longer-chain fatty acids.

Putative Pathway 1: Direct Hydroxylation of Hexanoic Acid

This proposed pathway involves the direct hydroxylation of hexanoic acid at the C4 position. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP). These enzymes are known to hydroxylate fatty acids at various positions, including in-chain carbons[6][7][8][9]. The regioselectivity of the hydroxylation is determined by the specific CYP isozyme.

G Putative Biosynthetic Pathway of this compound via Direct Hydroxylation Hexanoyl_CoA Hexanoyl-CoA Hexanoic_Acid Hexanoic Acid Hexanoyl_CoA->Hexanoic_Acid Thioesterase Four_Hydroxyhexanoic_Acid This compound Hexanoic_Acid->Four_Hydroxyhexanoic_Acid Cytochrome P450 Monooxygenase (CYP-mediated hydroxylation) + O2, NADPH G Incorporation of 4-HHx into PHA in Bacteria Central_Metabolism Central Metabolism (e.g., Fatty Acid Metabolism) Four_Hydroxyhexanoyl_CoA 4-Hydroxyhexanoyl-CoA Central_Metabolism->Four_Hydroxyhexanoyl_CoA Multi-step enzymatic conversion PHA Poly(4-hydroxyhexanoate) Four_Hydroxyhexanoyl_CoA->PHA PHA Synthase (PhaC) G Workflow for 4-HHx Quantification from PHA Start Lyophilized Bacterial Cells containing PHA Methanolysis Methanolysis (H2SO4 in Methanol, 100°C) Start->Methanolysis Extraction Liquid-Liquid Extraction (e.g., with Chloroform) Methanolysis->Extraction Analysis GC-MS Analysis Extraction->Analysis End Quantification of Methyl 4-hydroxyhexanoate Analysis->End G Workflow for Free 4-HHx and γ-Caprolactone Quantification Start Biological Sample (e.g., Plasma, Fruit Homogenate) Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Derivatization Derivatization (optional) (e.g., with 3-NPH for 4-HHx) Extraction->Derivatization Analysis LC-MS/MS Analysis Derivatization->Analysis End Quantification Analysis->End

References

An In-depth Technical Guide to 4-Hydroxyhexanoic Acid (CAS 13532-38-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4-HHA), with the CAS registry number 13532-38-2, is a six-carbon hydroxy fatty acid. Its structure, featuring a hydroxyl group at the fourth carbon, imparts specific chemical and biological properties that make it a molecule of interest in various scientific fields. This technical guide provides a comprehensive overview of 4-HHA, including its chemical and physical properties, synthesis methodologies, biological significance, and analytical techniques.

Chemical and Physical Properties

This compound is a chiral molecule and exists as two stereoisomers: (4R)-4-hydroxyhexanoic acid and (4S)-4-hydroxyhexanoic acid. The physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 13532-38-2[1]
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-hydroxycaproic acid[1]
Boiling Point 280.4 °C at 760 mmHg (estimated)
Flash Point 137.6 °C (estimated)
Density 1.1 g/cm³ (estimated)
pKa 4.62 (predicted)
Solubility Soluble in water

Synthesis of this compound

This compound can be synthesized through both chemical and biocatalytic methods.

Chemical Synthesis: Hydrolysis of γ-Caprolactone

A common and straightforward method for the chemical synthesis of this compound is the hydrolysis of its corresponding lactone, γ-caprolactone. This can be achieved under either alkaline or acidic conditions.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-caprolactone in a suitable solvent, such as a mixture of water and ethanol to ensure miscibility.[2]

  • Addition of Base: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the γ-caprolactone solution while stirring. A typical molar ratio of lactone to base is 1:1.1.[2]

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 1-4 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2-3 with a dilute strong acid (e.g., hydrochloric acid) to protonate the carboxylate salt of this compound.[2]

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.[2]

  • Purification: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate). Filter the solution and concentrate it under reduced pressure to obtain the crude this compound.[2] Further purification can be achieved by column chromatography on silica gel.[3][4][5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve γ-caprolactone in an aqueous solution.[2]

  • Addition of Acid: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.[2]

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for the desired reaction time.[2] Monitor the reaction progress using an appropriate analytical technique.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).[2]

  • Extraction and Purification: Follow the extraction and purification steps outlined in the alkaline hydrolysis protocol.[2]

G cluster_synthesis Chemical Synthesis of this compound γ-Caprolactone γ-Caprolactone Hydrolysis Hydrolysis γ-Caprolactone->Hydrolysis This compound This compound Hydrolysis->this compound Alkaline or Acidic Conditions Purification Purification This compound->Purification Extraction & Chromatography Pure 4-HHA Pure 4-HHA Purification->Pure 4-HHA

Figure 1: Chemical synthesis workflow for this compound.
Biocatalytic Synthesis

Biocatalytic routes offer a green and highly specific alternative for the synthesis of this compound. Whole-cell biocatalysts, such as recombinant strains of Pseudomonas, have been shown to be effective in producing hydroxy fatty acids. For instance, recombinant Pseudomonas taiwanensis has been engineered to synthesize 6-hydroxyhexanoic acid from cyclohexane through a four-step enzymatic cascade.[6] A similar enzymatic pathway could be envisioned for the production of this compound from a suitable precursor.

  • Cultivation of Biocatalyst: Cultivate a recombinant bacterial strain (e.g., Pseudomonas putida) harboring the necessary enzymes for the multi-step oxidation of a suitable precursor.[6][7]

  • Induction of Enzyme Expression: Induce the expression of the catalytic enzymes using an appropriate inducer (e.g., IPTG) when the cell culture reaches a desired optical density.

  • Biotransformation: Harvest the cells and resuspend them in a buffer containing the precursor substrate. The biotransformation is typically carried out in a bioreactor with controlled pH, temperature, and aeration.

  • Extraction and Purification: After the biotransformation, separate the cells from the culture medium. The this compound can then be extracted from the supernatant and purified using methods similar to those described for chemical synthesis.

G cluster_biocatalysis Biocatalytic Synthesis of this compound Precursor Precursor Biotransformation Biotransformation Precursor->Biotransformation Recombinant Microorganism Recombinant Microorganism Recombinant Microorganism->Biotransformation This compound This compound Biotransformation->this compound Purification Purification This compound->Purification Pure 4-HHA Pure 4-HHA Purification->Pure 4-HHA

Figure 2: Biocatalytic synthesis workflow for this compound.

Biological Activity and Significance

The primary biological significance of this compound lies in its role as a monomer for the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage materials.

Precursor for Polyhydroxyalkanoate (PHA) Synthesis

Certain bacteria can utilize this compound as a carbon source for the synthesis of PHAs. Recombinant strains of Pseudomonas putida have been shown to incorporate this compound into the PHA polymer chain, resulting in a terpolyester composed of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and this compound.[7]

The conversion of this compound into a substrate for PHA synthase likely involves enzymes of the β-oxidation pathway. The proposed metabolic pathway is as follows:

  • Activation: this compound is first activated to its coenzyme A (CoA) thioester, 4-hydroxyhexanoyl-CoA, by an acyl-CoA synthetase.

  • Dehydrogenation: A dehydrogenase catalyzes the oxidation of the hydroxyl group at the C4 position to a keto group, forming 4-ketohexanoyl-CoA.

  • Thiolytic Cleavage: A β-ketothiolase would then cleave 4-ketohexanoyl-CoA, yielding acetyl-CoA and butyryl-CoA.

  • Conversion to PHA Precursor: Butyryl-CoA can then enter the established PHA synthesis pathway. It can be converted to crotonyl-CoA, which is then hydrated to (S)-3-hydroxybutyryl-CoA and subsequently isomerized to (R)-3-hydroxybutyryl-CoA, the direct precursor for PHA synthase. Alternatively, butyryl-CoA can be elongated to 3-hydroxyhexanoyl-CoA.

G cluster_pathway Putative Metabolic Pathway of 4-HHA for PHA Synthesis This compound This compound 4-Hydroxyhexanoyl-CoA 4-Hydroxyhexanoyl-CoA This compound->4-Hydroxyhexanoyl-CoA Acyl-CoA Synthetase 4-Ketohexanoyl-CoA 4-Ketohexanoyl-CoA 4-Hydroxyhexanoyl-CoA->4-Ketohexanoyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 4-Ketohexanoyl-CoA->Acetyl-CoA β-Ketothiolase Butyryl-CoA Butyryl-CoA 4-Ketohexanoyl-CoA->Butyryl-CoA β-Ketothiolase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Butyryl-CoA->3-Hydroxyacyl-CoA β-Oxidation enzymes PHA PHA 3-Hydroxyacyl-CoA->PHA PHA Synthase

Figure 3: Proposed metabolic pathway of 4-HHA to PHA.

Analytical Methods

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step is usually required to increase its volatility.

  • Sample Preparation (Methanolysis): The sample containing this compound (e.g., from a PHA polymer) is subjected to methanolysis. This is typically done by heating the sample in a mixture of methanol and sulfuric acid in chloroform.[8] This process converts the hydroxy acid to its methyl ester.

  • Extraction: After cooling, water is added to separate the organic and aqueous phases. The organic phase containing the methyl ester of this compound is collected.[8]

  • GC-MS Analysis: The organic extract is injected into a GC-MS system. The components are separated on a suitable capillary column (e.g., a wax column) and detected by the mass spectrometer.[8][9][10] The identification of the this compound methyl ester is based on its retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can be used to confirm the structure of this compound. The expected chemical shifts in the ¹H NMR spectrum would include signals for the methyl, methylene, and methine protons, with the proton on the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms.[7][11]

Conclusion

This compound is a versatile molecule with potential applications in the synthesis of biodegradable polymers. The availability of both chemical and biocatalytic synthesis routes provides flexibility in its production. Its role as a monomer in PHA biosynthesis highlights its importance in the field of bioplastics. Further research into its metabolic pathways and the development of more efficient synthesis methods will undoubtedly expand its applications in the future.

References

An In-depth Technical Guide to 4-Hydroxycaproic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Hydroxycaproic acid, a molecule of growing interest in biotechnology and chemical synthesis. It details its chemical identity, physicochemical properties, and relevant experimental methodologies. Furthermore, it explores its role in biological pathways, offering a foundational resource for professionals in research and development.

Chemical Identity and Synonyms

4-Hydroxycaproic acid, systematically known as 4-hydroxyhexanoic acid, is a six-carbon carboxylic acid with a hydroxyl group at the fourth carbon position.[1] This structure gives rise to chirality at the C4 position, meaning it can exist as two different stereoisomers: (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid.[2] The compound is also commonly referred to by several other names and identifiers, which are crucial for comprehensive literature and database searches.

A summary of its primary identifiers and synonyms is presented below.

Identifier TypeValue
IUPAC Name This compound
Common Synonyms 4-Hydroxycaproic acid[1][3], DL-4-hydroxy caproic acid[1][4]
CAS Number 13532-38-2[1][3]
Molecular Formula C₆H₁₂O₃[1][3]
Molecular Weight 132.16 g/mol [1][3]
InChI InChI=1S/C6H12O3/c1-2-5(7)3-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)[1][4]
InChIKey ABIKNKURIGPIRJ-UHFFFAOYSA-N[1][4]
Canonical SMILES CCC(CCC(=O)O)O[1]
PubChem CID 193477[4]
ChEBI ID CHEBI:179643[1][4]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in various experimental settings. The following table summarizes key quantitative data available for this compound.

PropertyValue
Boiling Point 280.4 °C at 760 mmHg[5]
Flash Point 137.6 °C[5]
Density 1.1 g/cm³[5]
logP (o/w) 0.62210[5]
Water Solubility 2.642e+005 mg/L at 25 °C (estimated)[3]
Vapor Pressure 0.000456 mmHg at 25 °C[5]
Refractive Index 1.46[5]

Experimental Protocols and Methodologies

The synthesis and analysis of this compound can be achieved through various chemical and biological methods. This section outlines the core principles of these experimental protocols.

Synthesis of this compound

Chemical Synthesis: A common chemical route to this compound involves the hydrolysis of corresponding lactones, such as γ-caprolactone, under acidic or basic conditions.[1] Another approach is the reduction of hexanoic acid derivatives.[1] A general procedure for preparing highly pure ω-hydroxycarboxylic acids from their lactones involves saponification with a base (e.g., NaOH or KOH) followed by acidification with a strong acid like H₂SO₄.[6]

Biocatalytic Synthesis: Enzymatic and microbial synthesis routes offer high specificity and environmentally sustainable alternatives. One reported method utilizes a multi-enzyme cascade reaction.[1] This can involve the oxidation of a precursor like cyclohexanol to cyclohexanone, followed by a Baeyer-Villiger oxidation to form ε-caprolactone, which is then hydrolyzed to yield the hydroxy acid.[1] Such biocatalytic methods can be designed to produce specific enantiomers, (R)- or (S)-4-hydroxyhexanoic acid, which is challenging to achieve through traditional chemistry.[2]

Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex biological samples. For analysis of polyhydroxyalkanoates (PHAs) containing 4-hydroxyalkanoic acid units, a methanolysis sample preparation step is employed.[7] This process converts the polymer into its constituent methyl esters. When analyzed by GC-MS, the methanolysis product of a PHA containing this compound typically shows two major peaks: one for the methyl ester of this compound and another for its corresponding γ-lactone (γ-caprolactone).[7]

Methodology Overview:

  • Sample Preparation (Methanolysis): The sample containing the this compound (often in polymeric form) is treated with methanol and a catalyst (e.g., sulfuric acid) and heated to produce methyl 4-hydroxyhexanoate.

  • GC Separation: The resulting methyl esters are injected into a gas chromatograph. A polar capillary column, such as one with a wax-based stationary phase (e.g., SH-WAX), is typically used to separate the analytes based on their boiling points and interactions with the stationary phase.[8]

  • MS Detection: As the compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and fragments them into a predictable pattern. This mass spectrum serves as a molecular fingerprint for identification.

Biological Significance and Pathways

This compound is involved in several biological processes, most notably as a monomer for the biosynthesis of biodegradable polymers in microorganisms.

Polyhydroxyalkanoate (PHA) Biosynthesis

Certain aerobic Gram-negative bacteria can utilize this compound as a carbon source for growth and for the synthesis of polyhydroxyalkanoates (PHAs).[1][9] PHAs are biopolymers that serve as intracellular carbon and energy storage materials and have properties similar to some petroleum-based plastics, but are fully biodegradable. Recombinant bacterial strains of Pseudomonas putida and Alcaligenes eutrophus have been shown to incorporate this compound into PHA terpolyesters, alongside other monomers like 3-hydroxybutyric acid and 3-hydroxyhexanoic acid.[9]

The general workflow for PHA production using this compound as a substrate is depicted below.

PHA_Biosynthesis_Workflow Workflow for PHA Production from this compound cluster_cultivation Bacterial Cultivation cluster_synthesis Intracellular Synthesis cluster_extraction Product Recovery A Select Recombinant Bacterial Strain (e.g., P. putida) B Provide Carbon Source: This compound C Nitrogen Starvation (Induces PHA accumulation) D Uptake of 4-HHx C->D Cultured Cells E Activation to 4-Hydroxyhexanoyl-CoA D->E F PHA Synthase Enzyme E->F G Polymerization into PHA Granules F->G H Cell Lysis G->H PHA-rich Biomass I PHA Extraction (e.g., Solvent Extraction) H->I J Purification I->J K PHA Biopolymer J->K

Caption: Bacterial production of PHA biopolymers using this compound.

Mammalian Metabolism

This compound is also recognized as a naturally occurring compound involved in mammalian lipid metabolism.[2] While its specific signaling roles are less defined than some other fatty acids, its structure suggests it can act as an intermediate in metabolic pathways related to energy production and the synthesis of other bioactive molecules.[1][2] Its metabolism is linked to fundamental cellular processes.[2]

The metabolic relationship between this compound and its corresponding lactone is a key aspect of its chemistry within biological systems.

Metabolic_Relationship Metabolic Interconversion of this compound HHA This compound Lactone γ-Caprolactone (gamma-Caprolactone) HHA->Lactone Intramolecular Cyclization (Lactonization) / Hydrolysis (Lactonases) Metabolism Further Lipid Metabolism (e.g., β-oxidation) HHA->Metabolism Enzymatic Conversion

Caption: Reversible conversion of this compound to γ-caprolactone.

References

The Emerging Biological Significance of 4-Hydroxyhexanoic Acid: From Microbial Metabolism to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhexanoic acid (4-HHA) is a medium-chain hydroxy fatty acid that has garnered increasing interest for its role in microbial metabolism and its potential, yet largely unexplored, functions in mammalian systems. Primarily recognized as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs)—biodegradable bioplastics—in various bacteria, the broader biological significance of 4-HHA is an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of 4-HHA's biological roles, detailing its involvement in microbial PHA production and exploring the emergent evidence suggesting a signaling role for related hydroxy fatty acids in mammals. This document consolidates quantitative data, outlines key experimental protocols, and presents signaling and metabolic pathways to serve as a foundational resource for researchers and professionals in drug development and biotechnology.

Introduction to this compound

This compound (4-HHA) is a six-carbon carboxylic acid with a hydroxyl group at the C4 position. As a member of the hydroxy fatty acid family, its chemical structure allows for diverse reactivity and biological activity. It exists as two stereoisomers, (4R)- and (4S)-4-hydroxyhexanoic acid, which may exhibit distinct biological functions. While its role as a microbial metabolite is well-established, its endogenous presence and physiological relevance in mammalian systems are not yet fully understood. The growing interest in medium-chain fatty acids (MCFAs) and their derivatives as signaling molecules in metabolic and inflammatory pathways positions 4-HHA as a molecule of significant research interest.

Core Biological Role in Microbial Metabolism: A Precursor for Polyhydroxyalkanoates (PHAs)

The most well-documented biological role of this compound is in the microbial synthesis of polyhydroxyalkanoates (PHAs). PHAs are a class of biodegradable polyesters produced by numerous bacteria as intracellular carbon and energy storage granules, typically under conditions of nutrient limitation. 4-HHA serves as a monomeric precursor for the production of specific types of PHAs, imparting unique physical properties to the resulting biopolymer.

A variety of aerobic Gram-negative bacteria can utilize 4-HHA as a carbon source for growth and PHA synthesis.[1] Recombinant bacterial strains have demonstrated the ability to incorporate 4-HHA into PHA terpolyesters, consisting of 3-hydroxybutyric acid, 3-hydroxyhexanoic acid, and this compound.[1]

Quantitative Data on 4-HHA Incorporation into PHAs

The efficiency of 4-HHA incorporation into PHAs varies depending on the bacterial strain and culture conditions. The following table summarizes key quantitative data from foundational studies.

Bacterial StrainCarbon Source Conditions4-HHA in PHA (mol%)Reference
Pseudomonas putida GPp104 (recombinant)4-HHA as sole carbon source, nitrogen starvationup to 47%[1]
Alcaligenes eutrophus PHB-4 (recombinant)4-HHA as sole carbon source, nitrogen starvation1.4%[1]
Rhodococcus ruber4-HHA as a carbon sourceup to 1.3%[1]
Experimental Protocol: PHA Production from 4-HHA in Recombinant E. coli

The following is a generalized protocol for the production and analysis of PHAs containing 4-HHA, based on established methodologies.

Objective: To produce and quantify the incorporation of 4-HHA into PHAs in a recombinant bacterial strain.

Materials:

  • Recombinant Escherichia coli strain expressing PHA synthase and necessary pathway enzymes.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium.

  • This compound sodium salt.

  • Glucose.

  • Antibiotics (as required for plasmid maintenance).

  • Gas chromatography-mass spectrometry (GC-MS) equipment.

  • Methanol, chloroform, sulfuric acid.

Procedure:

  • Pre-culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and incubate overnight at 37°C with shaking.

  • Main Culture: Inoculate 100 mL of M9 minimal medium containing glucose (10 g/L) and the appropriate antibiotic with the overnight pre-culture. Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction and PHA Production: Induce the expression of the PHA synthesis genes (e.g., with IPTG). At the time of induction, supplement the culture with this compound sodium salt (1-2 g/L). Continue incubation for 48-72 hours at 30°C.

  • Cell Harvesting: Harvest the cells by centrifugation at 5000 x g for 10 minutes. Wash the cell pellet with distilled water and lyophilize.

  • PHA Extraction and Analysis:

    • Subject a known amount of dried cell biomass to methanolysis. This is achieved by heating the cells in a mixture of methanol, chloroform, and sulfuric acid.

    • This process simultaneously breaks down the PHA polymer and converts the constituent monomers into their methyl ester derivatives.

    • Analyze the resulting methyl esters by GC-MS to identify and quantify the methyl-4-hydroxyhexanoate, allowing for the determination of the molar percentage of 4-HHA in the total PHA.

Visualization of the PHA Biosynthesis Workflow

The following diagram illustrates the general workflow for the bacterial production and analysis of PHAs from this compound.

PHA_Biosynthesis_Workflow cluster_bacterial_culture Bacterial Culture & Fermentation cluster_downstream Downstream Processing & Analysis cluster_output Output Inoculation Inoculation Growth Growth Inoculation->Growth Induction Induction Growth->Induction Fermentation Fermentation Induction->Fermentation + 4-HHA Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Lyophilization Lyophilization Harvesting->Lyophilization Methanolysis Methanolysis Lyophilization->Methanolysis GCMS GC-MS Analysis Methanolysis->GCMS Data Quantitative Data (mol% 4-HHA) GCMS->Data

A generalized workflow for the production and analysis of 4-HHA-containing PHAs.

Potential Biological Roles of this compound in Mammalian Systems

While the role of 4-HHA in microbial metabolism is clear, its significance in mammalian physiology is an emerging field of study. Direct research on 4-HHA in mammals is limited; however, recent groundbreaking studies on the closely related isomer, 6-hydroxyhexanoic acid (6-HHA), provide a strong rationale for investigating the potential signaling roles of 4-HHA.

A 2023 preclinical study demonstrated that 6-HHA, a metabolite secreted by the oral commensal bacterium Streptococcus gordonii, protects against high-fat diet-induced obesity, glucose intolerance, and insulin resistance in mice.[2] This study revealed that 6-HHA exerts anti-inflammatory effects and modulates metabolic pathways in white adipose tissue.[2]

Hypothetical Signaling Pathway for Hydroxyhexanoic Acids in Mammalian Cells

Based on the findings for 6-HHA, a hypothetical signaling pathway for hydroxyhexanoic acids, including 4-HHA, can be proposed. This pathway likely involves G-protein coupled receptors (GPCRs) and downstream modulation of inflammatory and metabolic signaling cascades.

The following diagram illustrates a potential signaling pathway for hydroxyhexanoic acids in an adipocyte, based on the known effects of 6-HHA.

HHA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Adipocyte HHA This compound (or 6-HHA) GPCR GPCR (e.g., GPR40/FFAR1) HHA->GPCR G_alpha_i Gαi GPCR->G_alpha_i Activation NFkB_pathway NF-κB Pathway GPCR->NFkB_pathway Modulation AC Adenylyl Cyclase G_alpha_i->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Lipolysis Lipolysis HSL->Lipolysis Inflammation Pro-inflammatory Cytokine Production NFkB_pathway->Inflammation Inhibition

A putative signaling pathway for hydroxyhexanoic acids in adipocytes.

This proposed pathway suggests that 4-HHA could bind to a GPCR, leading to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gαi). This would result in decreased cyclic AMP (cAMP) levels, leading to reduced activation of Protein Kinase A (PKA) and consequently, decreased lipolysis. Additionally, hydroxyhexanoic acids may modulate inflammatory pathways, such as the NF-κB pathway, to suppress the production of pro-inflammatory cytokines.

Potential for Drug Development and Future Research

The established role of 4-HHA in biopolymer synthesis presents opportunities in biomaterials and biotechnology. The potential for 4-HHA and other hydroxy fatty acids to act as signaling molecules in mammals opens up exciting avenues for drug development, particularly in the context of metabolic diseases such as obesity and type 2 diabetes, as well as inflammatory disorders.

Future research should focus on:

  • Elucidating the specific receptors and signaling pathways for 4-HHA in mammalian cells.

  • Investigating the in vivo effects of 4-HHA on metabolic and inflammatory parameters.

  • Determining the endogenous concentrations of 4-HHA in various tissues and disease states.

  • Exploring the therapeutic potential of 4-HHA and its derivatives in preclinical models of metabolic and inflammatory diseases.

  • Investigating the structure-activity relationship of different hydroxyhexanoic acid isomers.

Conclusion

This compound is a molecule with a dual identity. It is a well-characterized building block for microbial bioplastics and holds significant, yet largely untapped, potential as a signaling molecule in mammalian systems. The insights gained from its role in microbiology, coupled with the emerging understanding of the physiological effects of related hydroxy fatty acids, provide a strong foundation for future research. This technical guide serves as a starting point for scientists and drug development professionals to explore the multifaceted biological roles of this compound and to harness its potential for biotechnological and therapeutic applications.

References

4-Hydroxyhexanoic Acid as a Carbon Source for Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4HHx) is a hydroxy fatty acid that has garnered interest as a potential carbon source for various biotechnological applications, including the production of biodegradable polymers. Understanding the metabolic pathways by which bacteria utilize this compound is crucial for optimizing these processes and for potential applications in bioremediation and drug development. This technical guide provides a comprehensive overview of the current knowledge on the bacterial metabolism of this compound, including putative metabolic pathways, quantitative growth data, and detailed experimental protocols.

While numerous aerobic Gram-negative bacteria have been shown to utilize this compound for growth and the synthesis of polyhydroxyalkanoates (PHAs), the specific metabolic pathways have not been fully elucidated.[1] This guide synthesizes available data on related compounds to propose likely metabolic routes and provides generalized experimental frameworks for further research.

Bacterial Utilization of this compound

Several bacterial species have been identified as capable of utilizing this compound. Notably, recombinant strains of Pseudomonas putida GPp104 and Alcaligenes eutrophus PHB⁻4, as well as the wild-type strain Rhodococcus ruber, have been shown to incorporate 4HHx into PHAs when it is supplied as a carbon source.[1] This indicates the presence of transport mechanisms for 4HHx and intracellular enzymatic machinery capable of its conversion into metabolic intermediates.

Quantitative Growth and Substrate Utilization Data

Currently, there is a lack of specific published data on the growth kinetics (e.g., specific growth rate, biomass yield) of bacteria cultured on this compound as the sole carbon source. The following tables are presented as a template for researchers to populate as data becomes available.

Table 1: Bacterial Growth Kinetics on this compound

Bacterial StrainSpecific Growth Rate (µ, h⁻¹)Biomass Yield (g CDW/g 4HHx)Doubling Time (h)
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Substrate Consumption and Metabolite Production

Bacterial Strain4HHx Consumption Rate (mmol/g CDW/h)Primary Metabolites DetectedMolar Yield of Metabolite (mol/mol 4HHx)
Data Not AvailableData Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Proposed Metabolic Pathways for this compound Degradation

Based on the metabolism of structurally similar compounds, such as 6-hydroxyhexanoic acid and other fatty acids in bacteria like Pseudomonas spp., two primary putative pathways for the degradation of this compound can be proposed: Beta-Oxidation and Omega-Oxidation .[2]

Putative Beta-Oxidation Pathway

Beta-oxidation is the primary pathway for the degradation of fatty acids in bacteria. For this compound, the pathway would likely proceed through a series of enzymatic reactions to shorten the carbon chain, ultimately leading to intermediates of central metabolism.

Beta_Oxidation_Pathway node_4HHx This compound node_4HHx_CoA 4-Hydroxyhexanoyl-CoA node_4HHx->node_4HHx_CoA Acyl-CoA Synthetase node_Keto_CoA 4-Ketohexanoyl-CoA node_4HHx_CoA->node_Keto_CoA 4-Hydroxyacyl-CoA Dehydrogenase node_AcetylCoA Acetyl-CoA node_Keto_CoA->node_AcetylCoA Thiolase node_ButyrylCoA Butyryl-CoA node_Keto_CoA->node_ButyrylCoA Thiolase node_TCA TCA Cycle node_AcetylCoA->node_TCA node_ButyrylCoA->node_TCA Further β-oxidation

Caption: Putative Beta-Oxidation Pathway for this compound.

Putative Omega-Oxidation Pathway

Omega-oxidation is an alternative fatty acid degradation pathway that begins with the oxidation of the terminal methyl group. In Pseudomonas spp., this pathway is active for related compounds and could potentially be involved in this compound metabolism.[2]

Omega_Oxidation_Pathway node_4HHx This compound node_Diol Hexane-1,4-diol node_4HHx->node_Diol ω-Hydroxylase node_Aldehyde 4-Hydroxy-6-oxohexanoic Acid node_Diol->node_Aldehyde Alcohol Dehydrogenase node_Dicarboxylic 4-Hydroxyadipic Acid node_Aldehyde->node_Dicarboxylic Aldehyde Dehydrogenase node_Central Central Metabolism node_Dicarboxylic->node_Central Further Degradation

Caption: Putative Omega-Oxidation Pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for studying the utilization of this compound as a carbon source for bacteria. These protocols are generalized from standard microbiological and analytical techniques.[3][4][5]

Bacterial Growth and Culturing

Objective: To determine the ability of a bacterial strain to grow on this compound as a sole carbon source and to quantify its growth kinetics.

Materials:

  • Bacterial strain of interest

  • Minimal medium (e.g., M9 minimal salts)

  • Sterile stock solution of this compound (e.g., 1 M, pH adjusted to 7.0)

  • Sterile stock solutions of other essential nutrients (e.g., MgSO₄, CaCl₂)

  • Spectrophotometer or microplate reader

  • Incubator shaker

  • Sterile culture flasks or 96-well microplates

Procedure:

  • Prepare Minimal Medium: Prepare M9 minimal medium according to a standard protocol. Autoclave to sterilize.

  • Prepare Working Medium: Aseptically add the sterile this compound stock solution to the cooled minimal medium to a final desired concentration (e.g., 10-20 mM). Also, add other essential sterile components like MgSO₄ and CaCl₂.

  • Inoculum Preparation: Grow the bacterial strain overnight in a rich medium (e.g., LB broth). Harvest the cells by centrifugation, wash twice with sterile saline or minimal medium without a carbon source to remove residual rich medium. Resuspend the cell pellet in the minimal medium without a carbon source.

  • Growth Experiment:

    • Flasks: Inoculate the prepared medium containing this compound with the washed cell suspension to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05. Incubate at the optimal temperature and shaking speed for the strain.

    • Microplates: Add the inoculated medium to the wells of a 96-well plate. Include a sterile medium control. Incubate in a microplate reader with shaking at the appropriate temperature.

  • Data Collection: Measure the OD₆₀₀ at regular intervals until the stationary phase is reached.

  • Data Analysis: Plot the natural logarithm of the OD₆₀₀ against time. The specific growth rate (µ) is the slope of the linear portion of this curve (the exponential growth phase). The doubling time can be calculated as ln(2)/µ.

Growth_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node_media Prepare Minimal Medium + this compound node_inoculate Inoculate Medium node_media->node_inoculate node_inoculum Prepare Washed Inoculum node_inoculum->node_inoculate node_incubate Incubate with Shaking node_inoculate->node_incubate node_measure Measure OD600 Periodically node_incubate->node_measure node_plot Plot ln(OD600) vs. Time node_measure->node_plot node_calc Calculate Specific Growth Rate (µ) node_plot->node_calc

Caption: Experimental Workflow for Bacterial Growth Kinetics.

Analysis of this compound Consumption and Metabolite Formation

Objective: To quantify the consumption of this compound and identify and quantify metabolic byproducts.

Materials:

  • Culture samples from the growth experiment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Internal standard (e.g., a stable isotope-labeled version of 4HHx or a structurally similar compound not produced by the bacteria)

  • Organic solvent (e.g., ethyl acetate)

  • Acid for quenching (e.g., HCl)

Procedure:

  • Sample Collection: At various time points during the growth experiment, withdraw an aliquot of the culture.

  • Sample Quenching and Preparation: Immediately centrifuge the sample to pellet the cells. Transfer the supernatant to a new tube. Acidify the supernatant with HCl to protonate the organic acids.

  • Extraction: Add an internal standard. Extract the organic acids from the acidified supernatant using an organic solvent like ethyl acetate.

  • Derivatization: Evaporate the organic solvent and derivatize the dried residue to make the organic acids volatile for GC-MS analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a standard curve of derivatized this compound and any expected metabolites to quantify their concentrations.

  • Data Analysis: Calculate the concentration of this compound and any identified metabolites at each time point. The consumption or production rate can be determined by plotting concentration versus time and normalizing to biomass.

Conclusion

The utilization of this compound by bacteria presents an intriguing area for research with potential biotechnological applications. While the complete metabolic picture is yet to be unveiled, the proposed pathways based on beta- and omega-oxidation of fatty acids provide a solid foundation for future investigation. The experimental protocols outlined in this guide offer a systematic approach to elucidating these pathways, quantifying growth and metabolic fluxes, and ultimately harnessing the metabolic capabilities of these microorganisms. Further research, including transcriptomics, proteomics, and targeted gene knockouts, will be essential to fully characterize the genes and enzymes involved in the bacterial degradation of this compound.

References

The Discovery and Analysis of 4-Hydroxyhexanoic Acid in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4HHx) is a hydroxy fatty acid that has been identified as a constituent of microbial biopolyesters known as polyhydroxyalkanoates (PHAs). These PHAs are synthesized by a wide range of microorganisms as intracellular carbon and energy storage compounds. The incorporation of monomers like 4HHx into the PHA polymer chain can significantly alter its physical and chemical properties, leading to bioplastics with novel characteristics. This technical guide provides a comprehensive overview of the discovery of this compound in microorganisms, with a focus on its incorporation into PHAs, quantitative analysis, and the experimental protocols for its detection and characterization.

Discovery and Occurrence of this compound in Microorganisms

The presence of this compound in the microbial world was first reported as a novel component of biosynthetic PHAs. While many microorganisms produce PHAs, the inclusion of 4HHx is not ubiquitous and often requires specific culture conditions or genetic modifications.

Initial studies revealed that certain Gram-negative bacteria, when provided with this compound as a carbon source, could incorporate it into their PHA polymers. Notably, recombinant strains of Pseudomonas putida GPp104 and Cupriavidus necator PHB¯4 (formerly Alcaligenes eutrophus), equipped with the PHA biosynthesis genes from Thiocapsa pfennigii, were shown to accumulate PHAs with significant molar fractions of 4HHx when cultivated under nitrogen-limiting conditions with 4HHx as the sole carbon source.[1]

Further research identified the Gram-positive bacterium Rhodococcus ruber as another microorganism capable of incorporating 4HHx into its PHAs. When R. ruber was cultured in a mineral salts medium with this compound as the carbon source, it produced a terpolyester of poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-3-hydroxyhexanoate) that also contained 4-hydroxyhexanoate monomers.[2] The PHA synthase of R. ruber demonstrates a broad substrate specificity, accepting thioesters of various 3- and 4-hydroxyalkanoates.[2]

It is important to note that the majority of the existing research focuses on the incorporation of exogenously supplied this compound or its precursors into PHAs. A well-defined de novo biosynthetic pathway for the natural production of this compound from common carbon sources like glucose has not been extensively documented in the scientific literature. The presence of 4HHx in PHAs is primarily attributed to the versatility of PHA synthase enzymes, which can polymerize 4-hydroxyacyl-CoA substrates when they are available in the cell.

Quantitative Data on this compound Incorporation in PHAs

The following table summarizes the quantitative data from studies on the incorporation of this compound into microbial PHAs.

MicroorganismStrainCarbon Source for 4HHx incorporationPHA Content (% of Cell Dry Weight)4HHx in PHA (mol%)Other Monomers in PHAReference
Pseudomonas putidaGPp104 (recombinant)This compoundNot specifiedup to 473-Hydroxybutyrate, 3-Hydroxyhexanoate[1]
Cupriavidus necatorPHB¯4 (recombinant)This compoundNot specifiedup to 1.43-Hydroxybutyrate, 3-Hydroxyhexanoate[1]
Rhodococcus ruberWild typeThis compoundNot specifiedup to 1.33-Hydroxybutyrate, 3-Hydroxyvalerate, 3-Hydroxyhexanoate[1][2]

Experimental Protocols

Cultivation of Rhodococcus ruber for Production of 4HHx-containing PHA

This protocol is a representative method based on the literature for cultivating Rhodococcus ruber to produce PHAs containing this compound.

a. Media Preparation:

  • Mineral Salts Medium (MSM): A basal medium for bacterial growth. The composition per liter of distilled water is as follows:

    • Na₂HPO₄·12H₂O: 9.0 g

    • KH₂PO₄: 1.5 g

    • (NH₄)₂SO₄: 1.0 g (as the nitrogen source)

    • MgSO₄·7H₂O: 0.2 g

    • Trace element solution: 1 ml

  • Trace Element Solution:

    • FeSO₄·7H₂O: 10.0 g/L

    • ZnSO₄·7H₂O: 2.25 g/L

    • CuSO₄·5H₂O: 1.0 g/L

    • MnSO₄·5H₂O: 0.5 g/L

    • CaCl₂·2H₂O: 2.0 g/L

    • Na₂B₄O₇·10H₂O: 0.23 g/L

    • (NH₄)₆Mo₇O₂₄: 0.1 g/L

    • 35% HCl: 10 ml/L

  • Carbon Source: this compound, added to the MSM to a final concentration of 0.1% (w/v). The pH of the final medium should be adjusted to 7.0.

b. Inoculum Preparation:

  • Prepare a seed culture of Rhodococcus ruber in a nutrient-rich medium (e.g., Tryptic Soy Broth) and incubate at 30°C with shaking until the late exponential phase of growth is reached.

  • Harvest the cells by centrifugation and wash them with sterile MSM to remove any residual nutrient broth.

c. Fermentation:

  • Inoculate the prepared MSM containing this compound with the washed Rhodococcus ruber cells to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Incubate the culture in a shaker at 30°C and 200 rpm for 48-72 hours. The nitrogen source in the MSM is limiting, which induces the accumulation of PHA.

  • Monitor cell growth by measuring the OD₆₀₀ at regular intervals.

Extraction and Quantification of 4HHx-containing PHA

This protocol outlines the steps for extracting the PHA polymer from the bacterial cells and quantifying the amount of this compound incorporated.

a. Cell Harvesting and Lysis:

  • After the fermentation period, harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes.

  • Wash the cell pellet with distilled water and then lyophilize (freeze-dry) the cells to determine the cell dry weight (CDW).

  • For PHA extraction, the lyophilized cells are subjected to solvent extraction. A common method involves suspending the cells in chloroform and refluxing for several hours. An alternative is to use a sodium hypochlorite digestion method to break down non-PHA cellular material, followed by chloroform extraction of the PHA.

b. PHA Purification:

  • After extraction, the chloroform solution containing the dissolved PHA is filtered to remove cell debris.

  • The PHA is then precipitated from the chloroform by the addition of a non-solvent, such as cold methanol or ethanol.

  • The precipitated PHA is collected by filtration or centrifugation, washed with methanol, and dried under vacuum.

c. Quantification of this compound Monomer:

The composition of the extracted PHA, including the molar percentage of this compound, is typically determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) analysis of the constituent hydroxyalkanoate methyl esters.

  • Methanolysis: An accurately weighed amount of the dried PHA polymer (e.g., 5-10 mg) is placed in a screw-capped tube.

  • Add 2 ml of a methanolysis solution containing 15% (v/v) sulfuric acid in methanol and 2 ml of chloroform. Benzoic acid can be added as an internal standard.

  • The tube is sealed and heated at 100°C for 3-4 hours to depolymerize the PHA and convert the hydroxyalkanoate monomers into their corresponding methyl esters.

  • After cooling, 1 ml of water is added, and the mixture is vortexed. The organic phase (chloroform layer) containing the methyl esters is separated.

  • The chloroform phase is then analyzed by GC or GC-MS.

  • The peaks corresponding to the methyl ester of 4-hydroxyhexanoate and other constituent monomers are identified by comparison with authentic standards, and their quantities are determined by integrating the peak areas relative to the internal standard.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the proposed pathway for the incorporation of exogenously supplied this compound into the PHA polymer in a microorganism like Rhodococcus ruber. A dedicated de novo biosynthetic pathway for 4HHx is not well-established.

Caption: Proposed pathway for the incorporation of this compound into PHA.

Experimental Workflow

The following diagram outlines the general experimental workflow for the discovery and characterization of this compound in microorganisms.

Experimental_Workflow cluster_cultivation Microbial Cultivation cluster_extraction PHA Extraction & Purification cluster_analysis Analysis of 4HHx Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation Growth in specific medium Cell_Harvesting Cell_Harvesting Fermentation->Cell_Harvesting Centrifugation Cell_Lysis Cell_Lysis Cell_Harvesting->Cell_Lysis Solvent/Chemical treatment PHA_Precipitation PHA_Precipitation Cell_Lysis->PHA_Precipitation Addition of non-solvent Purified_PHA Purified_PHA PHA_Precipitation->Purified_PHA Washing & Drying Methanolysis Methanolysis Purified_PHA->Methanolysis Depolymerization GC_MS_Analysis GC_MS_Analysis Methanolysis->GC_MS_Analysis Derivatization Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis Quantification Results Results Data_Analysis->Results Identification & Quantification of 4HHx

References

4-Hydroxyhexanoic Acid as a Precursor for Polyhydroxyalkanoates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. Their diverse monomeric composition allows for a wide range of physical and mechanical properties, making them attractive as sustainable alternatives to conventional plastics. 4-Hydroxyhexanoic acid (4HHx) is a C6 hydroxyalkanoate monomer that can be incorporated into PHA polymers, imparting unique properties to the resulting biomaterial. This technical guide provides a comprehensive overview of this compound as a PHA precursor, covering its synthesis, incorporation into polymers, and the characterization of the resulting PHAs. This document is intended for researchers, scientists, and professionals in the fields of biotechnology, materials science, and drug development.

Synthesis of this compound

The availability of the this compound monomer is a prerequisite for its use as a PHA precursor. It can be synthesized through both biological and chemical routes.

Biosynthesis of this compound

The microbial biosynthesis of this compound is not as well-elucidated as that of other PHA precursors like 3-hydroxybutyrate. However, plausible pathways can be inferred from known metabolic routes, primarily fatty acid metabolism. One potential pathway involves the β-oxidation of longer-chain fatty acids, where intermediates can be channeled towards the synthesis of 4HHx.

Additionally, engineered metabolic pathways in microorganisms such as Escherichia coli or Pseudomonas putida could be designed for the specific production of 4HHx. This would typically involve the introduction of specific enzymes such as hydroxylases and dehydrogenases that can act on hexanoyl-CoA or related intermediates.

Chemical Synthesis of this compound

Chemical synthesis offers a more direct and controllable route to this compound. One common method involves the hydrolysis of ε-caprolactone under acidic or basic conditions.[1] Another approach is the reduction of hexanoic acid derivatives.[1]

A biocatalytic synthesis method has also been reported, which employs a multi-enzyme cascade reaction. This process starts with the oxidation of cyclohexanol to cyclohexanone, followed by a Baeyer-Villiger oxidation to ε-caprolactone, which is then hydrolyzed to yield this compound.[1] This chemo-enzymatic approach combines the specificity of enzymes with the efficiency of chemical reactions.

Incorporation of this compound into Polyhydroxyalkanoates

The incorporation of 4HHx into PHA polymers is dependent on the substrate specificity of the PHA synthase enzyme (PhaC). Various wild-type and recombinant microorganisms have been shown to incorporate 4HHx into PHAs when it is supplied as a carbon source.

For instance, recombinant strains of the PHA-negative mutants Pseudomonas putida GPp104 and Cupriavidus necator (formerly Alcaligenes eutrophus) PHB-4, harboring the PHA biosynthesis genes from Thiocapsa pfennigii, have been shown to incorporate 4HHx into PHA.[2] When cultivated in the presence of 4HHx as the sole carbon source under nitrogen-limiting conditions, these strains incorporated 4HHx at molar fractions of up to 47% and 1.4%, respectively.[2] The resulting polymer can be a terpolyester consisting of 3-hydroxybutyric acid (3HB), 3-hydroxyhexanoic acid (3HHx), and 4HHx.[2]

The composition of the resulting PHA copolymer or terpolymer can be controlled by the feeding strategy and the genetic background of the microbial strain. The ability of PHA synthases to accept 4-hydroxyacyl-CoA substrates is a key determinant for the successful production of 4HHx-containing PHAs.

Quantitative Data on 4HHx-Containing PHAs

The properties of PHAs containing 4HHx are influenced by the molar fraction of the 4HHx monomer, the overall monomer composition, and the molecular weight of the polymer. While extensive data specifically for P(4HHx) homopolymers and its copolymers are limited, the properties of the structurally similar P(4HB)-containing copolymers can provide valuable insights. The inclusion of 4-hydroxyalkanoates generally leads to polymers with increased flexibility and a lower melting point compared to the more crystalline P(3HB).

Polymer CompositionProduction StrainCarbon Source(s)PHA Content (% of CDW)Monomer Composition (mol%)Molecular Weight (Mw, kDa)Tg (°C)Tm (°C)Reference
P(3HB-co-4HHx)P. putida GPp104 (recombinant)This compound-3HB (53), 4HHx (47)---[2]
P(3HB-co-3HHx-co-4HHx)Rhodococcus ruberThis compound-3HB, 3HV, 3HHx, 4HHx (1.3)---[2]
P(3HB-co-4HB)C. necator IBP/SFU-1Fructose, 1,6-hexanediol28.64HB (up to 3.67)---[3]
P(3HB-co-4HB)Cupriavidus sp. USMAA2-41,6-hexanediol-4HB (60-62)--37-68[3]

Note: Data for P(4HHx)-containing polymers is scarce. The table includes data on P(4HB) as a close structural analog where 4HHx data is unavailable. CDW = Cell Dry Weight, Tg = Glass Transition Temperature, Tm = Melting Temperature.

Experimental Protocols

This section provides detailed methodologies for the production, extraction, and characterization of 4HHx-containing PHAs.

Microbial Production of 4HHx-Containing PHA in Recombinant E. coli (Fed-Batch Cultivation)

This protocol is adapted for high-density fed-batch cultivation of recombinant E. coli designed to produce PHAs from specific precursors.[4][5]

1. Pre-culture Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid maintenance. b. Incubate overnight at 37°C with shaking at 200 rpm. c. Use the overnight culture to inoculate 100 mL of defined medium in a 500 mL baffled flask. The defined medium should contain a limiting amount of the primary carbon source (e.g., glucose) to promote biomass growth without significant PHA accumulation. d. Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches a target value (e.g., 2-4).

2. Bioreactor Setup and Batch Phase: a. Prepare a 2 L bioreactor with 750 mL of defined medium. The medium composition should be optimized for high-density growth.[5] b. Autoclave the bioreactor and medium. Aseptically add sterile solutions of the primary carbon source (e.g., glucose), magnesium sulfate, trace metals, and the appropriate antibiotic. c. Inoculate the bioreactor with the pre-culture to a starting OD600 of approximately 0.1-0.2. d. Control the temperature at 37°C and the pH at 7.0 (controlled by automated addition of a base like ammonium hydroxide). Maintain dissolved oxygen (DO) above 20% by controlling the agitation and aeration rates.

3. Fed-Batch and Induction Phase: a. Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase. b. Feed a concentrated solution of the primary carbon source (e.g., 50% w/v glucose) at a pre-determined rate to maintain a specific growth rate. An exponential feeding strategy is often employed. c. When the desired biomass density is reached (e.g., OD600 of 50-100), induce PHA production. d. Lower the temperature to 30°C and adjust the pH to 8.0.[4] e. Start co-feeding a solution of this compound (or its precursor) along with the primary carbon source for growth. The feeding rate of 4HHx should be optimized to maximize incorporation without causing toxicity. f. Continue the fed-batch cultivation for 24-48 hours, monitoring biomass and PHA accumulation.

4. Cell Harvest: a. Cool the bioreactor and harvest the cells by centrifugation (e.g., 8,000 x g for 15 minutes at 4°C). b. Wash the cell pellet with distilled water and lyophilize for subsequent PHA extraction.

Extraction and Purification of PHA (Solvent Extraction)

This protocol describes a common method for extracting PHA from microbial biomass using chloroform.[6][7]

1. Biomass Pre-treatment (Optional but Recommended): a. To enhance extraction efficiency, biomass can be pre-treated with a digesting agent like sodium hypochlorite (NaClO) or sodium hydroxide (NaOH). b. For NaClO treatment, suspend the lyophilized biomass in a 5-10% (v/v) solution of NaClO and incubate at room temperature for 1-2 hours with stirring.[6] c. For NaOH treatment, suspend the biomass in a 0.1-1 M NaOH solution and incubate at a controlled temperature (e.g., 30-60°C) for a specified duration (e.g., 1-4 hours).[6] d. After digestion, centrifuge the mixture to collect the PHA granules, and wash them thoroughly with water and then with an alcohol like ethanol or methanol.

2. Solvent Extraction: a. Dry the pre-treated or untreated lyophilized biomass. b. Perform a Soxhlet extraction with chloroform at its boiling point (around 61°C) for 24-48 hours.[6] Alternatively, for smaller scales, reflux the biomass in chloroform. c. After extraction, filter the chloroform solution to remove cell debris.

3. PHA Precipitation and Purification: a. Concentrate the chloroform solution by rotary evaporation. b. Precipitate the PHA by adding the concentrated chloroform solution dropwise into a 10-fold excess of a non-solvent, such as cold ethanol or methanol, under constant stirring. c. Collect the precipitated PHA by filtration or centrifugation. d. Wash the purified PHA with the non-solvent and dry it in a vacuum oven at a temperature below its melting point.

Characterization of 4HHx-Containing PHAs

This protocol outlines the analysis of PHA monomer composition by converting the monomers into their methyl esters for GC-MS analysis.[8][9][10]

1. Sample Preparation (Methanolysis): a. Accurately weigh 5-10 mg of lyophilized cells or purified PHA into a screw-capped glass tube. b. Add 2 mL of a methanolysis solution containing 15% (v/v) sulfuric acid in methanol and 2 mL of chloroform. c. Add an internal standard (e.g., benzoic acid) for quantification. d. Seal the tube tightly and heat at 100°C for 140 minutes in a heating block or oven. e. Cool the tube to room temperature. f. Add 1 mL of deionized water and vortex vigorously for 1 minute to partition the phases. g. Allow the phases to separate. The bottom organic phase contains the 3-hydroxyalkanoate methyl esters.

2. GC-MS Analysis: a. Transfer the organic phase to a GC vial. b. Inject 1 µL of the sample into the GC-MS system. c. GC Conditions:

  • Column: A non-polar capillary column, such as a Rtx-5MS (30 m x 0.25 mm x 0.25 µm).[8]
  • Injector Temperature: 250°C.[8]
  • Oven Temperature Program: Start at 100°C for 3 minutes, then ramp up to 210°C at a rate of 8°C/min, and hold for 15 minutes.[8]
  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[8] d. MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 45-600.[9]
  • Detector Temperature: 280°C.[8] e. Identify the methyl ester of 4-hydroxyhexanoate and other monomers based on their retention times and mass fragmentation patterns compared to standards. f. Quantify the monomer composition based on the peak areas relative to the internal standard.

NMR spectroscopy provides detailed information about the chemical structure of the polymer.

1. Sample Preparation: a. Dissolve 5-10 mg of the purified PHA in approximately 0.7 mL of deuterated chloroform (CDCl3). b. Filter the solution into an NMR tube.

2. NMR Analysis: a. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). b. ¹H NMR: The proton signals characteristic of the 4HHx monomer will appear at specific chemical shifts. The methine proton adjacent to the ester oxygen is typically found around 5.2 ppm. The terminal methyl group protons will be upfield, around 0.9 ppm. The methylene protons will have characteristic multiplets in the region of 1.2-2.6 ppm. c. ¹³C NMR: The carbonyl carbon of the ester group will have a chemical shift around 170 ppm. The carbon bearing the hydroxyl group will be in the range of 60-70 ppm. The other aliphatic carbons will have signals in the upfield region. d. The monomer composition can be calculated from the integral ratios of the characteristic peaks in the ¹H NMR spectrum.

GPC separates polymer molecules based on their size in solution to determine the molecular weight distribution.[11][12]

1. Sample Preparation: a. Dissolve the purified PHA in a suitable solvent, such as chloroform or tetrahydrofuran (THF), at a concentration of 1-2 mg/mL. b. Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter.

2. GPC Analysis: a. System: A GPC system equipped with a refractive index (RI) detector. b. Columns: A set of GPC columns suitable for the expected molecular weight range of the PHA (e.g., Agilent PLgel MIXED-B).[11] c. Mobile Phase: Chloroform or THF at a flow rate of 1.0 mL/min.[11] d. Temperature: Ambient or slightly elevated (e.g., 30-40°C) to ensure polymer solubility and reduce viscosity. e. Calibration: Calibrate the system using polystyrene standards of known molecular weights. f. Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the resulting chromatogram using the calibration curve.

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified PHA into an aluminum DSC pan. b. Seal the pan hermetically.

2. DSC Analysis: a. Place the sample pan and an empty reference pan in the DSC cell. b. Heating and Cooling Program:

  • First Heating Scan: Heat the sample from a low temperature (e.g., -50°C) to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min. This scan erases the thermal history of the sample.[13]
  • Cooling Scan: Cool the sample from the high temperature back to the low temperature at a controlled rate (e.g., 10°C/min).[13]
  • Second Heating Scan: Heat the sample again at the same rate as the first scan. The thermal properties are typically determined from this second heating scan. c. Data Analysis:
  • Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
  • Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event.
  • The enthalpy of fusion (ΔHm) can be calculated from the area of the melting peak, which can be used to estimate the degree of crystallinity.

Signaling Pathways, Workflows, and Logical Relationships

Signaling Pathways and Regulatory Networks

The synthesis of PHAs is tightly regulated in response to nutrient availability and the physiological state of the cell. In bacteria like Pseudomonas putida, the PHA metabolic machinery is closely linked to fatty acid metabolism.[1] The pha gene cluster, which includes genes for PHA synthases (phaC), depolymerases (phaZ), and regulatory proteins (phaD), plays a central role.[1][2] The transcriptional activator PhaD, in response to metabolites from β-oxidation, controls the expression of the pha genes.[1] Global regulators linked to carbon metabolism also influence PHA synthesis.[14]

PHA_Regulation cluster_environment Environmental Signals cluster_global_reg Global Regulation cluster_specific_reg Specific Regulation cluster_metabolism Metabolism Carbon_Excess Carbon Excess Global_Regulators Global Regulators (e.g., Crc, RpoS) Carbon_Excess->Global_Regulators Nitrogen_Limitation Nitrogen Limitation Nitrogen_Limitation->Global_Regulators Fatty_Acid_Metabolism Fatty Acid Metabolism Global_Regulators->Fatty_Acid_Metabolism PhaD PhaD (Transcriptional Activator) pha_genes pha Gene Cluster (phaC, phaZ, etc.) PhaD->pha_genes Activates transcription PHA_Synthase PHA Synthase (PhaC) pha_genes->PHA_Synthase Expression Fatty_Acid_Metabolism->PhaD β-oxidation intermediates 4HHx_CoA 4-Hydroxyhexanoyl-CoA Fatty_Acid_Metabolism->4HHx_CoA 4HHx_CoA->PHA_Synthase Substrate PHA PHA Polymer PHA_Synthase->PHA Polymerization PHA_Workflow Start Start Cultivation Microbial Cultivation (Fed-Batch Fermentation) Start->Cultivation Harvest Cell Harvesting (Centrifugation) Cultivation->Harvest Extraction PHA Extraction (Solvent Extraction) Harvest->Extraction Purification PHA Purification (Precipitation) Extraction->Purification Characterization Polymer Characterization Purification->Characterization GCMS GC-MS (Monomer Composition) Characterization->GCMS NMR NMR (Structure) Characterization->NMR GPC GPC (Molecular Weight) Characterization->GPC DSC DSC (Thermal Properties) Characterization->DSC End End GCMS->End NMR->End GPC->End DSC->End Analysis_Logic PHA_Sample Purified PHA Sample Analysis Analytical Technique Information Obtained PHA_Sample->Analysis:f0 Composition Monomer Composition and Ratio Analysis:f1->Composition Structure Chemical Structure and Linkages Analysis:f1->Structure MolWeight Molecular Weight (Mn, Mw, PDI) Analysis:f1->MolWeight Thermal Thermal Properties (Tg, Tm) Analysis:f1->Thermal GCMS GC-MS GCMS->Composition NMR NMR NMR->Structure GPC GPC GPC->MolWeight DSC DSC DSC->Thermal

References

A Comprehensive Technical Guide to 4-Hydroxyhexanoic Acid: From Synthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyhexanoic acid (4-HHA) is a six-carbon hydroxy fatty acid with emerging significance in biotechnology and as a potential building block for novel biomaterials. This in-depth technical guide provides a comprehensive overview of the fundamental research on 4-HHA, encompassing its chemical and physical properties, detailed synthesis methodologies, and analytical protocols. While its primary established biological role is as a monomer for polyhydroxyalkanoate (PHA) biosynthesis in bacteria, this document also explores the current, albeit limited, understanding of its interaction with eukaryotic systems. This guide aims to serve as a foundational resource for researchers and professionals in drug development and material science, fostering further investigation into the potential applications of this versatile molecule.

Introduction

This compound (C₆H₁₂O₃) is a carboxylic acid characterized by a hydroxyl group on its fourth carbon atom.[1] This structure confers upon it a chiral center, leading to the existence of (R)- and (S)-enantiomers, which may exhibit distinct biological activities. Its primary role in the scientific literature is as a constituent of microbially produced bioplastics known as polyhydroxyalkanoates (PHAs).[2] Various aerobic Gram-negative bacteria can utilize 4-HHA as a carbon source for growth and PHA synthesis.[2] This guide provides a detailed exploration of the synthesis, properties, and known biological functions of 4-HHA, alongside detailed experimental protocols to facilitate further research.

Chemical and Physical Properties

This compound is a relatively small molecule with a molecular weight of 132.16 g/mol .[1] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 13532-38-2[1]
IUPAC Name This compound[1]
Synonyms 4-Hydroxycaproic acid[3]
Boiling Point 280.4 °C at 760 mmHgChemicalBook
Density 1.1 g/cm³ChemicalBook
Flash Point 137.6 °CChemicalBook
LogP 0.62210ChemicalBook
PSA 57.53000ChemicalBook
pKa (Predicted)
Solubility Soluble in water and polar organic solventsGeneral Knowledge
Appearance Typically an oil or low-melting solidGeneral Knowledge

Synthesis of this compound

The synthesis of 4-HHA can be achieved through both chemical and biocatalytic routes.

Chemical Synthesis

A common and straightforward method for the preparation of 4-HHA is the hydrolysis of its corresponding lactone, γ-caprolactone. This can be achieved under acidic or basic conditions.

Experimental Protocol: Alkaline Hydrolysis of γ-Caprolactone

  • Materials: γ-caprolactone, sodium hydroxide (NaOH), hydrochloric acid (HCl), ethyl acetate, anhydrous magnesium sulfate (MgSO₄), deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve γ-caprolactone (1 equivalent) in a 1 M aqueous solution of NaOH (1.1 equivalents).

    • Heat the mixture to 80°C and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Logical Relationship of Hydrolysis

G γ-Caprolactone γ-Caprolactone 4-Hydroxyhexanoate 4-Hydroxyhexanoate γ-Caprolactone->4-Hydroxyhexanoate NaOH, H₂O, Δ 4-Hydroxyhexanoic_acid This compound 4-Hydroxyhexanoate->4-Hydroxyhexanoic_acid HCl (aq) G cluster_0 Baeyer-Villiger Oxidation cluster_1 Hydrolysis Cyclohexanone Cyclohexanone ε-Caprolactone ε-Caprolactone Cyclohexanone->ε-Caprolactone m-CPBA 4-Hydroxyhexanoic_acid This compound ε-Caprolactone->4-Hydroxyhexanoic_acid NaOH, H₂O; then HCl G Cyclohexanol Cyclohexanol Cyclohexanone Cyclohexanone Cyclohexanol->Cyclohexanone Cyclohexanol Dehydrogenase ε-Caprolactone ε-Caprolactone Cyclohexanone->ε-Caprolactone Cyclohexanone Monooxygenase 4-Hydroxyhexanoic_acid This compound ε-Caprolactone->4-Hydroxyhexanoic_acid Esterase G Sample_with_4HHA Sample containing 4-HHA Add_IS Add Internal Standard Sample_with_4HHA->Add_IS Evaporate Evaporate to Dryness Add_IS->Evaporate Derivatize Derivatize with BSTFA/TMCS Evaporate->Derivatize GC_MS_Analysis GC-MS Analysis Derivatize->GC_MS_Analysis Quantification Quantification GC_MS_Analysis->Quantification

References

Methodological & Application

Application Notes and Protocols for the Biocatalytic Synthesis of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4-HHA) is a valuable chiral building block for the synthesis of various pharmaceuticals and specialty chemicals. Traditional chemical synthesis routes often involve harsh reaction conditions, the use of hazardous reagents, and can result in mixtures of isomers requiring challenging purification steps. Biocatalysis offers a green and highly selective alternative for the production of 4-HHA. This document outlines a proposed biocatalytic approach using a whole-cell system expressing a cytochrome P450 monooxygenase for the regioselective hydroxylation of hexanoic acid. While direct, high-yield biocatalytic production of 4-HHA is an emerging area of research, the principles and protocols described herein are based on established methods for the enzymatic hydroxylation of other fatty acids.

Principle of the Biocatalytic Approach

The proposed biocatalytic synthesis of this compound involves the direct hydroxylation of hexanoic acid at the C4 position. This reaction is catalyzed by a cytochrome P450 monooxygenase (P450). These enzymes are known for their ability to catalyze the regio- and stereoselective oxidation of a wide range of substrates, including fatty acids.[1][2] The reaction requires a source of electrons, typically provided by a reductase partner enzyme and a cofactor such as NADPH, and molecular oxygen.

For a practical and cost-effective process, a whole-cell biocatalyst is proposed. A suitable host organism, such as Escherichia coli, can be genetically engineered to express the desired P450 monooxygenase and its corresponding reductase. The host cell's metabolism can be harnessed to regenerate the expensive NADPH cofactor, making the process more economically viable.

Biochemical Pathway

The synthesis of this compound from hexanoic acid via a P450-catalyzed hydroxylation is depicted below.

biocatalytic_synthesis Hexanoic_Acid Hexanoic Acid P450_System Cytochrome P450 Monooxygenase System (P450 + Reductase) Hexanoic_Acid->P450_System Substrate 4_HHA This compound P450_System->4_HHA Product NADP NADP+ P450_System->NADP H2O H2O P450_System->H2O NADPH NADPH + H+ NADPH->P450_System e- O2 O2 O2->P450_System

Caption: P450-catalyzed hydroxylation of hexanoic acid.

Experimental Workflow

The overall experimental workflow for the biocatalytic synthesis of 4-HHA is outlined below.

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Downstream Processing & Analysis Transformation Transformation of E. coli with P450 Expression Vector Cultivation Cultivation and Induction of Recombinant E. coli Transformation->Cultivation Harvesting Cell Harvesting and Washing Cultivation->Harvesting Reaction_Setup Reaction Setup with Whole Cells and Substrate Harvesting->Reaction_Setup Incubation Incubation under Controlled Conditions Reaction_Setup->Incubation Extraction Extraction of This compound Incubation->Extraction Analysis Quantification by GC-MS or HPLC Extraction->Analysis

Caption: Workflow for 4-HHA biocatalytic synthesis.

Experimental Protocols

Protocol 1: Preparation of Whole-Cell Biocatalyst

This protocol describes the preparation of recombinant E. coli cells expressing a candidate cytochrome P450 monooxygenase.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for a P450 monooxygenase and its reductase partner

  • Luria-Bertani (LB) medium

  • Appropriate antibiotic for plasmid selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Phosphate buffer (50 mM, pH 7.4)

  • Glycerol

Procedure:

  • Transform the E. coli expression strain with the P450 expression vector using a standard heat shock or electroporation protocol.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 10 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (200 rpm).

  • Inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.1.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at 20°C for 16-20 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with cold phosphate buffer (50 mM, pH 7.4).

  • The resulting cell paste can be used immediately or stored at -80°C after resuspension in phosphate buffer containing 20% glycerol.

Protocol 2: Whole-Cell Biotransformation of Hexanoic Acid

This protocol details the use of the prepared whole-cell biocatalyst for the synthesis of this compound.

Materials:

  • Prepared whole-cell biocatalyst (from Protocol 1)

  • Phosphate buffer (50 mM, pH 7.4)

  • Hexanoic acid

  • Glucose

  • Shaking incubator

Procedure:

  • Resuspend the whole-cell biocatalyst in 50 mM phosphate buffer (pH 7.4) to a final cell density (wet cell weight) of 50 g/L.

  • Add glucose to the cell suspension to a final concentration of 5 g/L to facilitate cofactor regeneration.

  • Add hexanoic acid as the substrate. Due to potential substrate toxicity, a starting concentration of 1-5 g/L is recommended. The pH should be adjusted to 7.4 with NaOH after substrate addition.

  • Incubate the reaction mixture in a shaking incubator at 30°C and 200 rpm for 24-48 hours.

  • Monitor the reaction progress by taking samples at regular intervals for analysis.

Protocol 3: Extraction and Analysis of this compound

This protocol describes the extraction and quantification of the product from the reaction mixture.

Materials:

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Hydrochloric acid (HCl)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Take a 1 mL sample of the reaction mixture and centrifuge to remove the cells.

  • Acidify the supernatant to pH 2 with HCl.

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • For GC-MS analysis, derivatize the dried extract with a suitable silylating agent (e.g., BSTFA) to improve volatility.

  • Analyze the derivatized sample by GC-MS. Use an authentic standard of this compound to confirm the identity and quantify the product.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the biocatalytic synthesis experiments.

Table 1: Biotransformation of Hexanoic Acid to this compound

ParameterValue
SubstrateHexanoic Acid
BiocatalystRecombinant E. coli expressing P450
Cell Density (g/L)50
Initial Substrate Conc. (g/L)2.0
Reaction Time (h)24
Temperature (°C)30
pH7.4
Product Titer (mg/L)To be determined
Molar Yield (%)To be determined
Volumetric Productivity (mg/L/h)To be determined

Table 2: Regioselectivity of the Hydroxylation Reaction

ProductRetention Time (min)Peak Area (%)Concentration (mg/L)
2-Hydroxyhexanoic acidTo be determinedTo be determinedTo be determined
3-Hydroxyhexanoic acidTo be determinedTo be determinedTo be determined
This compound To be determined To be determined To be determined
5-Hydroxyhexanoic acidTo be determinedTo be determinedTo be determined
6-Hydroxyhexanoic acidTo be determinedTo be determinedTo be determined

Conclusion

The biocatalytic synthesis of this compound via whole-cell hydroxylation of hexanoic acid presents a promising and sustainable alternative to conventional chemical methods. The protocols provided herein offer a foundational framework for researchers to screen candidate enzymes, optimize reaction conditions, and develop a robust process for the production of this valuable chemical. Further research into identifying highly regioselective P450 monooxygenases and optimizing fermentation and biotransformation parameters will be crucial for achieving industrially relevant titers and yields.

References

Synthesis of 4-Hydroxyhexanoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the chemical synthesis of 4-hydroxyhexanoic acid, a valuable intermediate in the development of pharmaceuticals and biodegradable polymers. These guidelines are intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a six-carbon hydroxy fatty acid with significant potential in various scientific fields. Its structure allows it to serve as a versatile building block for more complex molecules and as a monomer for the synthesis of specialty polyesters. This document outlines the primary chemical synthesis methods for obtaining this compound, with a focus on practical laboratory-scale preparation.

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the ring-opening of γ-caprolactone. Both acidic and basic hydrolysis are effective methods for this transformation. Biocatalytic routes also exist, offering a greener alternative, though detailed protocols are less commonly available in the literature.

Chemical Synthesis: Ring-Opening of γ-Caprolactone

The most direct and widely applicable method for producing this compound is the hydrolysis of its corresponding lactone, γ-caprolactone. This can be effectively achieved under either acidic or basic conditions.

1. Alkaline Hydrolysis of γ-Caprolactone

Base-catalyzed hydrolysis is a robust method for the ring-opening of γ-caprolactone. This method is generally less prone to inducing polymerization compared to acidic hydrolysis.[1]

2. Acid-Catalyzed Hydrolysis of γ-Caprolactone

Acidic conditions also facilitate the hydrolysis of γ-caprolactone. However, careful control of reaction temperature and time is crucial to favor hydrolysis and minimize the potential for polymerization.[1]

Biocatalytic Synthesis

Biocatalytic methods, often employing multi-enzyme cascades, present an environmentally sustainable approach to this compound synthesis.[2] One reported pathway involves the oxidation of cyclohexanol to cyclohexanone, followed by a Baeyer-Villiger oxidation to ε-caprolactone, which is then hydrolyzed.[2] However, it is important to note that this specific cascade yields 6-hydroxyhexanoic acid. Specific enzyme systems for the direct synthesis of this compound are subjects of ongoing research.

Data Presentation

The following table summarizes the key quantitative data for the chemical synthesis of this compound via the hydrolysis of γ-caprolactone. Please note that specific yields can vary based on the purity of reagents and precise reaction conditions.

ParameterAlkaline HydrolysisAcid-Catalyzed Hydrolysis
Starting Material γ-Caprolactoneγ-Caprolactone
Primary Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Strong Acid (e.g., HCl, H₂SO₄)
Solvent Aqueous solutionAqueous solution
Reaction Temperature 60-80 °C[1]Reflux[1]
Reaction Time 1-4 hours[1]Variable, requires monitoring[1]
Typical Yield High (specific data not available)Moderate to High (specific data not available)
Purification Method Acidification, Extraction, Chromatography/Distillation[1][3]Neutralization, Extraction, Chromatography/Distillation[1][3]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of γ-Caprolactone

Materials:

  • γ-Caprolactone

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve γ-caprolactone in deionized water.

  • Slowly add a 1.1 molar equivalent of aqueous sodium hydroxide solution to the γ-caprolactone solution with continuous stirring.[1]

  • Heat the reaction mixture to 60-80 °C and maintain stirring for 1-4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution to a pH of approximately 2-3 using a dilute hydrochloric acid solution.[1] This will protonate the carboxylate to form the free hydroxy acid.

  • Transfer the acidified solution to a separatory funnel and extract the this compound with ethyl acetate (3 x volumes of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or distillation if necessary.[3]

Protocol 2: Acid-Catalyzed Hydrolysis of γ-Caprolactone

Materials:

  • γ-Caprolactone

  • A strong acid catalyst (e.g., sulfuric acid)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve γ-caprolactone in an aqueous solution.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by TLC to determine the optimal reaction time and minimize oligomerization.[1]

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Neutralize the acid catalyst by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the neutralized solution to a separatory funnel and extract the this compound with ethyl acetate (3 x volumes of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or distillation as needed.[3]

Visualizations

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis of this compound.

G cluster_main Chemical Synthesis of this compound Start γ-Caprolactone Hydrolysis Hydrolysis (Acid or Base Catalyzed) Start->Hydrolysis Ring-Opening Product This compound Hydrolysis->Product Protonation/ Neutralization

Caption: Synthesis of this compound via Ring-Opening of γ-Caprolactone.

G cluster_workflow General Experimental Workflow for Hydrolysis A 1. Reaction Setup: γ-Caprolactone, Solvent, Catalyst (Acid/Base) B 2. Heating and Stirring (e.g., 60-80°C or Reflux) A->B C 3. Reaction Monitoring (e.g., TLC) B->C D 4. Work-up: Acidification/Neutralization C->D E 5. Extraction with Organic Solvent D->E F 6. Drying and Solvent Removal E->F G 7. Purification (Chromatography/Distillation) F->G H Final Product: This compound G->H

Caption: General experimental workflow for the hydrolysis of γ-caprolactone.

References

Application Notes and Protocols for the Enantioselective Synthesis of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 4-hydroxyhexanoic acid, a valuable chiral building block in pharmaceutical and chemical industries. The primary focus is on the asymmetric hydrogenation of the precursor, 4-oxohexanoic acid, utilizing advanced catalytic systems. This guide offers a comparative analysis of different catalysts, detailed experimental procedures, and data presented in a clear, tabular format to facilitate application in research and development.

Introduction

Chiral this compound and its corresponding γ-lactone are significant synthons in the preparation of various biologically active molecules. The stereochemistry at the C4 position is crucial for the biological activity and efficacy of the target compounds, making their enantioselective synthesis a topic of considerable interest. Asymmetric hydrogenation of prochiral ketones, such as 4-oxohexanoic acid, represents one of the most efficient and atom-economical methods to access these enantiopure hydroxy acids. This document outlines protocols for state-of-the-art iridium and nickel-based catalytic systems that provide high yields and excellent enantioselectivities. The importance of chirality in drug design is paramount, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles.

Applications of Enantiopure this compound

Enantiomerically pure this compound and its derivatives are versatile chiral building blocks. Their applications include:

  • Pharmaceutical Synthesis: Chiral γ-hydroxy acids are key intermediates in the synthesis of various pharmaceuticals. For instance, they are precursors to statin side chains and other complex bioactive molecules. The closely related γ-hydroxybutyric acid (GHB) is a neurotransmitter and has therapeutic applications in treating narcolepsy and alcoholism, highlighting the pharmacological relevance of this structural motif.[1][2][3][4][5]

  • Flavor and Fragrance Industry: The lactone form of this compound, γ-hexalactone, is a significant flavor and aroma compound found in many fruits and dairy products. The sensory properties are often enantiomer-specific.

  • Polymer Chemistry: Chiral hydroxyalkanoic acids are monomers for the synthesis of biodegradable and biocompatible polymers (polyhydroxyalkanoates, PHAs).[6][7][8][9][10] These materials have potential applications in medical devices and environmentally friendly plastics.

Synthetic Strategies

The most prominent and effective strategy for the enantioselective synthesis of this compound is the asymmetric hydrogenation of 4-oxohexanoic acid. This approach offers high efficiency and enantiocontrol. The resulting this compound is often isolated as its more stable γ-lactone form, which can be readily hydrolyzed if the free acid is required.

Workflow for Enantioselective Synthesis

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Product Isolation Succinic_Anhydride Succinic Anhydride Synthesis_4_oxo Synthesis of 4-Oxohexanoic Acid Succinic_Anhydride->Synthesis_4_oxo Diethylzinc Diethylzinc Diethylzinc->Synthesis_4_oxo 4_Oxohexanoic_Acid 4-Oxohexanoic Acid Synthesis_4_oxo->4_Oxohexanoic_Acid Precursor Hydrogenation Asymmetric Hydrogenation 4_Oxohexanoic_Acid->Hydrogenation Chiral_Catalyst Chiral Catalyst (Ir or Ni) Chiral_Catalyst->Hydrogenation Crude_Product Crude Product Mixture Hydrogenation->Crude_Product Reaction Purification Purification (e.g., Chromatography) Crude_Product->Purification Final_Product Enantiopure This compound (or γ-Lactone) Purification->Final_Product G Catalyst_Precursor [M]-Cl (Chiral Ligand) Active_Catalyst [M]-H (Active Hydride) Catalyst_Precursor->Active_Catalyst H₂ Substrate_Coordination Ketone Coordination Active_Catalyst->Substrate_Coordination Ketone Substrate Hydride_Transfer Hydride Transfer (Enantiodetermining Step) Substrate_Coordination->Hydride_Transfer Product_Release Product Release Hydride_Transfer->Product_Release Product_Release->Active_Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product Product_Release->Chiral_Alcohol

References

Application Note: Purification of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Hydroxyhexanoic acid (4-HHA) is a valuable hydroxy fatty acid used as a monomer for biodegradable polymers and as a precursor in various chemical syntheses.[1] Achieving high purity is critical for these applications, as impurities can affect polymerization, biological activity, and final product characteristics. A significant challenge in purifying 4-HHA is its propensity to undergo intramolecular cyclization to form γ-hexalactone, especially under acidic or high-temperature conditions. This document outlines a detailed protocol for the purification of this compound using silica gel column chromatography, a method optimized to minimize lactonization and effectively remove common impurities.

Introduction to Purification Strategies

The purification of polar molecules like this compound often requires methods that can separate compounds with similar polarities. Common impurities derived from synthesis may include starting materials, reagents, and byproducts such as the corresponding lactone.

Key Purification Challenges:

  • Lactonization: The primary challenge is preventing the acid-catalyzed conversion of 4-HHA to its cyclic ester, γ-hexalactone.[2] This requires careful control of pH and temperature throughout the purification process.[2]

  • Polarity: As a polar carboxylic acid, 4-HHA can interact strongly with stationary phases, sometimes leading to poor separation or "tailing" on chromatography columns.[3]

  • Impurity Profile: The choice of method depends on the nature of impurities. For instance, non-polar byproducts are well-separated from the highly polar acid using normal-phase chromatography.

Common Purification Methods:

  • Column Chromatography: Highly effective for separating compounds based on polarity. For carboxylic acids, both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.[2][4] Using additives in the mobile phase, such as a small amount of acid (e.g., acetic or formic acid), can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation on silica gel.[3]

  • Distillation: Can be used if impurities have significantly different boiling points. However, this method carries a high risk of inducing lactonization due to the required heat.

  • Recrystallization: This method is suitable if the crude product is a solid and a suitable solvent system can be identified.

This note will focus on a robust protocol using flash column chromatography on silica gel , which offers a good balance of speed, resolution, and scalability.

General Purification and Analysis Workflow

The overall process involves the preparation of the crude material, purification via column chromatography, and subsequent analysis to confirm purity.

G crude Crude 4-HHA (from synthesis) prep Sample Preparation (Dissolve in min. solvent) crude->prep 1. chromatography Flash Column Chromatography (Silica Gel) prep->chromatography 2. Load fractions Collect & Monitor Fractions (via TLC) chromatography->fractions 3. Elute combine Combine Pure Fractions fractions->combine 4. evap Solvent Evaporation (Rotary Evaporator) combine->evap 5. pure_product Pure 4-HHA evap->pure_product 6. analysis Purity Analysis (NMR, LC-MS, HPLC) pure_product->analysis 7. Verify

Caption: General workflow for the purification and analysis of this compound.

Experimental Protocol: Flash Column Chromatography

This protocol is designed for the purification of 1-5 grams of crude this compound. Adjustments to column size and solvent volumes are necessary for different scales.

Principle

This method separates 4-HHA from less polar impurities. The crude sample is loaded onto a silica gel column. A solvent system (mobile phase) of increasing polarity is passed through the column. Less polar compounds travel faster down the column, while the more polar 4-HHA is retained longer, allowing for its separation. A small amount of acetic acid is added to the mobile phase to ensure the analyte remains in its protonated, less polar form, preventing streaking on the column.[3]

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica gel (for flash chromatography, 230-400 mesh)

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes or Heptane, HPLC grade

    • Methanol (MeOH), HPLC grade

    • Glacial Acetic Acid (AcOH)

    • TLC stain (e.g., potassium permanganate or p-anisaldehyde)

  • Equipment:

    • Glass chromatography column

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • Fraction collection tubes

    • Standard laboratory glassware (beakers, flasks, etc.)

    • Fume hood

Detailed Methodology

Step 1: Preparation of the Mobile Phase (Eluent)

  • Prepare two primary solvent systems:

    • Solvent A (Non-polar): Hexanes (or Heptane)

    • Solvent B (Polar): Ethyl Acetate with 0.5% Acetic Acid (e.g., 500 mL EtOAc + 2.5 mL AcOH).

  • For elution, you will use mixtures of Solvent A and B. A more polar eluent containing methanol may be needed for highly retained impurities, e.g., 95:5 EtOAc/MeOH with 0.5% AcOH.

Step 2: Thin Layer Chromatography (TLC) Analysis

  • Before running the column, determine the optimal eluent composition using TLC.

  • Dissolve a small amount of the crude 4-HHA in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in a TLC chamber with a test eluent (e.g., 70:30 Hexanes/EtOAc + 0.5% AcOH).

  • Visualize the spots using a suitable stain (potassium permanganate is effective for the hydroxyl group).

  • The ideal eluent system should give the 4-HHA spot an Rf (retention factor) value of approximately 0.2-0.3.

Step 3: Column Packing

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes/EtOAc).

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

Step 4: Sample Loading

  • Dissolve the crude 4-HHA (e.g., 2 g) in a minimal amount of a strong solvent like ethyl acetate or dichloromethane.

  • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.

  • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry-loading" method, which typically results in better separation.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

Step 5: Elution and Fraction Collection

  • Begin elution with a low-polarity solvent mixture (e.g., 90:10 Hexanes/EtOAc + 0.5% AcOH).

  • Gradually increase the polarity of the eluent (e.g., to 70:30, then 50:50 Hexanes/EtOAc). This is known as a step gradient.

  • Collect fractions of equal volume (e.g., 20 mL) in test tubes.

  • Monitor the composition of the fractions by TLC. Spot every few fractions on a TLC plate, develop, and visualize.

  • Fractions containing only the pure 4-HHA spot should be combined.

G start Start: Adsorb Crude Product onto Silica load Load Adsorbed Sample onto Column start->load pack Pack Column with Silica Slurry pack->load elute_low Elute with Low Polarity (e.g., 10% EtOAc/Hex) load->elute_low collect Collect & Analyze Fractions by TLC elute_low->collect p1 elute_low->p1 elute_med Increase Polarity (e.g., 30% EtOAc/Hex) elute_med->collect p2 elute_med->p2 elute_high Increase Polarity (e.g., 50% EtOAc/Hex) elute_high->collect end Combine Pure Fractions & Evaporate Solvent collect->end p1->elute_med p2->elute_high

Caption: Workflow for the step-gradient flash chromatography elution process.

Step 6: Product Isolation and Analysis

  • Combine the pure fractions in a round-bottom flask.

  • Remove the eluent using a rotary evaporator. Note: Acetic acid is volatile and will co-evaporate, but trace amounts may remain. If absolutely no acetic acid is desired, a final aqueous workup or azeotroping with toluene may be necessary.

  • Place the final product under high vacuum to remove residual solvents.

  • Determine the yield and confirm the purity using analytical methods such as NMR, HPLC, or LC-MS.[5]

Data Presentation

The effectiveness of a purification protocol is measured by its ability to increase purity while maintaining a high yield.

Purification MethodStarting Purity (Typical)Final PurityTypical YieldKey Considerations
Silica Gel Chromatography 85-95%>98%75-90%Excellent for removing non-polar and moderately polar impurities. Requires careful solvent selection.
Reversed-Phase (C18) Chromatography 85-95%>99%70-85%Ideal for purifying highly polar compounds from aqueous solutions.[4] Uses aqueous mobile phases.
Distillation VariableVariable<70%High risk of lactonization. Only suitable if impurities are non-volatile.

Conclusion and Troubleshooting

Silica gel flash chromatography is a highly effective and scalable method for purifying this compound. The key to success is the careful selection of an acidified mobile phase to prevent peak tailing and the vigilant monitoring of fractions by TLC to ensure proper separation.

Troubleshooting Tips:

  • Product Streaking on TLC/Column: This is often due to the partial deprotonation of the carboxylic acid. Ensure 0.5-1% acetic or formic acid is present in the eluent.

  • No Separation of Spots: If the Rf values of the product and impurity are too close, try a different solvent system (e.g., Dichloromethane/Methanol) or consider a different stationary phase like reversed-phase C18 silica.[4]

  • Low Yield: Product may be retained on the column. If so, flush the column with a very polar solvent (e.g., 10% MeOH in EtOAc) to recover any remaining material. Also, ensure fractions are not discarded prematurely.

  • Product is Unstable and Polymerizes on Storage: Ensure high purity and remove all acidic or basic residues. Store the final product at low temperatures (-20°C) under an inert atmosphere (argon or nitrogen).[2]

References

Application Note: Quantitative Analysis of 4-Hydroxyhexanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyhexanoic acid is a hydroxy fatty acid that may be of interest in various research fields, including metabolism, polymer chemistry, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the polar nature of the carboxylic acid and hydroxyl functional groups, direct analysis of this compound by GC-MS is challenging, often resulting in poor peak shape and low sensitivity.[1] Derivatization is therefore a crucial step to increase the volatility and thermal stability of the analyte, enabling robust and reproducible analysis.[2]

This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using GC-MS following a silylation derivatization procedure.

Principle

The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to convert the polar analyte into a more volatile and thermally stable trimethylsilyl (TMS) derivative. The derivatized sample is then injected into the GC-MS system, where the components are separated based on their boiling points and affinities for the GC column's stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides qualitative identification, while the abundance of specific ions is used for quantitative analysis.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for biological fluids like plasma or urine and may require optimization based on the specific matrix.

  • Reagents and Materials:

    • Sample containing this compound

    • Internal Standard (IS) solution (e.g., 10 µg/mL deuterated this compound or a suitable structural analog)

    • Hydrochloric acid (HCl), 6M

    • Ethyl acetate (GC grade)

    • Sodium sulfate (anhydrous)

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1 mL of the sample into a 15 mL centrifuge tube.

    • Add 50 µL of the internal standard solution.

    • Acidify the sample to a pH of approximately 2 by adding 100 µL of 6M HCl. This protonates the carboxylic acid group, making it more extractable into an organic solvent.

    • Add 5 mL of ethyl acetate to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

2. Derivatization (Silylation)

Silylation replaces the active hydrogens on the hydroxyl and carboxyl groups with a nonpolar trimethylsilyl (TMS) group.[2]

  • Reagents and Materials:

    • Dried sample extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Pyridine (anhydrous)

    • GC vials with inserts (2 mL)

    • Heating block or oven

  • Procedure:

    • To the dried sample extract, add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

  • GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5ms (or equivalent) column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode:

      • Full Scan: m/z 50-550 for qualitative analysis and identification of the derivatized this compound.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte and internal standard to enhance sensitivity and selectivity.

Data Presentation

Table 1: Example Quantitative Data for GC-MS Analysis of this compound

ParameterResult
Retention Time (min)To be determined experimentally
Target Ions (m/z)To be determined from the mass spectrum of the derivatized standard
Internal Standarde.g., Deuterated this compound
Linearity (r²)> 0.99
Limit of Detection (LOD)e.g., 0.05 µg/mL
Limit of Quantification (LOQ)e.g., 0.15 µg/mL
Recovery (%)85 - 105%
Precision (%RSD)< 15%

Note: The values in this table are examples and must be determined during method validation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine) Spike 2. Spike Internal Standard Sample->Spike Acidify 3. Acidification (pH ~2) Spike->Acidify Extract 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry 5. Evaporation to Dryness Extract->Dry Deriv 6. Add Pyridine & BSTFA Dry->Deriv Heat 7. Heat at 70°C for 60 min Deriv->Heat Inject 8. GC-MS Injection Heat->Inject Separate 9. Chromatographic Separation Inject->Separate Detect 10. Mass Spectrometric Detection Separate->Detect Qual 11. Qualitative Analysis (Mass Spectrum) Detect->Qual Quant 12. Quantitative Analysis (SIM Mode) Detect->Quant Report 13. Reporting Results Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_pathway reactant This compound (HO-C5H9-COOH) product Di-TMS-4-Hydroxyhexanoic Acid ((CH3)3SiO-C5H9-COOSi(CH3)3) reactant->product Silylation (70°C) reagent BSTFA + 1% TMCS reagent->product

Caption: Derivatization of this compound via silylation.

References

Application Note: 1H NMR Spectroscopic Analysis of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-hydroxyhexanoic acid. It includes predicted 1H NMR data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow. This information is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds in various research and development settings.

Introduction

This compound is a hydroxy fatty acid that plays a role as a bacterial xenobiotic metabolite.[1] Its structure contains both a hydroxyl and a carboxylic acid functional group, making it a molecule of interest in various chemical and biological studies. In solution, this compound can exist in equilibrium with its cyclic ester form, γ-caprolactone. This equilibrium is an important consideration when analyzing its 1H NMR spectrum. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure.[2][3] This application note details the expected 1H NMR spectrum of this compound and provides a standardized protocol for its analysis.

Predicted 1H NMR Data

Due to the equilibrium between the open-chain and cyclized forms, the 1H NMR spectrum of this compound is expected to show signals for both species. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on established principles of NMR spectroscopy and data from similar structures.

Assignment Proton (Structure) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
aH-6 (CH3)~0.9Triplet (t)3H~7.0
bH-5 (CH2)~1.5Sextet2H~7.0
cH-4 (CH)~3.8Multiplet (m)1H-
dH-3 (CH2)~1.8Multiplet (m)2H-
eH-2 (CH2)~2.4Triplet (t)2H~7.5
f-OHVariableBroad Singlet (br s)1H-
g-COOH>10.0Broad Singlet (br s)1H-

Note: The chemical shifts of the hydroxyl (-OH) and carboxylic acid (-COOH) protons are highly dependent on the solvent, concentration, and temperature and may exchange with each other or with water in the solvent.

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.

1. Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl3; Methanol-d4, CD3OD; or Deuterium Oxide, D2O), 0.6-0.7 mL

    • NMR tube (5 mm) and cap

    • Pasteur pipette and cotton or glass wool

    • Vial

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the sample completely.

    • If any solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

  • Instrument: 400 MHz NMR Spectrometer

  • Probe: 5 mm Broadband Observe (BBO) or similar

  • Software: TopSpin, VnmrJ, or equivalent

  • Acquisition Parameters:

    • Experiment: 1D Proton (zg)

    • Solvent: (Select the solvent used for sample preparation, e.g., CDCl3)

    • Temperature: 298 K (25 °C)

    • Pulse Program: zg30 or zg

    • Number of Scans (NS): 16 to 64 (depending on sample concentration)

    • Receiver Gain (RG): Set automatically using rga command

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

    • Spectral Width (SW): 12-16 ppm

    • Transmitter Frequency Offset (O1p): Centered on the spectrum (~6 ppm)

3. Data Processing

  • Fourier Transform (FT): Apply an exponential window function (e.g., with a line broadening factor of 0.3 Hz) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl3 at 7.26 ppm).

  • Integration: Integrate all signals to determine the relative number of protons for each peak.

  • Peak Picking: Identify the chemical shift of each peak.

Visualizations

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled according to the assignments in the data table.

Caption: Structure of this compound with proton labels.

Experimental Workflow

This flowchart outlines the major steps in the 1H NMR analysis of this compound.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument_setup Spectrometer Setup transfer->instrument_setup acquire Acquire 1H NMR Spectrum instrument_setup->acquire ft Fourier Transform acquire->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integration & Peak Picking reference->integrate analyze Spectral Analysis integrate->analyze

Caption: Workflow for 1H NMR analysis of this compound.

Conclusion

This application note provides a comprehensive overview of the 1H NMR analysis of this compound. By following the detailed experimental protocol and utilizing the provided spectral predictions and visualizations, researchers can confidently identify and characterize this compound. The potential for equilibrium with its lactone form, γ-caprolactone, should be considered during spectral interpretation.

References

Application Note: 13C NMR Characterization of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 4-Hydroxyhexanoic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Included are predicted 13C NMR chemical shift data, a comprehensive experimental protocol for sample preparation and data acquisition, and a workflow diagram for the characterization process. This guide is intended to assist researchers in the structural elucidation and verification of this compound and related small molecules.

Introduction

This compound is a hydroxy fatty acid that can exist as a precursor to or a breakdown product of various biologically significant molecules. Its structural characterization is crucial for its identification and for understanding its metabolic roles. 13C NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the carbon skeleton of organic molecules. By providing information about the chemical environment of each carbon atom, 13C NMR is an essential tool for the structural verification of synthesized compounds and for the identification of natural products.

Predicted 13C NMR Data

Due to the limited availability of public experimental spectra for this compound, the following table presents predicted 13C NMR chemical shifts. These values are estimated based on spectral data from structurally similar compounds, such as hexanoic acid and other hydroxy-substituted fatty acids, and general principles of 13C NMR spectroscopy. The electronegative hydroxyl group is expected to cause a downfield shift (an increase in ppm) for the carbon it is attached to (C4) and have a smaller effect on adjacent carbons.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (-COOH)~180
C2 (-CH2-)~34
C3 (-CH2-)~30
C4 (-CH(OH)-)~68
C5 (-CH2-)~39
C6 (-CH3)~14

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocol

This section outlines a general procedure for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves this compound. Common choices include Deuterated Chloroform (CDCl3), Deuterated Methanol (CD3OD), or Deuterated Water (D2O). The choice of solvent can slightly affect the chemical shifts.

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount can be added.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

The following is a general guide for setting up a standard NMR spectrometer (e.g., Bruker, JEOL). Specific parameters may need to be optimized for the instrument in use.

  • Instrument Tuning and Locking:

    • Insert the sample into the NMR probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the 13C probe to the correct frequency.

  • Acquisition Parameters:

    • Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Pulse Width: Use a 30° or 45° pulse angle to allow for faster repetition rates.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. Quaternary carbons may require a longer delay for accurate integration, though this is not present in the aliphatic chain of this compound besides the carboxyl carbon.

    • Number of Scans (ns): As 13C has a low natural abundance, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts for aliphatic and carboxylic acid compounds.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Logical Workflow

The following diagram illustrates the logical workflow for the 13C NMR characterization of this compound.

G Workflow for 13C NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve this compound in Deuterated Solvent B Add Internal Standard (optional) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Set Acquisition Parameters E->F G Acquire 13C NMR Spectrum F->G H Fourier Transform & Phasing G->H I Baseline Correction & Referencing H->I J Peak Picking & Assignment I->J K Structural Verification J->K

Caption: A flowchart outlining the key stages from sample preparation to final structural verification in the 13C NMR analysis of this compound.

Signaling Pathway Diagram

While this compound is a small molecule and not directly involved in complex signaling pathways in the same way as proteins, its metabolism can be represented. The following diagram illustrates a simplified metabolic relationship.

G Metabolic Context of this compound Fatty Acid Precursors Fatty Acid Precursors Beta-Oxidation Beta-Oxidation Fatty Acid Precursors->Beta-Oxidation Metabolism This compound This compound Further Metabolites Further Metabolites This compound->Further Metabolites Conversion Beta-Oxidation->this compound Formation

Caption: A simplified diagram showing the potential metabolic origin and fate of this compound.

Application Note: Quantification of 4-Hydroxyhexanoic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid is a hydroxy fatty acid that may be of interest in various fields of research, including metabolic studies and as a potential biomarker. Accurate and reliable quantification of this analyte in biological matrices is crucial for its study. This application note describes a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. Due to the lack of a strong chromophore in the native molecule, a pre-column derivatization step is recommended to enhance detection sensitivity using a UV detector. The method described herein provides a robust framework for the analysis of this compound in various sample matrices.

Principle

This method involves the extraction of this compound from the sample matrix, followed by a pre-column derivatization reaction to attach a UV-absorbing moiety to the carboxylic acid group of the analyte. The derivatized analyte is then separated from other sample components on a C18 reversed-phase HPLC column using a gradient elution program. Detection is achieved by monitoring the absorbance at a specific wavelength corresponding to the maximum absorbance of the derivatizing agent's chromophore. Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve prepared from known concentrations of derivatized this compound.

Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Centrifuge.

  • Vortex mixer.

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator).

  • Analytical balance.

  • pH meter.

  • Syringe filters (0.45 µm).

  • HPLC vials and caps.

Reagents and Standards

  • This compound standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or Formic acid, analytical grade.

  • Derivatizing agent (e.g., p-Bromophenacyl bromide).

  • Triethylamine or another suitable catalyst.

  • Reagents for sample preparation (e.g., protein precipitation agents like trichloroacetic acid or acetonitrile; extraction solvents like ethyl acetate).

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These working standards will be used to prepare the calibration curve.

Sample Preparation

The choice of sample preparation method will depend on the sample matrix. Below are protocols for common biological matrices.

Protocol 1: Protein Precipitation (for Plasma or Serum Samples)

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • The dried residue is now ready for derivatization.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of sample, add an appropriate internal standard.

  • Acidify the sample to pH ~3 with a suitable acid (e.g., 1M HCl).

  • Add 500 µL of an extraction solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer (top layer) to a new tube.

  • Repeat the extraction with another 500 µL of the extraction solvent.

  • Combine the organic extracts and evaporate to dryness.

  • The dried residue is now ready for derivatization.

Pre-Column Derivatization Protocol

This protocol uses p-Bromophenacyl bromide as an example derivatizing agent to form a phenacyl ester, which has a strong UV absorbance.

  • Reconstitute the dried sample extract or an aliquot of the working standard solution in 100 µL of acetonitrile.

  • Add 10 µL of a 10 mg/mL solution of p-Bromophenacyl bromide in acetonitrile.

  • Add 5 µL of a 10% solution of triethylamine in acetonitrile to catalyze the reaction.

  • Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.

  • After incubation, cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method
  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 260 nm (or the λmax of the chosen derivative).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.03070
17.17030
20.07030

Data Presentation

Calibration Curve

A calibration curve should be generated by plotting the peak area of the derivatized this compound standards against their corresponding concentrations. The linearity of the method should be evaluated by the coefficient of determination (r²).

Concentration (µg/mL)Peak Area
1Value
5Value
10Value
25Value
50Value
100Value
Method Validation Parameters

The proposed method should be validated according to ICH guidelines or internal laboratory SOPs. Key validation parameters are summarized in the table below.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.995To be determined
Accuracy (% Recovery) 80 - 120%To be determined
Precision (%RSD) ≤ 15%To be determined
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1To be determined
Specificity No interfering peaks at the retention time of the analyteTo be determined

Visualizations

experimental_workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Receipt prep Sample Preparation (Extraction) sample->prep deriv Pre-Column Derivatization prep->deriv hplc HPLC Separation deriv->hplc detect UV Detection hplc->detect integrate Peak Integration detect->integrate quant Quantification integrate->quant report Reporting quant->report

Caption: Overall experimental workflow for the quantification of this compound.

sample_prep_workflow cluster_extraction Extraction cluster_derivatization Derivatization start Biological Sample (e.g., Plasma) protein_precip Protein Precipitation (e.g., with Acetonitrile) start->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drydown1 Evaporate to Dryness supernatant->drydown1 reconstitute1 Reconstitute in Acetonitrile drydown1->reconstitute1 add_reagents Add Derivatizing Agent & Catalyst reconstitute1->add_reagents incubate Incubate (e.g., 60°C) add_reagents->incubate drydown2 Evaporate to Dryness incubate->drydown2 reconstitute2 Reconstitute in Mobile Phase drydown2->reconstitute2 filter Filter (0.45 µm) reconstitute2->filter end Inject into HPLC filter->end

Caption: Detailed workflow for sample preparation and derivatization.

hplc_principle cluster_system HPLC System cluster_separation Separation Principle mobile_phase {Mobile Phase|{A: 0.1% H3PO4|B: Acetonitrile}} pump Gradient Pump mobile_phase->pump injector Autosampler pump->injector column {HPLC Column|Stationary Phase: C18} injector->column detector UV Detector column->detector start_sep data_system Data System detector->data_system analyte_less_retained Less Retained (Elutes Early) analyte_more_retained More Retained (Elutes Later) end_sep analyte_less_retained->end_sep Shorter Time analyte_more_retained->end_sep Longer Time

Caption: Principle of HPLC separation for the analyte.

Application Notes and Protocols for LC-MS Detection of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxyhexanoic acid (4-HHA) is a hydroxy fatty acid that may serve as a biomarker in various metabolic pathways and has potential applications in the synthesis of biodegradable polymers. Accurate and sensitive quantification of 4-HHA in biological matrices is crucial for understanding its physiological roles and for pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound in biological samples, such as plasma or serum, using Liquid Chromatography-Mass Spectrometry (LC-MS). The method described herein is based on established principles for the analysis of short-chain fatty acids and other small polar molecules. Due to the polar nature and potential for poor retention in reversed-phase chromatography of 4-HHA, a derivatization step is recommended to enhance analytical sensitivity and chromatographic performance.

Experimental Protocols

This protocol is divided into three main sections: Sample Preparation, LC-MS Analysis, and Data Analysis.

1. Sample Preparation

A robust sample preparation protocol is critical for removing interferences and concentrating the analyte. The following procedure combines protein precipitation and liquid-liquid extraction.

  • Materials and Reagents:

    • This compound analytical standard

    • Stable isotope-labeled internal standard (e.g., this compound-d4, if available, or a related deuterated short-chain hydroxy fatty acid)

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Ethyl acetate, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • Pyridine

    • Ultrapure water

  • Procedure:

    • Sample Thawing and Spiking: Thaw frozen plasma or serum samples on ice. To 100 µL of sample, add the internal standard to a final concentration of 1 µM. Vortex briefly.

    • Protein Precipitation: Add 400 µL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.[1][2][3]

    • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

    • Derivatization (using 3-NPH):

      • To the supernatant, add 50 µL of 200 mM 3-NPH in 50% acetonitrile/water.

      • Add 50 µL of 120 mM EDC with 6% pyridine in 50% acetonitrile/water.[4][5]

      • Incubate the mixture at 40°C for 30 minutes.

    • Liquid-Liquid Extraction:

      • After derivatization, add 500 µL of ethyl acetate to the sample.

      • Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes to separate the layers.

    • Drying and Reconstitution: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of 50% methanol in water with 0.1% formic acid.

    • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates. Transfer the supernatant to an LC autosampler vial.

2. LC-MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating the derivatized analyte.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % B
      0.0 15
      1.0 15
      8.0 95
      10.0 95
      10.1 15

      | 12.0 | 15 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative for underivatized and Positive for 3-NPH derivatized.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters: These should be optimized for the specific instrument but can be started with typical values (e.g., Gas Temperature: 325°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

    • MRM Transitions: The following transitions are proposed and should be optimized by infusing the analytical standard. This compound can cyclize to form gamma-caprolactone, especially under acidic conditions or in the gas phase.[6][7] Therefore, monitoring for both the open-chain and lactone forms is prudent.

      AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
      4-HHA (Underivatized, ESI-)131.1113.110Loss of H₂O
      4-HHA (Underivatized, ESI-)131.187.115Further fragmentation
      gamma-Caprolactone (ESI+)115.185.110[M+H]⁺, fragmentation of the lactone ring[7]
      gamma-Caprolactone (ESI+)115.157.115Further fragmentation
      4-HHA-3-NPH Derivative (ESI+)268.1137.120[M+H]⁺, fragmentation of the hydrazone
      4-HHA-3-NPH Derivative (ESI+)268.1250.110Loss of H₂O

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma). Process these standards alongside the unknown samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. Apply a linear regression model with a 1/x weighting. Determine the concentration of 4-HHA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables summarize the expected quantitative performance of the method. The values presented are representative of what can be achieved for similar short-chain hydroxy fatty acid assays and should be validated for this compound specifically.[8][9]

Table 1: Linearity and Sensitivity

Parameter Expected Value
Linear Range 1 - 1000 ng/mL
> 0.99
Limit of Detection (LOD) ~0.5 ng/mL

| Limit of Quantification (LOQ) | ~1 ng/mL |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Accuracy (% Bias) Precision (%RSD)
Low 3 < ±15% < 15%
Medium 100 < ±15% < 15%

| High | 800 | < ±15% | < 15% |

Visualization of Experimental Workflow

experimental_workflow LC-MS Protocol for this compound Detection cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis sample Plasma/Serum Sample spike Spike with Internal Standard sample->spike precipitate Protein Precipitation (ACN) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 derivatize Derivatization (3-NPH, EDC) centrifuge1->derivatize extract Liquid-Liquid Extraction (Ethyl Acetate) derivatize->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 inject Injection onto C18 Column centrifuge2->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for 4-HHA detection.

References

Application Notes and Protocols: Polymerization of 4-Hydroxyhexanoic Acid into Polyhydroxyalkanoates (PHAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms.[1] Their diverse properties make them attractive materials for a range of applications, including in the biomedical field for drug delivery and tissue engineering.[2][3] One such PHA is poly(4-hydroxyhexanoate) (P(4HHx)), derived from the polymerization of 4-hydroxyhexanoic acid (4HHx). P(4HHx) is a member of the short-chain-length PHAs (scl-PHAs) and possesses properties that make it a promising candidate for various biomedical applications.[4]

This document provides detailed application notes and protocols for the synthesis of PHAs from this compound, focusing on the ring-opening polymerization of its corresponding lactone, γ-caprolactone. It also covers the characterization of the resulting polymer and its potential applications, particularly in drug delivery and tissue engineering.

Applications in Drug Delivery and Tissue Engineering

PHAs, including P(4HHx), are excellent candidates for biomedical applications due to their biocompatibility and biodegradability.[2][3] Their degradation products are non-toxic and can be metabolized by the body.[5]

  • Drug Delivery: The hydrophobic nature of PHAs allows for the encapsulation of lipophilic drugs, enhancing their bioavailability.[6] These polymers can be formulated into nanoparticles, microparticles, and films for controlled and sustained drug release.[5] The degradation rate of the polymer can be tailored to control the drug release profile.

  • Tissue Engineering: The favorable surface properties of PHAs promote cell attachment and proliferation, making them suitable for creating scaffolds for tissue regeneration.[3][5] These scaffolds can provide mechanical support for developing tissues and degrade over time as new tissue is formed.[2]

Experimental Protocols

The synthesis of P(4HHx) can be challenging via direct polycondensation of this compound. A more common and effective method is the ring-opening polymerization (ROP) of the corresponding cyclic ester, γ-caprolactone. However, the homopolymerization of five-membered γ-lactones like γ-caprolactone is thermodynamically less favorable compared to larger ring lactones due to lower ring strain.[7][8] A successful strategy to incorporate γ-lactone units is through copolymerization with more reactive cyclic esters, such as ε-caprolactone.[7]

Protocol 1: Ring-Opening Copolymerization of γ-Caprolactone with ε-Caprolactone

This protocol describes the synthesis of a copolymer of γ-caprolactone and ε-caprolactone using an organocatalyst, which is a metal-free and less toxic alternative to traditional metal-based catalysts.

Materials:

  • γ-Caprolactone (γ-CL)

  • ε-Caprolactone (ε-CL)

  • Diphenyl phosphate (DPP) (catalyst)

  • Poly(ethylene glycol) (PEG) (initiator)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Chloroform (for dissolution)

Procedure:

  • Drying of Reagents: Dry ε-caprolactone over calcium hydride and filter before use. Dry poly(ethylene glycol) by azeotropic distillation with toluene.

  • Polymerization Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amounts of PEG, DPP, γ-CL, and ε-CL in toluene.

  • Reaction: Place the flask in a preheated oil bath at 100°C and stir for the desired reaction time (e.g., 17 hours).

  • Purification: After cooling to room temperature, dissolve the crude polymer in chloroform. Precipitate the polymer by adding the solution dropwise to cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry under vacuum until a constant weight is achieved.

Protocol 2: Enzymatic Ring-Opening Polymerization of γ-Caprolactone

Enzymatic polymerization offers a green and mild alternative for polyester synthesis. Lipases are commonly used enzymes for this purpose.

Materials:

  • γ-Caprolactone (γ-CL)

  • Novozym-435 (immobilized lipase B from Candida antarctica)

  • Toluene (solvent, optional for solution polymerization)

  • Methanol (for precipitation)

  • Chloroform (for dissolution)

Procedure:

  • Reaction Setup: In a dry reaction vessel, add γ-caprolactone and Novozym-435. The reaction can be carried out in bulk (solvent-free) or in a solvent like toluene.

  • Polymerization: Heat the reaction mixture at a specific temperature (e.g., 60-90°C) with continuous stirring for a set duration (e.g., 24-72 hours).

  • Enzyme Removal: If the reaction is carried out in a solvent, filter to remove the immobilized enzyme. For bulk polymerization, dissolve the polymer in chloroform and then filter.

  • Purification: Precipitate the polymer from the chloroform solution by adding it to cold methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of PHA copolymers. Note that data for the homopolymer of this compound is limited due to the challenges in its synthesis. The data presented here is for copolymers of γ-butyrolactone (a similar γ-lactone) and ε-caprolactone, which provides an indication of the expected properties.

Table 1: Synthesis and Characterization of P(γ-BL-co-ε-CL) Copolymers

Feed Ratio ([γ-BL]/[ε-CL])Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Tm (°C)
0/100>9535,0001.558
10/90>9028,0001.655
20/80>8522,0001.752
30/70>8018,0001.849

Data adapted from a study on the enzymatic copolymerization of γ-butyrolactone and ε-caprolactone.[9]

Table 2: Thermal Properties of P(3HB-co-3HHx) Copolymers

3HHx content (mol%)Tm (°C)Tg (°C)
01754
5130-1
10120-5
15110-8

Data represents typical thermal properties of P(3HB-co-3HHx) and illustrates the effect of copolymer composition on thermal characteristics.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their molecular weight, structure, and thermal properties.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: To confirm the chemical structure of the polymer and determine the copolymer composition.

2. Gel Permeation Chromatography (GPC):

  • To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

3. Differential Scanning Calorimetry (DSC):

  • To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

4. Thermogravimetric Analysis (TGA):

  • To assess the thermal stability of the polymer.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer Polymerization Polymerization Monomer->Polymerization Catalyst_Initiator Catalyst/Initiator Catalyst_Initiator->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Dissolution Dissolution Crude_Polymer->Dissolution Precipitation Precipitation Dissolution->Precipitation Drying Drying Precipitation->Drying Pure_Polymer Pure Polymer Drying->Pure_Polymer NMR NMR Spectroscopy Pure_Polymer->NMR GPC Gel Permeation Chromatography Pure_Polymer->GPC DSC Differential Scanning Calorimetry Pure_Polymer->DSC

Caption: Experimental workflow for the synthesis, purification, and characterization of PHAs.

Signaling Pathway for PHA Synthesis in Bacteria

pha_synthesis_pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA β-Ketothiolase 3_Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->3_Hydroxybutyryl_CoA Acetoacetyl-CoA reductase PHB Poly(3-hydroxybutyrate) (PHB) 3_Hydroxybutyryl_CoA->PHB PHA Synthase Fatty_Acid_Metabolism Fatty Acid Metabolism 3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (C6-C14) Fatty_Acid_Metabolism->3_Hydroxyacyl_CoA mcl_PHA Medium-chain-length PHA (mcl-PHA) 3_Hydroxyacyl_CoA->mcl_PHA PHA Synthase

Caption: Simplified metabolic pathway for PHA biosynthesis in bacteria.

References

Application Note: 4-Hydroxyhexanoic Acid and its Analogs as Monomers for High-Performance Bioplastics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms, positioning them as a sustainable alternative to conventional petroleum-based plastics.[1] While the homopolymer of 4-hydroxyhexanoic acid is not widely documented, its structural isomer, 3-hydroxyhexanoate (3HHx), is a key medium-chain-length monomer. The incorporation of 3HHx into PHA copolymers, most notably with 3-hydroxybutyrate (3HB), creates poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. This copolymer exhibits significantly improved mechanical properties over the brittle P(3HB) homopolymer.[2] The presence of the 3HHx monomer reduces crystallinity, leading to increased flexibility, toughness, and a broader processing window, making it suitable for a wide range of applications from packaging to medical devices.[3][4]

This document provides detailed protocols for the biosynthesis, extraction, and characterization of P(3HB-co-3HHx) using engineered Escherichia coli, a common host for recombinant protein and polymer production.[1][5] The principles and methods described are broadly applicable to the study of bioplastics derived from this compound and other similar monomers.

Section 1: Microbial Production of P(3HB-co-3HHx) via Fermentation

This protocol outlines the laboratory-scale production of the P(3HB-co-3HHx) copolymer in a shake flask culture using a recombinant E. coli strain engineered with the necessary biosynthetic pathway genes.

Protocol 1: Shake Flask Cultivation of Recombinant E. coli

  • Inoculum Preparation:

    • Aseptically inoculate 10 mL of Luria-Bertani (LB) medium (containing the appropriate antibiotic for plasmid maintenance) with a single colony of the recombinant E. coli strain from a fresh agar plate.

    • Incubate the culture overnight at 37°C with vigorous shaking (approx. 200-250 rpm).

  • Production Culture:

    • In a 2 L baffled flask, prepare 500 mL of a suitable production medium (e.g., M9 minimal medium supplemented with glucose as the carbon source). Add the appropriate antibiotic.

    • Inoculate the production medium with the overnight seed culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1.

    • Incubate the culture at 37°C with shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Induction of Polymer Synthesis:

    • Induce the expression of the PHA biosynthesis genes by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[6]

    • Simultaneously, reduce the incubation temperature to 25-30°C to enhance proper protein folding and polymer accumulation.

    • Continue the incubation for an additional 48-72 hours.

  • Cell Harvesting:

    • Transfer the culture to centrifuge bottles.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with deionized water.

    • Freeze the cell pellet at -80°C or proceed directly to lyophilization to obtain the dry cell mass for extraction.

Section 2: P(3HB-co-3HHx) Extraction and Purification

This protocol describes a common solvent-based method to extract and purify the PHA polymer from the dried microbial biomass.

Protocol 2: Solvent Extraction of PHA

  • Cell Lysis:

    • Resuspend the lyophilized cell pellet in a halogenated solvent, such as chloroform, at a concentration of approximately 20-30 g of dry cell weight per liter of solvent.[7]

    • Transfer the suspension to a reflux apparatus.

    • Heat the mixture to the boiling point of the solvent (approx. 61°C for chloroform) and maintain reflux with stirring for 4-6 hours. This process lyses the cells and dissolves the intracellular PHA granules.

  • Removal of Cell Debris:

    • Allow the mixture to cool to room temperature.

    • Filter the suspension through a cheesecloth or a similar coarse filter to remove the bulk of the non-PHA cell mass.

    • Further clarify the PHA-rich solvent by vacuum filtration through a finer filter paper (e.g., Whatman No. 1).

  • Polymer Precipitation:

    • Concentrate the filtered PHA solution to about one-third of its original volume using a rotary evaporator.

    • Slowly add the concentrated polymer solution into a beaker containing a 10-fold volume of a non-solvent, such as cold methanol or ethanol, under constant stirring.[8] The PHA will precipitate as a white, fibrous solid.

  • Purification and Drying:

    • Allow the precipitate to settle, then decant the bulk of the solvent/non-solvent mixture.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer multiple times with fresh non-solvent to remove residual lipids and impurities.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Section 3: Physicochemical and Mechanical Characterization

The following are standard protocols for analyzing the composition, structure, and material properties of the purified P(3HB-co-3HHx) polymer.

Protocol 3: Characterization Methods

  • Monomer Composition (Gas Chromatography - GC):

    • Accurately weigh 5-10 mg of the dried polymer into a screw-capped glass tube.

    • Add 2 mL of acidified methanol (e.g., 3% v/v H₂SO₄) and 2 mL of chloroform.

    • Seal the tube and heat at 100°C for 4 hours to depolymerize the PHA into its constituent methyl esters (methanolysis).[8]

    • After cooling, add 1 mL of deionized water and vortex vigorously for 1 minute.

    • Allow the phases to separate and carefully collect the lower organic phase containing the hydroxyacyl-methyl esters for analysis by GC-MS.

  • Structural Confirmation (Nuclear Magnetic Resonance - NMR):

    • Dissolve 10-15 mg of the polymer in 0.7 mL of deuterated chloroform (CDCl₃).

    • Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of the copolymer and determine the molar fraction of 3HHx units.[9][10]

  • Molecular Weight (Gel Permeation Chromatography - GPC):

    • Dissolve the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) at a concentration of ~1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the sample using a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties (DSC & TGA):

    • Differential Scanning Calorimetry (DSC): Heat a 5-10 mg sample from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperature (Tg) and melting temperature (Tm).[4]

    • Thermogravimetric Analysis (TGA): Heat a 5-10 mg sample from room temperature to 600°C at 10°C/min under nitrogen to determine the onset degradation temperature (Td), indicating thermal stability.[11]

  • Mechanical Properties (Tensile Testing):

    • Prepare standardized test specimens (e.g., dog-bone shape) by melt-pressing or injection molding the purified polymer.[12]

    • Condition the specimens for at least 48 hours at standard conditions (23°C, 50% relative humidity).

    • Perform tensile tests using a universal testing machine to measure Tensile Strength, Young's Modulus, and Elongation at Break.[13]

Section 4: Data Presentation

The material properties of P(3HB-co-3HHx) are highly dependent on the molar fraction of the 3HHx monomer. The tables below summarize typical data found in the literature.

Table 1: Thermal Properties of P(3HB-co-3HHx) with Varying Monomer Content

3HHx Content (mol%) Glass Transition Temp. (T₉) (°C) Melting Temp. (Tₘ) (°C) Crystallinity (%)
0 (PHB) 4 175 ~60-80
2.3 4 165 54
7.5 -1.1 141 30
14.0 -5.9 126 20

Data compiled from literature.[3]

Table 2: Mechanical Properties of P(3HB-co-3HHx) with Varying Monomer Content

3HHx Content (mol%) Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (GPa)
0 (PHB) 40 <10 3.5
2.3 31.8 5.7 1.3
7.5 28.5 40 0.8
14.0 25.1 703 0.3

Data compiled from literature.[2][3]

Section 5: Visualized Pathways and Workflows

Biosynthetic Pathway for P(3HB-co-3HHx) Production

The following diagram illustrates the engineered metabolic pathway in E. coli for the synthesis of P(3HB-co-3HHx) from glucose. The pathway directs the central metabolite, acetyl-CoA, towards the formation of both 3-hydroxybutyryl-CoA (3HB-CoA) and 3-hydroxyhexanoyl-CoA (3HHx-CoA) monomers, which are then copolymerized.[1][14]

Biosynthesis_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA/bktB HB_CoA (R)-3-Hydroxybutyryl-CoA (3HB-CoA) AcetoacetylCoA->HB_CoA phaB ButyrylCoA Butyryl-CoA AcetoacetylCoA->ButyrylCoA Polymer P(3HB-co-3HHx) HB_CoA->Polymer phaC OxohexanoylCoA 3-Oxohexanoyl-CoA ButyrylCoA->OxohexanoylCoA bktB HexenoylCoA 2-Hexenoyl-CoA OxohexanoylCoA->HexenoylCoA ... HHx_CoA (R)-3-Hydroxyhexanoyl-CoA (3HHx-CoA) HexenoylCoA->HHx_CoA phaJ HHx_CoA->Polymer phaC

Biosynthesis of P(3HB-co-3HHx) in engineered E. coli.

Overall Experimental Workflow

This diagram provides a high-level overview of the entire process, from microbial cultivation to the final characterization of the bioplastic material.

Experimental_Workflow cluster_char 7. Polymer Characterization Culture 1. Recombinant E. coli Culture Ferment 2. Fermentation & Induction Culture->Ferment Harvest 3. Cell Harvest & Lyophilization Ferment->Harvest Extract 4. Solvent Extraction Harvest->Extract Precipitate 5. Precipitation & Purification Extract->Precipitate Dry 6. Drying Precipitate->Dry GC Composition (GC) Dry->GC NMR Structure (NMR) GPC Molecular Wt. (GPC) Thermal Thermal (DSC, TGA) Mech Mechanical (Tensile)

Workflow for bioplastic production and characterization.

References

Applications of 4-Hydroxyhexanoic Acid in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4-HHA) is a six-carbon hydroxy fatty acid that has garnered interest in the field of biotechnology primarily as a monomer for the synthesis of biodegradable polymers.[1] Its incorporation into polyhydroxyalkanoates (PHAs) allows for the modification of polymer properties, offering an alternative to traditional petroleum-based plastics. This document provides an overview of the biotechnological applications of 4-HHA, with a focus on its use in the production of bioplastics. Detailed protocols for the bacterial production of PHA from 4-HHA and the quantification of the incorporated 4-HHA are provided. While the primary application of 4-HHA is in biomaterial synthesis, its role in specific signaling pathways or as a direct therapeutic agent is not yet well-established in scientific literature.

Core Applications in Biotechnology

The principal application of this compound in biotechnology is its use as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds.[2] By supplying 4-HHA as a carbon source to specific bacterial strains, it can be incorporated as a monomer into the growing PHA polymer chain. This results in the formation of copolymers with altered physical and mechanical properties compared to the more common PHAs like poly(3-hydroxybutyrate) (PHB).

The inclusion of 4-HHA monomers can lead to:

  • Improved Flexibility and Reduced Brittleness: The presence of 4-hydroxyhexanoate units in the polymer backbone disrupts the crystalline structure of PHB, resulting in a more flexible and less brittle material.

  • Altered Thermal Properties: The melting temperature (Tm) and glass transition temperature (Tg) of the resulting copolymer can be modulated by varying the percentage of 4-HHA incorporation.

Data Presentation: Incorporation of this compound into PHAs

Several bacterial strains have been shown to incorporate this compound (4-HHx) into PHAs when it is supplied as a carbon source. The efficiency of incorporation varies depending on the bacterial species and the specific cultivation conditions. The following table summarizes the quantitative data on the incorporation of 4-HHx into PHAs by different recombinant bacterial strains.

Bacterial StrainParent StrainPlasmidCarbon SourceMolar Fraction of 4-HHx in PHA (%)Reference
Pseudomonas putida GPp104PHA-negative mutantpHP1014::E156This compound47[1]
Alcaligenes eutrophus PHB-4PHA-negative mutantpHP1014::E156This compound1.4[1]
Rhodococcus ruberWild type-This compound1.3[1]

Experimental Protocols

Protocol 1: Bacterial Production of PHA containing this compound

This protocol describes a general method for the cultivation of bacteria and the production of PHA using this compound as a co-substrate. This is a representative protocol and may require optimization for specific bacterial strains.

1. Materials:

  • Bacterial strain capable of PHA production (e.g., recombinant Pseudomonas putida).

  • Mineral Salts Medium (MSM):

    • Na₂HPO₄·12H₂O: 9 g/L

    • KH₂PO₄: 1.5 g/L

    • NH₄Cl: 1.0 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Trace element solution: 1 ml/L (see below)

  • Trace element solution:

    • FeSO₄·7H₂O: 10 g/L

    • ZnSO₄·7H₂O: 2.25 g/L

    • CuSO₄·5H₂O: 1 g/L

    • MnSO₄·5H₂O: 0.5 g/L

    • CaCl₂·2H₂O: 2 g/L

    • Na₂B₄O₇·10H₂O: 0.23 g/L

    • (NH₄)₆Mo₇O₂₄: 0.1 g/L

    • 35% HCl: 10 ml/L

  • This compound solution (sterilized by filtration).

  • Primary carbon source (e.g., glucose, fructose; sterilized separately).

  • Appropriate antibiotics for plasmid maintenance in recombinant strains.

  • Shaker incubator.

  • Centrifuge.

  • Lyophilizer (freeze-dryer).

2. Procedure:

  • Inoculum Preparation: Inoculate a single colony of the selected bacterial strain into 5 mL of a rich medium (e.g., Luria-Bertani broth) and incubate overnight at the optimal growth temperature (e.g., 30°C for P. putida) with shaking (200 rpm).

  • Main Culture:

    • Prepare 100 mL of MSM in a 500 mL flask.

    • Add the primary carbon source to a final concentration of 1-2% (w/v).

    • Add the appropriate antibiotics if required.

    • Inoculate with 1-2% (v/v) of the overnight culture.

    • Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).

  • PHA Production Phase:

    • Aseptically add the sterile this compound solution to the culture to a final concentration of 0.1-0.5% (w/v).

    • To induce PHA accumulation, nitrogen limitation is often employed. This can be achieved by using a medium with a lower initial concentration of NH₄Cl or by allowing the cells to consume the initial nitrogen source.

    • Continue the incubation for an additional 24-72 hours.

  • Cell Harvesting and PHA Extraction:

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

    • Wash the cell pellet twice with distilled water.

    • Lyophilize the cell pellet to determine the cell dry weight (CDW).

    • The PHA can be extracted from the dried cells using solvents like chloroform or by using a digestion method with sodium hypochlorite.

Protocol 2: Quantification of this compound in PHA by GC-MS

This protocol outlines the analysis of the monomer composition of the produced PHA, specifically to quantify the amount of incorporated this compound, using gas chromatography-mass spectrometry (GC-MS) after methanolysis of the polymer.

1. Materials:

  • Lyophilized PHA-containing bacterial cells.

  • Methanolysis solution: 3% (v/v) sulfuric acid in methanol.

  • Chloroform.

  • Benzoic acid (internal standard).

  • Heptane.

  • Sodium sulfate (anhydrous).

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Glass vials with Teflon-lined caps.

  • Heating block or water bath.

2. Procedure:

  • Methanolysis:

    • Weigh 10-20 mg of lyophilized cells into a glass vial.

    • Add 2 mL of methanolysis solution and 2 mL of chloroform.

    • Add a known amount of internal standard (e.g., 100 µL of a 1 mg/mL benzoic acid solution in methanol).

    • Seal the vial tightly and heat at 100°C for 4 hours in a heating block.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge at low speed to separate the phases.

    • Carefully transfer the lower organic phase (chloroform layer) containing the methyl esters of the hydroxyalkanoic acids to a new vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • GC-MS Analysis:

    • Inject 1 µL of the organic phase into the GC-MS system.

    • GC Conditions (Example):

      • Injector temperature: 250°C.

      • Oven temperature program: 80°C for 2 min, then ramp to 250°C at 8°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source temperature: 230°C.

      • Electron ionization (EI) at 70 eV.

      • Scan range: m/z 40-400.

  • Data Analysis:

    • Identify the peaks corresponding to the methyl esters of 3-hydroxybutyrate, 3-hydroxyhexanoate, and 4-hydroxyhexanoate by their retention times and mass spectra.

    • Quantify the amount of each monomer by comparing the peak area to that of the internal standard and using a calibration curve prepared with standards of the respective hydroxy acid methyl esters.

    • Calculate the molar fraction of 4-hydroxyhexanoate in the PHA polymer.

Visualization of Metabolic Pathway

The incorporation of this compound into PHA in bacteria like Pseudomonas putida is believed to occur via the β-oxidation pathway. The following diagram illustrates the proposed metabolic route.

PHA_Metabolism cluster_extracellular Extracellular cluster_cell Bacterial Cell 4HHA_ext This compound 4HHA_int This compound 4HHA_ext->4HHA_int Transport 4HH_CoA 4-Hydroxyhexanoyl-CoA 4HHA_int->4HH_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pathway 4HH_CoA->Beta_Oxidation PhaC PHA Synthase (PhaC) 4HH_CoA->PhaC Direct Incorporation (Hypothesized) 3HH_CoA (R)-3-Hydroxyhexanoyl-CoA Beta_Oxidation->3HH_CoA 3HH_CoA->PhaC PHA Polyhydroxyalkanoate (PHA) (containing 4-HHx and 3-HHx) PhaC->PHA

Caption: Proposed metabolic pathway for the incorporation of this compound into PHA.

Conclusion

This compound serves as a valuable monomer in biotechnological applications for the production of tailor-made biodegradable polymers. Its incorporation into PHAs via bacterial fermentation allows for the modification of material properties, expanding the range of applications for these environmentally friendly plastics. The provided protocols offer a foundation for researchers to explore the synthesis and characterization of 4-HHA-containing PHAs. Further research is warranted to fully elucidate the metabolic pathways involved and to explore other potential biotechnological applications of this versatile molecule.

References

Application Notes and Protocols for Microbial Fermentation of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4-HH) is a specialty chemical with potential applications in the synthesis of pharmaceuticals, biodegradable polymers, and other high-value products. Microbial fermentation presents a promising and sustainable route for the production of 4-HH, offering an alternative to traditional chemical synthesis methods. This document provides detailed application notes and protocols for the production of 4-HH via microbial fermentation, with a focus on its synthesis as a component of polyhydroxyalkanoates (PHAs) and subsequent recovery. The primary microorganisms discussed are genetically engineered strains of Pseudomonas putida and Cupriavidus necator, which have been shown to incorporate 4-HH into PHA copolymers.

Metabolic Pathway for this compound Production

The biosynthesis of this compound in microorganisms is closely linked to the pathways for polyhydroxyalkanoate (PHA) production. In recombinant bacteria, 4-HH is typically produced as a co-monomer within the PHA polymer. The proposed metabolic pathway involves the conversion of central carbon metabolites into 4-hydroxyhexanoyl-CoA, which is then polymerized by PHA synthase.

cluster_0 Central Carbon Metabolism cluster_1 Fatty Acid Beta-Oxidation (Putative) cluster_2 PHA Synthesis Glucose Glucose Hexanoyl_CoA Hexanoyl-CoA Glucose->Hexanoyl_CoA Glycolysis & Fatty Acid Synthesis 4_Ketohexanoyl_CoA 4-Ketohexanoyl-CoA Hexanoyl_CoA->4_Ketohexanoyl_CoA Acyl-CoA Oxidase/Dehydrogenase 4_Hydroxyhexanoyl_CoA 4-Hydroxyhexanoyl-CoA 4_Ketohexanoyl_CoA->4_Hydroxyhexanoyl_CoA 4-Ketoacyl-CoA Reductase PHA_Synthase PHA Synthase (e.g., from Thiocapsa pfennigii) 4_Hydroxyhexanoyl_CoA->PHA_Synthase PHA_4HH PHA containing 4-HH PHA_Synthase->PHA_4HH

Figure 1: Putative metabolic pathway for the biosynthesis of this compound as a monomer within a PHA polymer.

Quantitative Data Summary

The production of this compound has been reported as a constituent of polyhydroxyalkanoate (PHA) copolymers in several recombinant bacterial strains. The following table summarizes the quantitative data from relevant studies.

MicroorganismStrainCarbon SourceFermentation Condition4-HH Molar Fraction in PHA (%)Reference
Pseudomonas putidaGPp104 (recombinant)This compoundNitrogen starvation47[1]
Alcaligenes eutrophus (now Cupriavidus necator)PHB--4 (recombinant)This compoundNitrogen starvation1.4[1]
Rhodococcus ruberWild typeThis compound-1.3[1]

Experimental Protocols

Protocol 1: Cultivation of Recombinant Pseudomonas putida for 4-HH Containing PHA Production

This protocol is adapted from studies on PHA production in Pseudomonas putida.

1. Media Preparation:

  • Seed Culture Medium (LB Medium):

    • 10 g/L Tryptone

    • 5 g/L Yeast Extract

    • 10 g/L NaCl

    • Adjust pH to 7.0. Autoclave for 20 minutes at 121°C.

  • Production Medium (Minimal Salt Medium - MSM):

    • Na₂HPO₄·12H₂O: 9 g/L

    • KH₂PO₄: 1.5 g/L

    • NH₄Cl: 1.0 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Trace Element Solution: 1 ml/L (see below)

    • Carbon Source: this compound (e.g., 10 g/L) or a suitable precursor.

    • Adjust pH to 7.0. Autoclave for 20 minutes at 121°C. Add carbon source after autoclaving from a sterile stock solution.

  • Trace Element Solution:

    • FeSO₄·7H₂O: 10 g/L

    • ZnSO₄·7H₂O: 2.25 g/L

    • CuSO₄·5H₂O: 1 g/L

    • MnSO₄·5H₂O: 0.5 g/L

    • CaCl₂·2H₂O: 2 g/L

    • Na₂B₄O₇·10H₂O: 0.23 g/L

    • (NH₄)₆Mo₇O₂₄·4H₂O: 0.1 g/L

    • Dissolve in 1 L of 0.1 M HCl.

2. Inoculum Preparation:

  • Inoculate a single colony of recombinant P. putida into 5 mL of LB medium containing the appropriate antibiotic for plasmid maintenance.

  • Incubate at 30°C with shaking at 200 rpm for 16-18 hours.

  • Use this seed culture to inoculate a larger volume of LB medium (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions until the optical density at 600 nm (OD₆₀₀) reaches 1.0-1.5.

3. Fermentation:

  • Inoculate the production medium with the seed culture to an initial OD₆₀₀ of 0.1.

  • Incubate at 30°C with shaking at 200 rpm.

  • To induce PHA production, nitrogen limitation can be applied. This can be achieved by starting with a low concentration of NH₄Cl (e.g., 0.5 g/L) and allowing it to be consumed during the growth phase.

  • Monitor cell growth (OD₆₀₀) and pH. Adjust pH to 7.0 with sterile NaOH or HCl as needed.

  • Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C when maximum biomass is reached or the carbon source is depleted.

  • Wash the cell pellet with distilled water and lyophilize for subsequent PHA extraction and 4-HH analysis.

Protocol 2: Extraction and Hydrolysis of PHA to Recover this compound

1. PHA Extraction:

  • Suspend the lyophilized cells in chloroform (e.g., 20 mL per gram of dry cell weight).

  • Stir the suspension at 60°C for 4 hours.

  • Filter the mixture through a paper filter to remove cell debris.

  • Precipitate the PHA from the chloroform extract by adding 10 volumes of cold methanol.

  • Collect the precipitated PHA by centrifugation or filtration and dry under vacuum.

2. PHA Hydrolysis:

  • Suspend the dried PHA in a 6% (v/v) aqueous solution of sulfuric acid.

  • Heat the mixture at 100°C for 1 hour to hydrolyze the polymer into its constituent hydroxyalkanoic acids.

  • Cool the reaction mixture and extract the hydroxyalkanoic acids with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Pool the organic extracts and evaporate the solvent to obtain the crude 4-HH.

Protocol 3: Analytical Quantification of this compound by GC-MS

1. Sample Preparation (Derivatization):

  • To the dried hydroxyalkanoic acid extract, add 1 mL of methanol and 0.2 mL of concentrated sulfuric acid.

  • Heat the mixture at 100°C for 2 hours to convert the hydroxy acids to their methyl esters.

  • After cooling, add 1 mL of distilled water and extract the methyl esters with 1 mL of chloroform.

  • Use the chloroform layer for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

3. Quantification:

  • Prepare a standard curve using pure this compound methyl ester.

  • Quantify the 4-HH in the sample by comparing the peak area to the standard curve.

Experimental Workflow and Logical Relationships

cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Analysis Strain_Selection Strain Selection (Recombinant P. putida) Media_Prep Media Preparation Strain_Selection->Media_Prep Inoculum_Dev Inoculum Development Media_Prep->Inoculum_Dev Fermentation Fermentation (PHA Production) Inoculum_Dev->Fermentation Harvesting Cell Harvesting Fermentation->Harvesting PHA_Extraction PHA Extraction Harvesting->PHA_Extraction PHA_Hydrolysis PHA Hydrolysis PHA_Extraction->PHA_Hydrolysis 4HH_Purification 4-HH Purification PHA_Hydrolysis->4HH_Purification GC_MS GC-MS Analysis 4HH_Purification->GC_MS

Figure 2: Experimental workflow for the production and analysis of this compound.

Concluding Remarks

The microbial production of this compound is a promising area of research with significant potential. While current methods primarily focus on its incorporation into PHA biopolymers, the protocols outlined in this document provide a framework for both the production of 4-HH-containing PHAs and the subsequent recovery of the free acid. Further research into the metabolic engineering of production strains to favor the synthesis and secretion of free 4-HH, along with optimization of fermentation and recovery processes, will be crucial for the development of an economically viable and scalable bioprocess. The analytical methods described are essential for accurate quantification and process monitoring, enabling researchers to advance the field of microbial-based chemical production.

References

Application Notes and Protocols: 4-Hydroxyhexanoic Acid in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyhexanoic acid (4HHx) is a medium-chain-length (mcl) hydroxyalkanoic acid that holds significant promise as a monomer for the synthesis of biodegradable polymers. These polymers, belonging to the broader class of polyhydroxyalkanoates (PHAs), are of great interest for a range of biomedical applications, including tissue engineering, drug delivery, and the development of absorbable medical devices. The inclusion of 4HHx monomers can impart desirable properties such as increased flexibility, lower crystallinity, and tailored degradation rates compared to more common short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB).

These application notes provide an overview of the synthesis, properties, and potential applications of polymers incorporating 4-hydroxyhexanoate, with a focus on providing detailed protocols for researchers in the field. While the direct homopolymerization of this compound presents certain synthetic challenges, this document draws upon established methodologies for closely related copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), to provide actionable guidance.

Data Presentation: Properties of Hydroxyhexanoate-Containing Polymers

The incorporation of hydroxyhexanoate monomers significantly influences the thermal and mechanical properties of PHAs. The following tables summarize key quantitative data for P(3HB-co-3HHx) copolymers with varying hydroxyhexanoate (HHx) content, offering a valuable reference for material selection and design.

Table 1: Thermal Properties of P(3HB-co-3HHx) Copolymers

3HHx Content (mol%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Degree of Crystallinity (%)
0 (PHB)416554
2.3-126-
7.5---
14-5.9-20

Data compiled from multiple sources.

Table 2: Mechanical Properties of P(3HB-co-3HHx) Copolymers

3HHx Content (mol%)Tensile Strength (MPa)Elongation at Break (%)
0 (PHB)-<10
2.3-5.7
2.5-6.7
7.5-40
9.5-43
14-703

Data compiled from multiple sources, demonstrating the significant increase in flexibility with higher HHx content.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of biodegradable polymers containing hydroxyhexanoate monomers.

Protocol 1: Microbial Synthesis of P(3HB-co-3HHx) via Fed-Batch Fermentation

This protocol describes the production of P(3HB-co-3HHx) using a recombinant strain of Cupriavidus necator.

1. Strain and Pre-culture Preparation: a. Use a recombinant Cupriavidus necator strain engineered to produce P(3HB-co-3HHx). b. Prepare a seed culture by inoculating a single colony into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubating at 30°C with shaking at 200 rpm for 24 hours.

2. Fermentation: a. Prepare the fermentation medium in a bioreactor. A suitable medium contains a primary carbon source (e.g., fructose or glucose) and a precursor for the 3HHx monomer (e.g., dodecanoic acid or olive oil). The medium should also contain essential mineral salts. b. Inoculate the bioreactor with the seed culture (typically 5-10% v/v). c. Maintain the fermentation conditions: pH 7.0 (controlled with NaOH and HCl), temperature 30°C, and dissolved oxygen (DO) above 20% saturation (controlled by adjusting the agitation speed and aeration rate). d. Implement a fed-batch strategy to maintain nutrient-limiting conditions, which promotes PHA accumulation. Feed a concentrated solution of the carbon sources and the 3HHx precursor into the fermenter at a controlled rate.

3. Polymer Extraction and Purification: a. Harvest the bacterial cells by centrifugation at the end of the fermentation. b. Wash the cell pellet with distilled water and then lyophilize to obtain the dry cell weight. c. Extract the P(3HB-co-3HHx) from the dried cells using a suitable solvent, such as chloroform or dichloromethane, at an elevated temperature (e.g., 60°C) for several hours. d. Separate the cell debris from the polymer solution by filtration or centrifugation. e. Precipitate the polymer by adding the solution to a non-solvent, such as cold methanol or ethanol. f. Collect the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.

Protocol 2: Characterization of Polymer Thermal Properties using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the thermal properties of the synthesized polymer.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan. b. Seal the pan hermetically.

2. DSC Analysis: a. Place the sample pan and an empty reference pan into the DSC instrument. b. Perform the analysis under a nitrogen atmosphere. c. The thermal program typically consists of: i. First heating scan: Heat from room temperature to a temperature above the expected melting point (e.g., 200°C) at a rate of 10°C/min to erase the thermal history. ii. Cooling scan: Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min). iii. Second heating scan: Heat the sample again to 200°C at a rate of 10°C/min. d. Record the heat flow as a function of temperature.

3. Data Analysis: a. Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan. b. Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating scan. c. Calculate the degree of crystallinity from the enthalpy of fusion, comparing it to the theoretical enthalpy of fusion for a 100% crystalline polymer.

Protocol 3: Assessment of Polymer Biocompatibility using Cell Viability Assay

This protocol provides a method to evaluate the cytocompatibility of the synthesized polymer films with a relevant cell line (e.g., fibroblasts or osteoblasts).

1. Polymer Film Preparation: a. Dissolve the polymer in a suitable solvent (e.g., chloroform) to create a solution of a specific concentration. b. Cast the solution into a sterile glass petri dish and allow the solvent to evaporate slowly in a fume hood to form a thin film. c. Dry the film under vacuum to remove any residual solvent. d. Sterilize the polymer films, for example, by UV irradiation.

2. Cell Culture: a. Culture the desired cell line in a standard cell culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

3. Cell Seeding: a. Place the sterile polymer films into the wells of a sterile multi-well cell culture plate. b. Seed the cells onto the polymer films at a specific density. Include a control group where cells are seeded directly onto the tissue culture plastic.

4. Cell Viability Assay (e.g., MTT Assay): a. After a predetermined incubation period (e.g., 1, 3, and 5 days), add MTT solution to each well and incubate for a few hours. b. The viable cells will reduce the MTT to formazan crystals. c. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol). d. Measure the absorbance of the solution at a specific wavelength using a microplate reader. e. The absorbance is directly proportional to the number of viable cells. Compare the viability of cells on the polymer films to the control.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Biomedical Application Testing strain Recombinant C. necator preculture Pre-culture Preparation strain->preculture fermentation Fed-Batch Fermentation preculture->fermentation extraction Extraction & Purification fermentation->extraction dsc Thermal Analysis (DSC) extraction->dsc film Polymer Film Preparation extraction->film tensile Mechanical Testing dsc->tensile gpc Molecular Weight (GPC) tensile->gpc cell_culture Cell Culture film->cell_culture biocompatibility Biocompatibility Assay cell_culture->biocompatibility Biocompatibility_Assessment_Pathway polymer_film Polymer Film cell_adhesion Cell Adhesion polymer_film->cell_adhesion Interaction cell_proliferation Cell Proliferation cell_adhesion->cell_proliferation cell_viability Cell Viability cell_proliferation->cell_viability Positive Outcome cytotoxicity Cytotoxicity cell_proliferation->cytotoxicity Negative Outcome

References

Application Notes and Protocols for the Esterification of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the intermolecular esterification of 4-hydroxyhexanoic acid. The primary method described is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. A key challenge in the esterification of this compound is the competing intramolecular cyclization to form γ-valerolactone. These application notes outline strategies to favor the desired intermolecular esterification, provide a step-by-step experimental procedure, and include templates for data presentation and visualization to guide researchers in optimizing this reaction for their specific needs.

Introduction

This compound and its esters are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and biodegradable polymers. The presence of both a carboxylic acid and a hydroxyl group on the same molecule allows for either intermolecular esterification with an external alcohol or an intramolecular reaction to form a cyclic ester, known as a lactone. For this compound, the formation of the thermodynamically stable five-membered ring, γ-valerolactone, is a significant competing reaction.

The Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the formation of the desired intermolecular ester, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol reactant and/or by the removal of water as it is formed during the reaction.[1][2][3][4] This protocol will focus on these strategies to maximize the yield of the target ester.

Competing Reaction Pathways

The esterification of this compound can proceed via two main pathways: intermolecular esterification to yield an alkyl 4-hydroxyhexanoate, and intramolecular esterification to yield γ-valerolactone. Understanding and controlling these pathways is critical for a successful synthesis.

G cluster_main Esterification of this compound cluster_inter Intermolecular Pathway cluster_intra Intramolecular Pathway 4HHA 4-Hydroxyhexanoic Acid Ester Alkyl 4-Hydroxyhexanoate (Desired Product) 4HHA->Ester + Alcohol - H2O Lactone γ-Valerolactone (Side Product) 4HHA->Lactone - H2O Alcohol Alcohol (R-OH) (Large Excess)

Figure 1: Competing reaction pathways in the esterification of this compound.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a generic primary alcohol (R-OH). Optimization of reactant ratios, catalyst loading, reaction time, and temperature may be necessary for specific alcohols.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol, propanol; use a large excess, e.g., 10-20 equivalents)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Toluene (for Dean-Stark setup)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the desired alcohol (10-20 eq) and toluene. The alcohol can also serve as the solvent if used in a large excess, in which case toluene may be omitted.[2]

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Catalyst Addition:

    • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 eq) to the reaction mixture while stirring.

  • Reaction:

    • Heat the mixture to reflux. The temperature will depend on the boiling point of the alcohol or the toluene azeotrope.

    • Continuously remove the water that collects in the Dean-Stark trap.[1]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or the reaction reaches equilibrium. Reaction times can vary from 2 to 24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the alcohol is used as the solvent, remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dilute the residue with an organic solvent such as ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by fractional distillation or column chromatography on silica gel to separate the desired ester from any unreacted starting material and the γ-valerolactone byproduct.

G Start Start Setup Reaction Setup: - this compound - Excess Alcohol - Toluene (optional) - Dean-Stark Apparatus Start->Setup Catalyst Add Acid Catalyst (e.g., H₂SO₄) Setup->Catalyst Reflux Heat to Reflux (Remove H₂O) Catalyst->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Workup Work-up: - Cool - Dilute - Wash (H₂O, NaHCO₃, Brine) - Dry Monitor->Workup Purify Purification: (Distillation or Chromatography) Workup->Purify Product Pure Alkyl 4-Hydroxyhexanoate Purify->Product

Figure 2: Experimental workflow for the Fischer esterification of this compound.

Data Presentation: Optimizing Reaction Conditions

To achieve the optimal yield of the desired intermolecular ester, a systematic variation of reaction parameters is recommended. The following tables provide a template for presenting the results of such an optimization study.

Table 1: Effect of Alcohol to Acid Molar Ratio on Product Distribution

EntryMolar Ratio (Alcohol:Acid)Catalyst (mol%)Time (h)Temperature (°C)Yield of Ester (%)Yield of Lactone (%)
11:1581104550
25:1581107520
310:1581108510
420:158110925

Conditions: this compound (1 mmol), p-TsOH as catalyst, in toluene with a Dean-Stark trap.

Table 2: Effect of Catalyst and Temperature on Ester Yield

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield of Ester (%)
1H₂SO₄2801278
2H₂SO₄5801288
3p-TsOH5801285
4H₂SO₄5110693

Conditions: this compound (1 mmol), Ethanol (10 eq), in toluene with a Dean-Stark trap.

Conclusion

The intermolecular esterification of this compound can be successfully achieved using the Fischer esterification method. The key to maximizing the yield of the desired ester and minimizing the formation of the γ-valerolactone byproduct is to employ a large excess of the alcohol and to efficiently remove water as the reaction proceeds. The provided protocol serves as a starting point, and optimization of the reaction conditions is recommended to achieve the best results for a specific alcohol. The systematic presentation of optimization data, as illustrated in the tables above, will aid in the development of a robust and high-yielding esterification process for drug development and other applications.

References

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxyhexanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-hydroxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two common routes: the reduction of ethyl 4-oxohexanoate and the hydrolysis of gamma-caprolactone.

Route 1: Synthesis via Reduction of Ethyl 4-Oxohexanoate

This two-step synthesis involves the reduction of the ketone in ethyl 4-oxohexanoate to form ethyl 4-hydroxyhexanoate, followed by saponification to yield this compound.

dot

Caption: Synthesis of this compound via Reduction.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of ethyl 4-hydroxyhexanoate (Step 1) Incomplete reaction: Insufficient reducing agent, low reaction temperature, or short reaction time.- Ensure a molar excess of sodium borohydride (NaBH₄) is used. - Maintain a low temperature (e.g., 0 °C) during the addition of NaBH₄ to control the reaction rate and prevent side reactions, then allow the reaction to warm to room temperature.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[2]
Decomposition of NaBH₄: The reagent can react with the methanol solvent, especially at higher temperatures.- Add the NaBH₄ portion-wise to the cooled solution of the ketoester in methanol to control the exothermic reaction and minimize decomposition.[1]
Presence of unreacted ethyl 4-oxohexanoate after Step 1 Insufficient NaBH₄: The amount of reducing agent was not adequate for complete conversion.- Increase the molar equivalents of NaBH₄. A common practice is to use 1.2 to 1.5 equivalents.[3]
Low yield of this compound (Step 2) Incomplete saponification: Insufficient base, short reaction time, or low temperature.- Use a sufficient excess of a strong base like sodium hydroxide (NaOH). - The reaction may require heating (reflux) to go to completion.[4] Monitor the reaction by TLC until the ester starting material is consumed.
Product loss during workup: The sodium salt of the product is water-soluble.- After saponification, carefully acidify the reaction mixture to a pH of ~2-3 with a strong acid (e.g., HCl) to protonate the carboxylate.[5] - Perform multiple extractions with an organic solvent like ethyl acetate to ensure complete recovery of the product from the aqueous layer.[4]
Product is contaminated with a salt Incomplete removal of inorganic salts from workup. - After extraction, wash the combined organic layers with brine to remove residual inorganic salts. - Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.[2]
Route 2: Synthesis via Hydrolysis of gamma-Caprolactone

This method involves the ring-opening of gamma-caprolactone to form this compound, which can be catalyzed by either acid or base.

dot

Hydrolysis_of_gamma_Caprolactone cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis gamma_Caprolactone_A γ-Caprolactone Protonated_Lactone Protonated Lactone gamma_Caprolactone_A->Protonated_Lactone H+ Hydroxy_Acid_A 4-Hydroxyhexanoic acid Protonated_Lactone->Hydroxy_Acid_A H2O Polymer_A Poly(γ-caprolactone) Protonated_Lactone->Polymer_A Polymerization (side reaction) gamma_Caprolactone_B γ-Caprolactone Hydroxy_Acid_Salt 4-Hydroxyhexanoate Salt gamma_Caprolactone_B->Hydroxy_Acid_Salt OH- Hydroxy_Acid_B 4-Hydroxyhexanoic acid Hydroxy_Acid_Salt->Hydroxy_Acid_B H3O+

Caption: Acid and Base-Catalyzed Hydrolysis of γ-Caprolactone.

Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low yield of this compound Incomplete hydrolysis: The reaction has not reached equilibrium or has not gone to completion. The hydrolysis of lactones is a reversible reaction.[6]- For acid catalysis: Use a strong acid catalyst (e.g., H₂SO₄) and heat the reaction mixture to reflux.[5] - For base catalysis: Use at least a full equivalent of a strong base (e.g., NaOH) as it is consumed during the reaction.[5] Heating can also accelerate the reaction. - Increase the reaction time and monitor progress by TLC or HPLC.
Polymerization of gamma-caprolactone: This is a significant side reaction, especially under acidic conditions and at high temperatures.[5][7]- Favor hydrolysis over polymerization: Base-catalyzed hydrolysis is generally less prone to polymerization.[5] - Optimize reaction conditions: If using acid catalysis, use the minimum effective temperature and reaction time. - Lower monomer concentration: Performing the reaction at a lower concentration of gamma-caprolactone can reduce the likelihood of intermolecular polymerization.[5]
Product contains oligomers/polymers Reaction conditions favoring polymerization. - Purification: The polymeric byproducts can often be separated from the desired monomeric acid by distillation or column chromatography. - Optimize workup: During the workup of acid-catalyzed hydrolysis, neutralization of the acid catalyst promptly can help prevent further polymerization.[5]
Difficulty in isolating the product Product remains in the aqueous phase: this compound has some water solubility.- Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction to protonate the carboxylate.[5] - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).[5] - Saturating the aqueous layer with sodium chloride (salting out) can decrease the solubility of the product in water and improve extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the reduction of ethyl 4-oxohexanoate?

The primary byproduct of concern is unreacted starting material, ethyl 4-oxohexanoate, if the reduction is incomplete. During the subsequent saponification step, incomplete hydrolysis will leave ethyl 4-hydroxyhexanoate in the final product. Over-reduction is generally not an issue with sodium borohydride as it is a mild reducing agent that will not reduce the ester functionality.[8]

Q2: In the hydrolysis of gamma-caprolactone, which is a more common byproduct: the dimer or longer-chain polymers?

Both dimers and longer-chain oligomers or polymers can form as byproducts during the hydrolysis of gamma-caprolactone, particularly under acidic conditions.[5] The extent of polymerization depends on factors such as catalyst concentration, temperature, and reaction time. Higher temperatures and longer reaction times tend to favor the formation of higher molecular weight polymers.[9]

Q3: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) for the reduction of ethyl 4-oxohexanoate?

While LiAlH₄ is a powerful reducing agent, it is not suitable for the selective reduction of the ketone in the presence of the ester. LiAlH₄ will reduce both the ketone and the ester functionalities, leading to the formation of a diol (hexane-1,4-diol) instead of the desired hydroxy acid. Sodium borohydride is the preferred reagent due to its chemoselectivity for reducing ketones and aldehydes over esters.[8]

Q4: How can I effectively purify the final this compound product?

Purification strategies depend on the impurities present.

  • From the reduction route: If unreacted starting materials or the intermediate ester are present, column chromatography on silica gel can be effective for separation.

  • From the hydrolysis route: If polymeric byproducts are the main contaminants, vacuum distillation can be used to separate the more volatile this compound from the non-volatile polymers. However, care must be taken as heating the hydroxy acid can cause it to cyclize back to gamma-caprolactone.

  • General Purification: For removing polar impurities and salts, extraction and washing are crucial. Recrystallization may be an option if the product is a solid at room temperature, though this compound is often an oil.

Q5: What is the role of the acid or base in the hydrolysis of gamma-caprolactone?

  • Acid Catalysis: The acid protonates the carbonyl oxygen of the lactone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[10]

  • Base Catalysis (Saponification): The hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the lactone. Since the base is consumed in the reaction to form the carboxylate salt, it is a reactant rather than a catalyst.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Ethyl 4-Oxohexanoate

Step 1: Reduction of Ethyl 4-Oxohexanoate to Ethyl 4-Hydroxyhexanoate [2]

  • Dissolve ethyl 4-oxohexanoate (1 equivalent) in anhydrous methanol (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate in hexanes eluent system) until the starting material is no longer visible.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases and the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-hydroxyhexanoate.

Step 2: Saponification of Ethyl 4-Hydroxyhexanoate to this compound [4]

  • Dissolve the crude ethyl 4-hydroxyhexanoate (1 equivalent) in a mixture of methanol (5 volumes) and 1 M aqueous sodium hydroxide (5 volumes).

  • Stir the mixture at room temperature or heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Add water to the residue and wash with a non-polar solvent like hexane to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of this compound via Base-Catalyzed Hydrolysis of gamma-Caprolactone[5]
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve gamma-caprolactone (1 equivalent) in a mixture of water and a co-solvent like ethanol to ensure miscibility.

  • Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) to the stirred solution.

  • Heat the reaction mixture to 60-80 °C and stir for 1-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylate.

  • Extract the aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation if necessary.

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Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Product (Yield and Purity) Start->Analyze Problem Identify Issue Analyze->Problem LowYield Low Yield Problem->LowYield Low? Byproducts Byproduct Formation Problem->Byproducts Impure? Success Successful Synthesis Problem->Success Acceptable Optimize Optimize Reaction Conditions LowYield->Optimize Purify Purification Strategy Byproducts->Purify Optimize->Start Re-run Purify->Success

Caption: General Troubleshooting Workflow for Synthesis.

References

Technical Support Center: 4-Hydroxyhexanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyhexanoic acid (4-HHA). The information provided addresses common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section is designed to help you resolve specific issues that may arise during your experiments with this compound.

Q1: My final product contains a significant amount of γ-caprolactone. How can I prevent its formation?

A1: The formation of γ-caprolactone is the most common challenge in 4-HHA purification. It is an intramolecular esterification (lactonization) that is favored by acidic conditions and elevated temperatures. To minimize lactone formation, consider the following:

  • pH Control: Maintain the pH of your solution in the neutral to slightly alkaline range (pH 7.0-8.0) during extraction and purification steps. The equilibrium between the hydroxy acid and the lactone is highly pH-dependent, with the open-chain acid form being favored at neutral to higher pH.

  • Temperature Management: Keep the temperature as low as practically possible, ideally below 40°C, throughout the purification process. Higher temperatures significantly accelerate the rate of lactonization.

  • Salt Formation: Consider converting 4-HHA into a salt, such as a calcium or sodium salt, to increase its stability and prevent lactonization, especially during concentration steps.

Q2: I am observing poor recovery of 4-HHA after purification. What are the potential causes?

A2: Low recovery can be attributed to several factors:

  • Lactonization: As mentioned above, the formation of the more volatile γ-caprolactone can lead to loss of product, especially if vacuum evaporation is used.

  • Co-extraction with Impurities: If your crude material contains a high level of impurities with similar polarity to 4-HHA, it can be challenging to separate them effectively without significant product loss.

  • Adsorption on Stationary Phase: During chromatographic purification, 4-HHA can irreversibly adsorb to the stationary phase if the conditions are not optimized.

  • Degradation: Prolonged exposure to harsh acidic or basic conditions, especially at high temperatures, can lead to degradation of 4-HHA.

Q3: My purified 4-HHA is not crystallizing. What can I do?

A3: Crystallization of short-chain hydroxy fatty acids can be challenging due to their polarity and potential for hydrogen bonding with residual solvents. Here are some troubleshooting steps:

  • Solvent Selection: Experiment with different solvent systems. A good starting point is a solvent in which 4-HHA is soluble at elevated temperatures but sparingly soluble at room temperature or below. Hexane has been used for the crystallization of similar hydroxy acids.[1] Solvent layering, where a "good" solvent is layered with a "poor" solvent, can also be effective.[2]

  • Purity: Ensure your material is of high purity. Impurities can significantly inhibit crystallization. Consider an additional purification step, such as chromatography.

  • Seeding: If you have a small amount of crystalline 4-HHA, you can use it as a seed crystal to induce crystallization in a supersaturated solution.[2]

  • Slow Evaporation: Slowly evaporating the solvent from a solution of 4-HHA can sometimes yield crystals. This should be done in a clean, covered vessel to prevent contamination.[2]

Q4: How can I remove γ-caprolactone from my 4-HHA sample?

A4: If γ-caprolactone has already formed, you can convert it back to 4-HHA through hydrolysis.

  • Alkaline Hydrolysis: Treat the mixture with a base, such as sodium hydroxide, to open the lactone ring. The resulting sodium salt of 4-HHA can then be acidified to retrieve the free acid.[3]

  • Fractional Distillation: Due to the difference in boiling points between 4-HHA and γ-caprolactone, fractional distillation under reduced pressure can be an effective separation method.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Besides the self-cyclization product, γ-caprolactone, other common impurities depend on the synthetic route. If prepared by hydrolysis of ε-caprolactone, impurities may include unreacted ε-caprolactone and oligomers of 6-hydroxyhexanoic acid.[3] If synthesized from other precursors, side-products from those specific reactions may be present.

Q2: What is the optimal pH for storing this compound solutions to prevent lactonization?

A2: For short-term storage, a neutral to slightly alkaline pH (7.0-8.0) is recommended. For long-term storage, it is best to store 4-HHA as a dry, solid salt (e.g., sodium or calcium salt) at low temperatures.

Q3: Can I use ion exchange chromatography to purify this compound?

A3: Yes, anion exchange chromatography is a suitable method for the purification of organic acids like 4-HHA.[5][6] The negatively charged carboxylate group of 4-HHA will bind to the anion exchange resin, allowing neutral and positively charged impurities to be washed away. The purified 4-HHA can then be eluted by changing the pH or increasing the salt concentration of the mobile phase. This technique can be highly efficient for removing a variety of impurities.[7][8]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV or refractive index detector is a common and effective method for quantifying 4-HHA and its lactone. Gas chromatography (GC) after derivatization can also be used. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the purification of this compound.

ParameterValue/ConditionSignificance
pH to Minimize Lactonization 7.0 - 8.0In this range, the equilibrium favors the open-chain hydroxy acid form.
Recommended Max Temperature < 40°CHigher temperatures accelerate the rate of lactonization.
Half-life of Lactonization Highly pH-dependentFor a similar hydroxy acid, the half-life for lactone formation at pH 2.9 was found to be a few hours.[9]

Key Experimental Protocols

Protocol 1: Hydrolysis of γ-Caprolactone to this compound

This protocol describes the conversion of the lactone impurity back to the desired hydroxy acid.

  • Reaction Setup: Dissolve the crude 4-HHA containing γ-caprolactone in a 1 M solution of sodium hydroxide (NaOH). Use a slight molar excess of NaOH relative to the estimated amount of lactone.

  • Hydrolysis: Stir the solution at room temperature or slightly elevated temperature (e.g., 40°C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC to ensure complete disappearance of the lactone.

  • Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with a dilute strong acid, such as 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude 4-HHA.

Protocol 2: Purification of this compound using Anion Exchange Chromatography

This protocol provides a general procedure for purifying 4-HHA using an anion exchange resin.

  • Resin Preparation: Select a suitable anion exchange resin and prepare it according to the manufacturer's instructions. This typically involves washing with a high salt buffer, followed by an acid and/or base wash, and finally equilibration with the starting buffer.

  • Sample Loading: Dissolve the crude 4-HHA in the starting buffer (e.g., a low concentration phosphate buffer at a pH where 4-HHA is deprotonated, pH > 5). Apply the sample to the equilibrated column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound 4-HHA from the column. This can be achieved by:

    • pH Gradient: Gradually decreasing the pH of the mobile phase to protonate the carboxylic acid group of 4-HHA, causing it to detach from the resin.

    • Salt Gradient: Gradually increasing the salt concentration of the mobile phase (e.g., with NaCl) to compete with 4-HHA for binding to the resin.

  • Fraction Collection and Analysis: Collect fractions during the elution and analyze them by HPLC or another suitable method to identify the fractions containing pure 4-HHA.

  • Desalting and Concentration: Pool the pure fractions. If a salt gradient was used for elution, the salt will need to be removed, for example, by dialysis or size-exclusion chromatography. Finally, concentrate the solution to obtain the purified 4-HHA.

Visualizations

lactonization_equilibrium HHA This compound Lactone γ-Caprolactone HHA->Lactone Acid (H+) Heat Lactone->HHA Base (OH-) Water (H2O)

Caption: Equilibrium between this compound and γ-Caprolactone.

purification_workflow cluster_crude Crude 4-HHA cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Crude Crude Product (4-HHA, Lactone, Impurities) IonExchange Anion Exchange Chromatography Crude->IonExchange Distillation Fractional Distillation Crude->Distillation HPLC HPLC Analysis IonExchange->HPLC Distillation->HPLC Crystallization Crystallization NMR NMR Analysis Crystallization->NMR PureHHA Pure 4-HHA HPLC->PureHHA NMR->PureHHA Confirm Structure PureHHA->Crystallization

Caption: General workflow for the purification of this compound.

References

Technical Support Center: 4-Hydroxyhexanoic Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Hydroxyhexanoic acid (4-HHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in solution?

A1: The main stability issue is the intramolecular cyclization (lactonization) of this compound to form the cyclic ester, γ-hexalactone. This is a reversible equilibrium reaction that is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

A2: The pH of the solution is the most critical factor governing the equilibrium between this compound and γ-hexalactone.

  • Acidic Conditions (pH < 4): Favor the formation of the lactone, γ-hexalactone.[1]

  • Neutral to Slightly Acidic Conditions (pH 4-7): An equilibrium mixture of both the hydroxy acid and the lactone will exist. The interconversion at this pH range can be very slow, potentially taking months to reach equilibrium.[1]

  • Alkaline Conditions (pH > 7): Favor the open-chain hydroxy acid form. At a pH greater than 12, the conversion of the lactone to the hydroxy acid is rapid and nearly complete.[1]

Q3: I am observing a loss of this compound in my acidic experimental buffer. What is happening?

A3: In an acidic environment, this compound will undergo intramolecular esterification to form γ-hexalactone. This is an expected chemical transformation. To maintain the compound in its open-chain form, a neutral or, preferably, an alkaline buffer system should be used.

Q4: How should I prepare and store stock solutions of this compound?

A4: For optimal stability and to prevent lactonization, it is recommended to prepare and store stock solutions in a slightly alkaline buffer (e.g., pH 7.5-8.0). For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q5: Can temperature affect the stability of this compound solutions?

A5: Yes, temperature can influence the rate of both the lactonization and hydrolysis reactions. Elevated temperatures will accelerate the time it takes to reach equilibrium between the hydroxy acid and the lactone. For long-term stability, storage at low temperatures is recommended.

Q6: Are there any concerns about enzymatic degradation of this compound in biological samples?

A6: Yes, biological matrices such as plasma or cell lysates may contain enzymes that can metabolize this compound. It is a known intermediate in fatty acid metabolism. To prevent enzymatic degradation, it is crucial to handle biological samples on ice and process them promptly. For longer-term storage of biological samples containing 4-HHA, freezing at -80°C is recommended.

Troubleshooting Guides

Issue 1: Inconsistent quantification of this compound in experimental assays.
Possible Cause Suggested Solution
pH-dependent lactonization Ensure the pH of your sample and analytical mobile phase is controlled. For LC-MS analysis, a mobile phase with a neutral or slightly alkaline pH will favor the hydroxy acid form. For GC-MS, derivatization is necessary, which will stabilize the molecule.
Adsorption to surfaces Use silanized glassware or low-adsorption plasticware to minimize loss of the compound.
Enzymatic degradation in biological samples Keep biological samples on ice during processing. Add protease and esterase inhibitors to your lysis buffers if compatible with your downstream application.
Inaccurate sample preparation Verify the accuracy of your pipetting and dilution steps. Ensure complete dissolution of the compound in your chosen solvent.
Issue 2: Appearance of an unexpected peak in my chromatogram.
Possible Cause Suggested Solution
Formation of γ-hexalactone The unexpected peak is likely γ-hexalactone. Confirm its identity by running a standard of γ-hexalactone. The retention time should match. The relative peak areas of 4-HHA and γ-hexalactone will change depending on the pH of the sample.
Degradation due to harsh conditions Avoid exposing the sample to strong acids, high temperatures, or prolonged exposure to light.
Contamination Ensure all glassware, solvents, and reagents are clean and of high purity.

Data Presentation

Table 1: pH-Dependent Equilibrium of γ-Hydroxybutyric Acid (GHB) and its Lactone (GBL) - An Analog for 4-HHA

This table provides data for GHB/GBL as a qualitative indicator of the expected behavior of 4-HHA and γ-hexalactone.

pH Predominant Species Equilibrium Composition (Approximate) Rate of Interconversion
< 4γ-Butyrolactone (GBL)~70% GBL : 30% GHB[1]Reaches equilibrium
4 - 6MixtureVariesVery slow[1]
> 7γ-Hydroxybutyric acid (GHB)Favors GHBRapid at high pH[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC-UV

This protocol outlines a stability-indicating HPLC-UV method to monitor the degradation of this compound and the formation of γ-hexalactone.

1. Materials:

  • This compound

  • γ-Hexalactone standard

  • HPLC-grade acetonitrile, water, and phosphoric acid

  • Buffers of various pH (e.g., pH 3, 5, 7, 9)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

4. Sample Preparation for Stability Study:

  • Prepare stock solutions of this compound in the different pH buffers.

  • Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points, withdraw an aliquot, dilute with the mobile phase if necessary, and inject into the HPLC system.

5. Analysis:

  • Monitor the peak area of this compound and the formation of the γ-hexalactone peak over time. The identity of the γ-hexalactone peak should be confirmed by comparing its retention time with that of a pure standard.

Protocol 2: GC-MS Analysis of this compound and γ-Hexalactone

This protocol describes a method for the simultaneous quantification of this compound and γ-hexalactone using GC-MS after derivatization.

1. Materials:

  • This compound

  • γ-Hexalactone standard

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Acetonitrile or Pyridine

  • Internal Standard (e.g., a deuterated analog if available)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

3. Sample Preparation and Derivatization:

  • To a dried sample extract or a known amount of standard, add 50 µL of the derivatizing agent (BSTFA + 1% TMCS) and 50 µL of acetonitrile.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes. (This program may require optimization).

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

5. Analysis:

  • Identify the derivatized this compound and γ-hexalactone peaks based on their retention times and mass spectra.

  • Quantify the compounds by creating a calibration curve using standards prepared in the same manner.

Mandatory Visualizations

G cluster_conditions Solution pH Acidic (pH < 4) Acidic (pH < 4) Neutral (pH 4-7) Neutral (pH 4-7) 4-Hydroxyhexanoic_Acid This compound (Open-chain) gamma-Hexalactone γ-Hexalactone (Cyclic Ester) Alkaline (pH > 7) Alkaline (pH > 7) Alkaline (pH > 7)->4-Hydroxyhexanoic_Acid Favors Hydrolysis 4-Hydroxyhexanoic_Acid->gamma-Hexalactone gamma-Hexalactone->Acidic (pH < 4) Favors Lactonization

Caption: pH-dependent equilibrium of this compound.

G Sample Sample Spike_Sample Spike Sample with 4-HHA Sample->Spike_Sample Prepare_Standards Prepare Standards & QCs Analyze Analyze by LC-UV or GC-MS Prepare_Standards->Analyze Incubate Incubate under Stress Conditions (pH, Temp) Spike_Sample->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Time_Points->Analyze Data_Analysis Quantify 4-HHA & Degradants Analyze->Data_Analysis

Caption: Experimental workflow for stability testing.

G Fatty_Acids Fatty Acids / Acetyl-CoA 4HHA This compound Fatty_Acids->4HHA Metabolic Conversion 4HHACoA 4-Hydroxyhexanoyl-CoA 4HHA->4HHACoA CoA Ligase Polymerase PHA Synthase (PhaC) 4HHACoA->Polymerase PHA Polyhydroxyalkanoate (PHA) Polymerase->PHA

Caption: Simplified metabolic pathway of 4-HHA in PHA biosynthesis.[2][3][4]

References

Technical Support Center: GC-MS Analysis of Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of hydroxy acids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of hydroxy acids? A1: Hydroxy acids contain polar functional groups, specifically hydroxyl (-OH) and carboxyl (-COOH) groups.[1] These groups make the molecules non-volatile and prone to thermal degradation at the high temperatures used in GC injectors and columns.[1][2] Derivatization is a chemical modification process that replaces the active hydrogen atoms in these polar groups with nonpolar groups, such as a trimethylsilyl (TMS) group.[2] This process increases the molecule's volatility and thermal stability, making it suitable for GC-MS analysis.[2][3][4] Furthermore, derivatization improves peak shape and resolution by reducing intermolecular hydrogen bonding, which can cause peak tailing.[2][4]

Q2: What are the most common derivatization reagents for hydroxy acids? A2: Silylation reagents are the most effective and widely used for hydroxy acids.[1][3] The most common choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), frequently used with a catalyst like 1-10% Trimethylchlorosilane (TMCS).[1][2][5] This combination is highly effective for derivatizing both hydroxyl and carboxylic acid groups simultaneously.[1] Other reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are also used.[3][6]

Q3: Why are anhydrous (dry) conditions critical for silylation? A3: Silylating reagents like BSTFA are extremely sensitive to moisture.[7] Any water present in the sample, solvents, or glassware will react with the reagent, consuming it and preventing the derivatization of the target analyte.[7][8] This leads to incomplete or no derivatization, resulting in poor or absent peaks in the chromatogram.[7] Furthermore, the resulting TMS derivatives are also susceptible to hydrolysis, meaning they can revert to their original polar form if exposed to water, so samples should be analyzed soon after preparation.

Q4: I see two peaks in my chromatogram for a single hydroxy acid. Is this normal? A4: This can be a common occurrence, particularly with compounds like hydroxycitric acid (HCA). One primary reason is the conversion of the hydroxy acid into its more stable lactone form, which can happen spontaneously or be induced by heat during sample preparation or in the hot GC inlet.[1] This lactone will also be derivatized and elute as a separate peak.[1] Another potential cause is incomplete derivatization, where partially silylated molecules elute at different retention times than the fully derivatized compound.[1]

Q5: What are the characteristic mass spectral fragments for TMS-derivatized hydroxy acids? A5: For fully silylated hydroxy acids, the molecular ion (M+) is often weak or absent. A more characteristic and reliable fragment is observed at [M-15]+, corresponding to the loss of a single methyl group (CH3) from one of the TMS moieties.[1][5] For 3-hydroxy fatty acids, a key diagnostic ion is often seen at m/z 233 for the unlabeled analyte and m/z 235 for a labeled internal standard, which corresponds to a characteristic fragment of the derivatized 3-hydroxy group.[9]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Chromatography & Peak Shape Issues

Q: My peaks are tailing or showing poor shape. What should I do? A: Peak tailing is a common issue that can compromise resolution and quantification.[10][11] It is often caused by unwanted interactions between the analyte and active sites in the GC system.

  • Potential Cause 1: Incomplete Derivatization. Residual polar groups on the analyte will interact strongly with the GC system.[2]

    • Solution: Re-optimize your derivatization protocol. Ensure your sample is completely dry, use fresh, high-quality reagents, and consider increasing the reagent excess, reaction time, or temperature.[1][2]

  • Potential Cause 2: Active Sites in the GC System. Exposed silanol groups in the inlet liner, on the column stationary phase, or at connections can cause tailing.[1][2][10]

    • Solution: Perform regular inlet maintenance. Replace the inlet liner with a fresh, deactivated one.[1][12] If contamination is suspected, trim the first 10-20 cm from the front of the GC column to remove non-volatile residues.[1][10][13]

  • Potential Cause 3: Column Overload. Injecting too much sample can lead to asymmetrical, fronting, or tailing peaks.[2][14]

    • Solution: Dilute the derivatized sample with an anhydrous solvent before injection.[2]

  • Potential Cause 4: Improper Column Installation. A poor column cut or incorrect installation depth in the inlet or detector can create dead volume and disturb the sample path, causing peak tailing.[10][15]

    • Solution: Re-cut the column ensuring a clean, 90° cut and reinstall it according to the manufacturer's instructions for the correct depth.[10]

Sensitivity and Signal Issues

Q: My analyte signal is low, inconsistent, or completely absent. How can I troubleshoot this? A: Loss of sensitivity can stem from issues in sample preparation, the injection process, or the instrument itself.[16][17]

  • Potential Cause 1: Derivatization Failure. As mentioned, this is a primary cause. Moisture, degraded reagents, or suboptimal reaction conditions are common culprits.[7]

    • Solution: Always use fresh reagents stored in a desiccator.[7] Ensure all samples, solvents, and glassware are anhydrous.[7] Confirm that your reaction time and temperature are sufficient for your specific hydroxy acid.[2][7]

  • Potential Cause 2: Leaks in the System. Leaks in the carrier gas line or at the injector septum can lead to low and variable signal, as well as column damage.[14][18]

    • Solution: Use an electronic leak detector to systematically check all fittings, connections, and the septum.[19] Replace the septum regularly.[20]

  • Potential Cause 3: Injector Problems. A plugged syringe, incorrect injection volume, or a contaminated/active inlet liner can prevent the sample from reaching the column efficiently.[14][16]

    • Solution: Check the syringe for blockages and ensure it is aspirating the correct volume.[16] Clean the injector and replace the liner and septum.[14][17]

  • Potential Cause 4: High Column Bleed. A high baseline signal from column bleed can mask analyte peaks, reducing the signal-to-noise ratio.[21][22]

    • Solution: Ensure the carrier gas is high purity and equipped with oxygen traps.[20] Do not exceed the column's maximum operating temperature.[21][22] If the column is old or contaminated, it may need to be replaced.[14]

Extraneous and Ghost Peaks

Q: I am seeing unexpected peaks in my chromatogram. Where are they coming from? A: These "ghost peaks" can originate from several sources, including the derivatization reagents, solvents, or contamination.[23]

  • Potential Cause 1: Reagent By-products. Silylating reagents and their by-products are volatile and will appear in the chromatogram.[2][7]

    • Solution: These peaks are typically sharp and elute very early, often with the solvent front.[7] Running a reagent blank (derivatizing reagent without any sample) can help identify these peaks.

  • Potential Cause 2: Contamination. Impurities from solvents, glassware, the sample matrix, or septum bleed can be derivatized and appear as peaks.[7][14]

    • Solution: Use high-purity solvents.[7] Bake out glassware at a high temperature before use. Run a solvent blank to check for contamination. Replace the septum if septum bleed is suspected.[14]

  • Potential Cause 3: Sample Matrix Effects. Complex biological samples contain many compounds that can be derivatized or interfere with the analysis.[3][24]

    • Solution: Employ a sample cleanup or extraction step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances from the matrix.[7]

Mass Spectrometry Issues

Q: My mass spectra have a poor library match score. How can I improve identification? A: A low match score can occur even if the correct compound is present.[25]

  • Potential Cause 1: Co-eluting Peaks. If another compound elutes at the same time, its fragments will be incorporated into the mass spectrum, corrupting the library match.[25]

    • Solution: Adjust the GC temperature program to improve chromatographic separation. Check the purity of the peak by examining the mass spectra across its width.

  • Potential Cause 2: Incomplete Derivatization. Partially derivatized molecules will have different masses and fragmentation patterns than the fully derivatized compound in the library.

    • Solution: Ensure your derivatization reaction goes to completion by optimizing the protocol.

  • Potential Cause 3: Incorrect Background Subtraction. A poorly selected background can introduce noise or subtract key analyte ions.

    • Solution: Manually review and select a representative background region close to, but not overlapping with, your peak of interest.

  • Potential Cause 4: Different Ionization Energy. Most commercial libraries like NIST are built using spectra acquired at 70 eV.[26]

    • Solution: Ensure your instrument is operating at 70 eV for standard EI analysis. While a low match score is concerning, an experienced analyst should also manually interpret the spectrum, looking for characteristic ions like [M-15]+ to confirm identity.[1][25]

Experimental Protocols

Protocol 1: General BSTFA + TMCS Derivatization of Hydroxy Acids

This protocol provides a general starting point. Optimal conditions may vary depending on the specific analyte and sample matrix.[2][9]

  • Sample Preparation: Transfer 1-10 mg of the sample to a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of dry nitrogen gas. This step is critical as silylating reagents are highly sensitive to moisture.[7]

  • Reagent Addition: Add 100-500 µL of a solvent such as pyridine or acetonitrile if the sample is not readily soluble in the derivatization reagent alone. Add 80-100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS). It is recommended to use a significant molar excess of the reagent to ensure the reaction goes to completion.[7][8]

  • Reaction: Tightly cap the vial and mix thoroughly (e.g., vortex for 30 seconds).[2]

  • Heating: Place the vial in a heating block or oven set to a temperature between 60-80°C for 30-60 minutes.[2] Less reactive or sterically hindered compounds may require higher temperatures or longer reaction times.

  • Analysis: After the vial has cooled to room temperature, the sample can be injected directly into the GC-MS.[2] If the concentration is too high, the sample can be diluted with an anhydrous solvent like hexane or acetonitrile.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Biological Sample (Plasma, Media, etc.) extraction Extraction / Cleanup (e.g., LLE, SPE) start->extraction drying Evaporation to Complete Dryness extraction->drying reagent Add Anhydrous Solvent & Silylating Reagent (e.g., BSTFA + TMCS) drying->reagent reaction Vortex & Heat (e.g., 60-80°C) reagent->reaction gcms GC-MS Injection & Analysis reaction->gcms data Data Processing: Integration & Library Search gcms->data end end data->end End: Final Report

Caption: General experimental workflow for GC-MS analysis of hydroxy acids.

troubleshooting_flowchart cluster_tailing Peak Tailing / Asymmetry cluster_sensitivity Low or No Signal cluster_ghost Extraneous / Ghost Peaks start Poor Chromatographic Results Observed q_tail Is derivatization complete? start->q_tail q_sens Was derivatization successful? start->q_sens q_ghost Are peaks present in a reagent-only blank? start->q_ghost a_tail_no Action: - Increase reagent/time/temp - Ensure sample is dry q_tail->a_tail_no No q_tail_yes Is GC system clean and inert? q_tail->q_tail_yes Yes a_tail_yes_no Action: - Replace inlet liner - Trim GC column - Check for leaks q_tail_yes->a_tail_yes_no No a_sens_no Action: - Verify reagent quality - Ensure anhydrous conditions q_sens->a_sens_no No q_sens_yes Is the GC system leak-free? q_sens->q_sens_yes Yes a_sens_yes_no Action: - Perform leak check - Replace septum q_sens_yes->a_sens_yes_no No a_ghost_yes Observation: Peaks are from reagent by-products. Note retention times. q_ghost->a_ghost_yes Yes q_ghost_no Is contamination suspected? q_ghost->q_ghost_no No a_ghost_no_yes Action: - Use high-purity solvents - Run solvent blanks - Clean sample matrix q_ghost_no->a_ghost_no_yes Yes

Caption: A decision tree for troubleshooting common GC-MS issues.

Data Summary Tables

Table 1: Troubleshooting Summary

Issue Common Potential Causes Recommended Solutions
Peak Tailing Incomplete derivatization; Active sites in liner/column; Column overload.[1][2] Optimize derivatization (time, temp, excess reagent); Replace liner, trim column; Dilute sample.[1][2][10]
Low Sensitivity Derivatization failure (moisture, bad reagent); System leaks; Injector issues.[7][14][16] Ensure anhydrous conditions, use fresh reagent; Perform leak check; Clean injector, check syringe.[7][17][20]
Ghost Peaks Reagent by-products; Contamination from solvents or septum; Sample matrix.[2][7][14] Run reagent blank to identify; Use high-purity solvents; Implement sample cleanup step.[2][7]
High Baseline Oxygen in carrier gas; Column temperature too high; Column contamination.[18][20][21] Use high-purity gas with oxygen traps; Operate below column's max temp; Condition or replace column.[20][22]

| Poor Library Match | Co-eluting peaks; Incorrect background subtraction; Incomplete derivatization.[25][26] | Improve chromatographic separation; Manually select background; Ensure derivatization is complete.[25] |

Table 2: Typical GC-MS Parameters for TMS-Hydroxy Acid Analysis (Note: These are starting parameters and must be optimized for your specific application and instrument.)

Parameter Setting Rationale / Comment
GC Column Low-polarity 5% phenyl methylpolysiloxane (e.g., HP-5MS) A common, robust phase suitable for a wide range of derivatized compounds.[9]
Injector Temp. 250 - 280 °C Ensures rapid volatilization of derivatized analytes without causing thermal degradation.
Injection Mode Splitless or Split (e.g., 10:1) Splitless for trace analysis to maximize sensitivity; Split for more concentrated samples to prevent overload.[14]
Carrier Gas Helium Inert carrier gas providing good efficiency.
Oven Program Initial: 80°C, hold 2-5 min An initial hold allows for focusing of analytes at the head of the column.[9]
Ramp 1: 3-10 °C/min to 200°C A controlled ramp separates compounds based on their boiling points.[9]
Ramp 2: 15-25 °C/min to 290°C, hold 5-10 min A faster second ramp elutes higher-boiling compounds more quickly.[9]
MS Source Temp. 230 °C Standard temperature for electron ionization sources.
MS Quad Temp. 150 °C Standard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for generating reproducible fragmentation patterns for library matching.[26]

| Scan Range | m/z 50 - 650 | A wide range to capture low m/z fragments and the molecular ion region of derivatized hydroxy acids. |

References

Technical Support Center: HPLC Analysis of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding poor resolution in the High-Performance Liquid Chromatography (HPLC) analysis of 4-Hydroxyhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution and peak tailing for an acidic compound like this compound?

Poor resolution in HPLC is often characterized by peak tailing, fronting, or broad peaks. For an acidic analyte like this compound, the most common causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases are acidic and can interact with the ionized form of the analyte, causing peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound, the compound will exist in both its ionized and un-ionized forms. This dual state leads to peak broadening and tailing.[3][4] To ensure the analyte is in a single, un-ionized form, the mobile phase pH should be controlled.[2]

  • Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the column, leading to distorted, broad, or tailing peaks.[1][5]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter connection tubing, can increase dispersion and contribute to peak broadening.[6]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape and resolution for all analytes.[1][5]

Q2: How does the mobile phase pH specifically affect the peak shape of this compound?

The mobile phase pH is a critical factor for ionizable compounds like this compound.[7] The goal is to suppress the ionization of the carboxylic acid group to ensure it is in a single, neutral form (R-COOH).

  • Ion Suppression: By setting the mobile phase pH at least 1-2 units below the analyte's pKa, the equilibrium shifts almost entirely to the protonated, less polar form.[8] This minimizes secondary interactions with the stationary phase and results in sharper, more symmetrical peaks.[7]

  • Optimal pH Range: For most weak acids, a mobile phase pH between 2 and 4 is a good starting point for method development.[8]

  • Peak Shape Issues: If the pH is too high (close to or above the pKa), the analyte becomes ionized (R-COO⁻). This more polar form is less retained on a reversed-phase column and is prone to strong secondary interactions with residual silanols, causing significant peak tailing.[3][7]

Q3: What type of HPLC column is recommended for analyzing this compound to minimize poor resolution?

A standard reversed-phase C18 column is a common starting point for the analysis of organic acids.[2][9] However, to minimize peak tailing and improve resolution, consider the following:

  • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are "end-capped," a process that chemically derivatizes most residual silanol groups.[1][2] This significantly reduces the potential for secondary interactions that cause tailing.

  • Alternative Stationary Phases: If tailing persists on a C18 column, a C8 column, which is less retentive, might offer different selectivity and faster analysis times.[10] Polar-embedded or charged surface hybrid (CSH) columns are also designed to provide excellent peak shape for both acidic and basic compounds.[3]

  • Polymer-Based Columns: For methods requiring a wider pH range, polymer-based columns (e.g., polystyrene-divinylbenzene) offer greater stability compared to silica-based columns, especially at higher pH values.[11]

Q4: Can my sample preparation and injection solvent cause poor resolution?

Yes, the sample itself can be a source of peak distortion.

  • Solvent Mismatch: If the injection solvent is significantly stronger (e.g., higher organic content) than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in band broadening and distorted peaks.[2] It is always best to dissolve the sample in the initial mobile phase composition.[2]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase.[5] If all peaks in the chromatogram are tailing or fronting, consider diluting your sample or reducing the injection volume.[1]

  • Sample pH: The pH of the sample solvent can alter the ionization state of the analyte before it enters the column, potentially leading to poor peak shape.[12]

Q5: What should I investigate if all peaks in my chromatogram show poor resolution, not just this compound?

If all peaks are broad or tailing, the problem is likely systemic rather than specific to the analyte chemistry.[5]

  • Extra-Column Volume: Check for excessive dead volume in the system. Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible.[6]

  • Column Issues: The column itself may be compromised. A void at the column inlet, a blocked frit, or general degradation of the packing bed can cause universal peak distortion.[1][5] Try replacing the column with a new one to diagnose this issue.[1]

  • Guard Column: If you are using a guard column, it may be obstructed or contaminated. Try replacing it.[5]

Q6: Could derivatization improve the HPLC analysis of this compound?

Derivatization is a technique where the analyte is chemically modified before analysis to improve its chromatographic or detection properties. For a small organic acid like this compound, which lacks a strong chromophore for UV detection, derivatization can be highly beneficial. A derivatizing agent can be used to attach a UV-absorbing or fluorescent tag to the carboxylic acid group, significantly enhancing detection sensitivity and potentially improving chromatographic behavior.[13][14]

Troubleshooting Guide

When encountering poor resolution, a systematic approach is crucial to identifying and resolving the issue efficiently.

Troubleshooting Workflow

The diagram below outlines a logical workflow for diagnosing the cause of poor resolution for this compound.

G Troubleshooting Workflow for Poor Resolution cluster_0 Troubleshooting Workflow for Poor Resolution cluster_1 Mobile Phase Optimization cluster_2 Column Chemistry cluster_3 Sample Preparation start Poor Resolution Observed (Tailing, Broadening, Splitting) q_all_peaks Are all peaks affected? start->q_all_peaks system_issues Systemic Issue Likely q_all_peaks->system_issues Yes analyte_issues Analyte-Specific Issue q_all_peaks->analyte_issues No check_connections Check for Leaks & Extra-Column Volume (e.g., long tubing) system_issues->check_connections check_column Evaluate Column & Guard Column (e.g., blocked frit, void) check_connections->check_column end Resolution Improved check_column->end eval_mobile_phase 1. Evaluate Mobile Phase analyte_issues->eval_mobile_phase eval_column_chem 2. Evaluate Column Chemistry eval_mobile_phase->eval_column_chem mp_ph Adjust pH (2.5 - 3.0) eval_sample_prep 3. Evaluate Sample Prep eval_column_chem->eval_sample_prep col_type Use High-Purity, End-Capped C18/C8 sp_solvent Match Sample Solvent to Mobile Phase eval_sample_prep->end mp_buffer Check Buffer Strength (10 - 50 mM) mp_organic Adjust Organic % col_alt Consider Polar-Embedded or other phase sp_load Reduce Concentration or Injection Volume

Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.

Relationship Between pH, pKa, and Peak Shape

Understanding the ionization state of this compound is key to achieving good chromatography. The mobile phase pH determines this state and its subsequent interaction with the reversed-phase column.

G cluster_0 Mobile Phase pH vs. Analyte pKa cluster_1 Analyte State (this compound) cluster_2 Result on Reversed-Phase Column ph_low Mobile Phase pH < pKa state_neutral Analyte is Neutral (R-COOH) ph_low->state_neutral Ion Suppression ph_high Mobile Phase pH > pKa state_ionized Analyte is Ionized (R-COO⁻) ph_high->state_ionized Ionization result_good Good Retention & Symmetrical Peak state_neutral->result_good Hydrophobic Interaction result_bad Poor Retention & Peak Tailing state_ionized->result_bad Secondary Silanol Interactions

Caption: Effect of mobile phase pH on analyte ionization and peak shape.

Data & Protocols

Mobile Phase Parameter Optimization

Optimizing the mobile phase is often the most effective way to improve resolution for acidic compounds. The following table summarizes key parameters and their typical effects.

ParameterRecommended RangeRationale & Effect on ResolutionCitations
Buffer pH 2.5 - 4.0Suppresses the ionization of the carboxylic acid group, ensuring the analyte is in a single, neutral form. This minimizes secondary interactions with silanols, reducing peak tailing and improving symmetry.[3][7][8]
Buffer Concentration 10 - 50 mMA sufficient buffer concentration is needed to maintain a stable pH across the column and effectively mask residual silanol activity, which improves peak shape.[2][3]
Organic Modifier Varies (e.g., 5-10% increase)Increasing the percentage of organic solvent (e.g., acetonitrile or methanol) decreases retention time. A slight increase can sometimes improve peak shape if the initial elution strength is too weak. Acetonitrile and methanol can offer different selectivities.[3][15]
Recommended HPLC Column Characteristics

The choice of column has a significant impact on the quality of the separation.

Column TypeKey FeatureSuitability for this compoundCitations
High-Purity, End-Capped C18/C8 Inert silica with minimal active silanol sites.First Choice. Provides good retention for organic acids when mobile phase pH is controlled. C8 is less retentive than C18.[1][2][10]
Polar-Embedded Phase Incorporates a polar group (e.g., amide) into the alkyl chain.Good Alternative. Offers alternative selectivity and improved peak shape for polar and acidic compounds by shielding residual silanols.[3][6]
Polymer-Based (e.g., PS-DVB) Made from polymeric material instead of silica.Specialty Use. Suitable for methods requiring extreme pH conditions (e.g., > 8) where silica columns would degrade.[11]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol provides a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To identify the mobile phase pH that yields the most symmetrical and sharpest peak for this compound.

Materials:

  • HPLC system with UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer components (e.g., formic acid, phosphoric acid, or phosphate salts)

  • Standard solution of this compound (~10-50 µg/mL)

Procedure:

  • Prepare Buffer Stock: Prepare a concentrated aqueous buffer stock (e.g., 100 mM phosphate buffer).

  • Prepare Mobile Phases: Prepare a series of mobile phases with a fixed organic modifier percentage (e.g., 30% ACN) and buffer concentration (e.g., 20 mM), but with varying pH values.

    • Mobile Phase A: 30% ACN / 70% (20 mM Buffer, pH 2.5)

    • Mobile Phase B: 30% ACN / 70% (20 mM Buffer, pH 3.0)

    • Mobile Phase C: 30% ACN / 70% (20 mM Buffer, pH 3.5)

    • Mobile Phase D: 30% ACN / 70% (20 mM Buffer, pH 4.0)

    • Note: Adjust the pH of the aqueous buffer portion before mixing with the organic solvent.[8]

  • System Equilibration: Starting with Mobile Phase A, flush and equilibrate the HPLC system and column for at least 15-20 column volumes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the this compound standard solution. Record the chromatogram.

  • Iterative Testing: Sequentially switch to Mobile Phases B, C, and D. Before each new mobile phase, ensure the column is thoroughly flushed and re-equilibrated. Inject the standard and record the chromatogram for each condition.

  • Data Analysis: For each chromatogram, measure the retention time, peak width, and tailing factor. The tailing factor (Tf) is calculated as Tf = W₀.₀₅ / 2A, where W₀.₀₅ is the peak width at 5% height and A is the distance from the peak front to the apex at 5% height. A value close to 1.0 indicates a symmetrical peak, while Tf > 1.2 suggests significant tailing.[3]

Protocol 2: Sample Preparation and Injection

Objective: To prepare the sample in a manner that prevents peak distortion caused by solvent effects or column overload.

Procedure:

  • Solvent Selection: Whenever possible, dissolve the this compound sample directly in the initial mobile phase composition determined from your method.[2]

  • Solubility Issues: If a stronger solvent is required for solubility, use the minimum amount necessary to dissolve the sample. Then, dilute the sample with the mobile phase to reduce the overall solvent strength.

  • Concentration Check: Prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x) and inject each. If peak shape improves significantly upon dilution, the original sample was causing column overload.[1] Optimize the sample concentration to stay within the linear range of the column and detector.

  • Injection Volume: Keep the injection volume small, ideally less than 2% of the column's total volume, especially if using a sample solvent stronger than the mobile phase.[2]

  • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[5]

References

Technical Support Center: 4-Hydroxyhexanoic Acid Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the polymerization of 4-hydroxyhexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the polymerization of this compound?

A1: The main side reaction is the intramolecular cyclization of the this compound monomer to form a stable six-membered ring lactone, known as γ-caprolactone. At elevated temperatures, thermal degradation of the polymer can also occur, which may involve random chain scission via intramolecular transesterification or cis-elimination reactions, leading to a decrease in molecular weight and the formation of various byproducts.

Q2: How does the formation of γ-caprolactone affect the polymerization process?

A2: The formation of γ-caprolactone reduces the concentration of the monomer available for polymerization, which can lead to lower polymer yields and difficulty in achieving high molecular weights. Since the cyclization is an equilibrium reaction, its continuous removal from the reaction mixture is crucial for driving the polymerization forward.

Q3: What are the common indicators of significant side reactions in my polymerization?

A3: Key indicators include:

  • Low polymer yield: A significant portion of the monomer may have been converted to γ-caprolactone.

  • Low molecular weight: Premature chain termination due to impurities or thermal degradation can limit polymer chain growth.

  • High polydispersity index (PDI): This suggests a lack of control over the polymerization process, possibly due to side reactions causing random chain scission.

  • Discoloration of the final polymer: Yellowing or browning can be a sign of thermal degradation at high reaction temperatures.

  • Presence of unexpected peaks in analytical data: Techniques like 1H NMR and GC-MS may reveal the presence of γ-caprolactone or other degradation products.

Q4: Can impurities in the this compound monomer lead to side reactions?

A4: Yes, impurities in the monomer are a common cause of issues in step-growth polymerization. Acidic or basic impurities can catalyze side reactions, including lactonization and degradation. Water is a particularly problematic impurity as it can interfere with the stoichiometry of the reaction and lead to lower molecular weight polymer. It is crucial to use highly purified monomer for successful polymerization.

Troubleshooting Guide

Issue 1: Low Molecular Weight of Poly(this compound)
Possible Cause Troubleshooting/Optimization Steps
Inefficient Removal of Water During polycondensation, water is a byproduct. Its presence can shift the equilibrium back towards the reactants, limiting chain growth. Solution: Use a high-vacuum system (<1 mbar) and ensure efficient stirring to maximize the surface area for water removal. A nitrogen sweep can also aid in removing volatiles.
Monomer Impurities Impurities with functional groups that can react with the growing polymer chains (e.g., monofunctional alcohols or carboxylic acids) will act as chain terminators. Solution: Purify the this compound monomer before use, for example, by recrystallization. Ensure the monomer is thoroughly dried.
Incorrect Stoichiometry While this compound is an AB-type monomer where stoichiometry is inherently balanced, the presence of diol or diacid impurities can disrupt this balance. Solution: Verify the purity of the starting material using techniques like titration or spectroscopy.
Suboptimal Reaction Temperature If the temperature is too low, the reaction kinetics will be slow, preventing the formation of high molecular weight polymer within a reasonable timeframe. If the temperature is too high, thermal degradation can occur. Solution: Optimize the reaction temperature. For polycondensation, a staged temperature profile is often effective, starting at a lower temperature and gradually increasing it as the reaction progresses.
Insufficient Reaction Time Step-growth polymerization requires long reaction times to achieve high molecular weights. Solution: Increase the reaction time, monitoring the molecular weight at different time points to determine the optimal duration.
Issue 2: High Yield of γ-Caprolactone and Low Polymer Yield
Possible Cause Troubleshooting/Optimization Steps
High Reaction Temperature Higher temperatures can favor the entropically driven intramolecular cyclization to form γ-caprolactone. Solution: Conduct the polymerization at the lowest effective temperature that still allows for efficient water removal and reasonable reaction rates.
Acidic or Basic Catalysis Traces of acid or base can catalyze the lactonization reaction. Solution: Neutralize the monomer solution before polymerization. If using a catalyst, select one that is less likely to promote cyclization.
Inefficient Polymerization Conditions If the conditions are not favorable for polymerization (e.g., poor water removal), the equilibrium will favor the monomer and its cyclized form. Solution: Optimize the polymerization conditions as described in "Issue 1" to drive the reaction towards polymer formation.

Quantitative Data Summary

The following table provides illustrative data on how reaction conditions can influence the properties of poly(this compound). Note: This data is representative and based on general principles of polyester synthesis; actual results may vary.

Experiment ID Temperature (°C) Catalyst (mol%) Reaction Time (h) Molecular Weight (Mn, g/mol ) PDI γ-Caprolactone (%) Polymer Yield (%)
1160Sn(Oct)2 (0.1)128,0002.11580
2180Sn(Oct)2 (0.1)1215,0001.91085
3200Sn(Oct)2 (0.1)1212,0002.32075
4180No Catalyst245,0002.52570
5180Sn(Oct)2 (0.1)2425,0001.8888

Experimental Protocols

Protocol 1: Melt Polycondensation of this compound

This protocol describes a general procedure for the synthesis of poly(this compound) via melt polycondensation.

Materials:

  • This compound (high purity, >99%)

  • Catalyst (e.g., stannous octoate, Sn(Oct)2)

  • Dry, nitrogen-purged reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

  • Monomer and Catalyst Charging: Add the purified this compound and the catalyst to the reaction vessel.

  • Inert Atmosphere: Purge the vessel with dry nitrogen for at least 30 minutes to remove any air and moisture. Maintain a slow nitrogen flow throughout the initial stage of the reaction.

  • Esterification Stage: Heat the reaction mixture to 160-180°C with constant stirring. Water will begin to distill off as the oligoesters form. Continue this stage for 2-4 hours or until the majority of the water has been removed.

  • Polycondensation Stage: Gradually increase the temperature to 180-200°C and slowly apply a high vacuum (<1 mbar). The increased temperature and vacuum will facilitate the removal of residual water and drive the polymerization to form a high molecular weight polymer. This stage is typically continued for 12-24 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.

  • Polymer Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed. For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Characterization of Polymer and Side Products

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Dissolve a small amount of the final product in a suitable deuterated solvent (e.g., CDCl3). The 1H NMR spectrum can be used to confirm the polyester structure and to detect and quantify the amount of γ-caprolactone present by integrating the characteristic peaks of the polymer and the lactone.

  • 13C NMR: Provides further confirmation of the polymer structure.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • To quantify the volatile side products, a sample of the crude reaction mixture can be analyzed by GC-MS. This is particularly useful for identifying and quantifying γ-caprolactone.

3. Gel Permeation Chromatography (GPC):

  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the purified polymer using GPC with polystyrene standards for calibration.

Visualizations

Side_Reactions Monomer This compound Polymer Poly(this compound) Monomer->Polymer Polymerization Lactone γ-Caprolactone Monomer->Lactone Intramolecular Cyclization (Lactonization) Degradation Degradation Products Polymer->Degradation Thermal Degradation

Caption: Main reaction pathways in this compound polymerization.

Troubleshooting_Workflow Start Polymerization Experiment Check_MW_Yield Low Molecular Weight or Yield? Start->Check_MW_Yield Analyze_Side_Products Analyze for γ-Caprolactone (NMR, GC-MS) Check_MW_Yield->Analyze_Side_Products Yes Successful_Polymer Successful Polymerization Check_MW_Yield->Successful_Polymer No High_Lactone High Lactone Content? Analyze_Side_Products->High_Lactone Optimize_Temp Optimize Temperature (Lower Temp.) High_Lactone->Optimize_Temp Yes Check_Purity Check Monomer Purity High_Lactone->Check_Purity No Optimize_Temp->Start Impure Impure? Check_Purity->Impure Purify Purify Monomer Impure->Purify Yes Check_Water_Removal Improve Water Removal (High Vacuum, Stirring) Impure->Check_Water_Removal No Purify->Start Check_Water_Removal->Start

Caption: Troubleshooting workflow for this compound polymerization.

Technical Support Center: Microbial Production of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the microbial production of 4-Hydroxyhexanoic acid (4-HHA).

Frequently Asked Questions (FAQs)

Q1: What is microbial contamination in the context of this compound production?

A1: Microbial contamination refers to the unintended presence and growth of undesirable microorganisms in the fermentation process designed for 4-HHA production.[1] These contaminants compete with the production strain (e.g., recombinant E. coli, Pseudomonas putida) for essential nutrients, which can negatively impact the yield and purity of 4-HHA.[1][2]

Q2: What are the common sources of contamination in our fermentation process?

A2: Contamination can originate from several sources, including:

  • Raw materials: Impurities in media components, including water and carbon sources.[1]

  • Air: Airborne microorganisms can enter through improper seals or non-sterile air filtration.[3]

  • Equipment: Inadequate sterilization of the bioreactor, probes, tubing, and other associated equipment.[4]

  • Personnel: Introduction of microbes from operators during sampling, inoculation, or other manual interventions.[4]

  • Inoculum: A contaminated seed culture will lead to a contaminated production batch.[5]

Q3: How can I prevent contamination in my experiments?

A3: Aseptic technique is paramount. This includes proper sterilization of the media and bioreactor, sterile filtration of all additions, maintaining a sterile boundary with positive pressure, and careful handling during all manipulations.[1][6] Rigorous cleaning-in-place (CIP) and steam-in-place (SIP) protocols are essential for larger-scale operations.[6]

Q4: What are the typical signs of contamination in the 4-HHA production culture?

A4: Common indicators of contamination include:

  • A rapid drop in dissolved oxygen (DO) levels.[7][8]

  • A sudden and sharp decrease in pH due to the production of acidic byproducts by contaminants.[7][8]

  • Visible changes in the culture, such as increased turbidity, a change in color, or the formation of clumps or films.[8][9]

  • An unusual odor, such as a sour or rotten smell.[9]

  • Microscopic examination revealing microbial morphologies different from the production strain.

Q5: What is the impact of contamination on 4-HHA yield and quality?

A5: Contamination can lead to a significant reduction in 4-HHA yield by consuming substrates intended for the production organism.[1] Contaminants can also produce metabolites that may interfere with downstream processing and purification of 4-HHA, affecting the final product's purity. In severe cases, the entire batch may be lost.[1]

Q6: What are bacteriophages and why are they a concern?

A6: Bacteriophages (or phages) are viruses that infect and can destroy bacteria.[2] A phage infection specific to your 4-HHA production strain can lead to rapid and widespread cell lysis, resulting in a complete failure of the fermentation batch.[2][10]

Troubleshooting Guides

Issue 1: Abnormal Culture Appearance

Q1: My culture medium has an unusual color/turbidity. What should I do?

A1: An unexpected color change or a rapid increase in turbidity can be a strong indicator of contamination.

Troubleshooting Steps:

  • Microscopic Examination: Immediately take a sample and examine it under a microscope. Look for cell morphologies that are different from your production strain. Gram staining can also help differentiate between your production organism and potential contaminants.

  • Plating on Selective and Non-selective Media: Plate a diluted sample of your culture on both non-selective agar (to grow a wide range of microbes) and agar that is selective for your production strain. The growth of different colony types on the non-selective plate will confirm contamination.

  • Review Sterilization Records: Check the logs for the autoclave and bioreactor sterilization to ensure that the correct parameters (temperature, pressure, and time) were met.

Issue 2: Deviations in Process Parameters

Q1: The pH of my culture is dropping rapidly and is difficult to control. What could be the cause?

A1: A rapid drop in pH is often caused by the production of organic acids by contaminating microorganisms, such as lactic acid bacteria.[11]

Troubleshooting Steps:

  • Confirm with Microscopy and Plating: As with visual abnormalities, confirm the presence of contaminants using microscopy and plating.

  • Analyze Off-Gas (if available): Changes in the composition of the off-gas can sometimes indicate the presence of contaminating organisms with different metabolic activities.[8]

  • Check Feed and Media Composition: Ensure that the media was prepared correctly, as an incorrect concentration of certain components can also affect pH.

Q2: The dissolved oxygen (DO) level has crashed suddenly. How can I troubleshoot this?

A2: A sudden drop in DO suggests a rapid increase in oxygen uptake, which can be due to the fast growth of an aerobic contaminant.[6]

Troubleshooting Steps:

  • Verify with Microscopy: A quick check under the microscope can often reveal a high concentration of a smaller, faster-growing contaminant like bacteria in a yeast culture.

  • Review Aeration and Agitation: Ensure that the aeration and agitation systems are functioning correctly. A mechanical failure can also lead to a drop in DO.

  • Estimate Contaminant Growth Rate: The rate of DO decline can be used to estimate the doubling time of the contaminating organism, which can help in its identification.[6]

Issue 3: Poor or Inconsistent 4-HHA Production

Q1: My 4-HHA titer is significantly lower than expected. Could contamination be the cause?

A1: Yes, low-level chronic contamination can divert substrates away from 4-HHA production, leading to lower yields without obvious signs of contamination.

Troubleshooting Steps:

  • Perform Regular Purity Plates: At various stages of the fermentation, plate samples on selective and non-selective media to screen for low levels of contamination.

  • Analyze Byproducts: Use analytical techniques like HPLC to check for the presence of unexpected metabolites in the culture broth that may be produced by contaminants.

  • Inoculum Check: Always check the purity of your seed culture before inoculating the production bioreactor.[5]

Issue 4: Suspected Bacteriophage Infection

Q1: My culture has lysed completely, or I see a significant drop in cell density. Could it be a phage infection?

A1: A rapid and widespread culture collapse is a classic sign of a bacteriophage infection.[2][10]

Troubleshooting Steps:

  • Plaque Assay: To confirm a phage infection, you can perform a plaque assay. This involves plating a lawn of your production strain and adding a filtered sample of the lysed culture. The formation of clear zones (plaques) indicates the presence of phages.

  • Source Identification: Phages can be introduced through raw materials or as prophages in the host genome. Review the source of your production strain and raw materials.

  • Decontamination: Thoroughly clean and decontaminate all equipment and the surrounding area to prevent future infections. Consider using a different, phage-resistant strain if the problem persists.

Data Presentation

Table 1: Common Sterilization Methods and Parameters

Sterilization MethodTemperatureTimePressure (for steam)Application
Autoclaving (Moist Heat)121°C15-20 minutes15 psiMedia, glassware, small equipment
Dry Heat160-170°C1-2 hoursN/AGlassware, metal equipment
FiltrationN/AN/AN/AHeat-sensitive media components, air

Note: Sterilization times may need to be increased for larger volumes or densely packed items.

Table 2: Troubleshooting Summary

SymptomPossible CauseImmediate Action
Rapid pH dropBacterial contamination (e.g., lactic acid bacteria)Microscopy, plating, check sterilization records
Sudden DO crashFast-growing aerobic contaminantMicroscopy, check aeration/agitation
Culture color change/turbidityGeneral microbial contaminationMicroscopy, plating
Low 4-HHA yieldLow-level chronic contaminationPurity plating, byproduct analysis
Complete culture lysisBacteriophage infectionPlaque assay, thorough decontamination

Visualizations

Contamination_Troubleshooting_Workflow start Suspected Contamination (e.g., pH drop, DO crash, visual change) microscopy 1. Microscopic Examination (Gram Stain, Morphology Check) start->microscopy plating 2. Plate on Selective & Non-selective Media microscopy->plating process_check 3. Review Process Parameters (Sterilization logs, Aeration) plating->process_check contaminant_detected Contaminant Detected? process_check->contaminant_detected isolate_identify Isolate and Identify Contaminant (e.g., 16S rRNA) contaminant_detected->isolate_identify Yes no_contaminant No Contaminant Found contaminant_detected->no_contaminant No terminate_batch Terminate and Decontaminate Batch and Bioreactor isolate_identify->terminate_batch review_protocols Review and Revise Aseptic/Sterilization Protocols terminate_batch->review_protocols end Resolution review_protocols->end investigate_other Investigate Other Causes (Media prep, Sensor failure, Strain instability) no_contaminant->investigate_other investigate_other->end

Caption: A decision tree for troubleshooting a suspected contamination event.

Aseptic_Inoculum_Preparation start Start: Prepare Inoculum step1 1. Prepare and Sterilize Seed Culture Medium start->step1 step2 2. Work in a Laminar Flow Hood or Biosafety Cabinet step1->step2 step3 3. Use Sterile Tools (Loops, Pipettes, Flasks) step2->step3 step4 4. Retrieve Master Cell Bank Vial and Thaw Aseptically step3->step4 step5 5. Inoculate Seed Flask step4->step5 step6 6. Incubate under Controlled Conditions step5->step6 step7 7. Perform Purity Check (Microscopy and Plating) step6->step7 purity_check Is Culture Pure? step7->purity_check step8 Inoculate Production Bioreactor purity_check->step8 Yes discard Discard and Start Over purity_check->discard No

Caption: Workflow for aseptic preparation of the seed culture.

References

Technical Support Center: Scaling Up 4-Hydroxyhexanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production and scale-up of 4-Hydroxyhexanoic acid (4-HHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis and purification of 4-HHA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: There are two main routes for the production of this compound that can be considered for large-scale synthesis:

  • Biocatalytic Synthesis: This approach utilizes engineered microorganisms or purified enzymes to produce 4-HHA from renewable feedstocks. A common biocatalytic route involves a multi-enzyme cascade. For instance, a whole-cell biocatalyst can be engineered to convert a starting material like cyclohexanol through a series of enzymatic reactions to yield 4-HHA. This method is advantageous for its high specificity and sustainability.[1]

  • Chemical Synthesis: Traditional chemical methods are also employed for 4-HHA production. The two most common approaches are:

    • Hydrolysis of γ-Caprolactone: This involves the ring-opening of γ-caprolactone under acidic or basic conditions to yield 4-HHA.

    • Reduction of 4-Oxohexanoic Acid Derivatives: This method involves the reduction of a keto-acid precursor, such as ethyl 4-oxohexanoate, to the corresponding hydroxy acid.

Q2: What are the major challenges when scaling up 4-HHA production?

A2: Scaling up the synthesis of 4-HHA, whether by biocatalytic or chemical routes, presents several challenges:

  • Heat and Mass Transfer: In large-scale reactors, inefficient mixing and heat dissipation can lead to temperature and concentration gradients, resulting in the formation of byproducts and reduced yields.

  • Downstream Purification: The separation of 4-HHA from the reaction mixture, which may contain unreacted starting materials, byproducts, and in the case of biocatalysis, cell biomass and media components, can be complex and costly at a larger scale.

  • Process Optimization and Control: Maintaining optimal reaction conditions such as pH, temperature, and substrate feed rates is critical for consistent product quality and yield, and becomes more challenging in larger vessels.

  • Byproduct Formation: At larger scales, even minor side reactions can lead to significant amounts of impurities, complicating purification and potentially affecting the final product's quality.

Troubleshooting Guides

Biocatalytic Production
Issue Potential Cause Troubleshooting Steps
Low Yield of 4-HHA Suboptimal Fermentation Conditions: Incorrect pH, temperature, or aeration can inhibit microbial growth and enzyme activity.- Optimize fermentation parameters (pH, temperature, dissolved oxygen) for the specific microbial strain. - Ensure adequate nutrient supply in the fermentation medium.
Enzyme Inhibition: Product or substrate inhibition can limit the reaction rate.- Implement a fed-batch or continuous fermentation strategy to maintain low concentrations of inhibitory compounds. - Investigate the use of microbial strains with higher tolerance to the product and substrate.
Inefficient Cofactor Regeneration: Many enzymatic steps require cofactors (e.g., NADH/NADPH), and inefficient regeneration can be a bottleneck.- Co-express enzymes that facilitate cofactor regeneration within the engineered pathway. - Supplement the medium with precursors for cofactor synthesis.
High Impurity Levels Formation of Byproducts: The microbial host may divert intermediates to competing metabolic pathways.- Engineer the host strain to knockout genes responsible for byproduct formation. - Optimize fermentation conditions to favor the desired pathway.
Incomplete Conversion: Insufficient reaction time or enzyme activity can leave unreacted intermediates.- Increase fermentation time. - Overexpress the rate-limiting enzymes in the pathway.
Inconsistent Batch-to-Batch Performance Variability in Inoculum: The age and health of the seed culture can affect fermentation performance.- Standardize the inoculum preparation procedure. - Monitor the viability and metabolic activity of the seed culture.
Fluctuations in Feedstock Quality: Variations in the composition of complex feedstocks can impact microbial metabolism.- Implement quality control measures for raw materials. - Consider using a more defined medium if variability is high.
Chemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of 4-HHA from γ-Caprolactone Hydrolysis Incomplete Hydrolysis: The equilibrium between the lactone and the hydroxy acid may not favor the product.- Increase the reaction temperature and/or time. - Use a higher concentration of acid or base catalyst. - Remove the 4-HHA from the reaction mixture as it is formed to drive the equilibrium towards the product.
Side Reactions: Under harsh acidic or basic conditions, dehydration or other side reactions can occur.- Use milder reaction conditions (lower temperature, less concentrated catalyst). - Optimize the reaction time to minimize byproduct formation.
Low Yield of 4-HHA from Reduction of 4-Oxohexanoic Acid Derivative Incomplete Reduction: The reducing agent may be insufficient or inactive.- Use a molar excess of the reducing agent. - Ensure the reducing agent is fresh and has been stored under appropriate conditions. - Optimize the reaction temperature and time.
Over-reduction: Strong reducing agents can potentially reduce the carboxylic acid group.- Use a milder reducing agent that selectively reduces the ketone. - Carefully control the reaction temperature and stoichiometry of the reducing agent.
Difficult Purification Presence of Unreacted Starting Material: Incomplete reaction leaves starting materials that need to be separated.- Optimize the reaction to achieve full conversion. - Choose a purification method (e.g., distillation, chromatography) that effectively separates the product from the starting material.
Formation of Emulsions during Workup: The presence of both a hydroxyl and a carboxylic acid group can lead to emulsification during aqueous workup.- Add salt (brine) to the aqueous layer to break the emulsion. - Use a different extraction solvent. - Centrifuge the mixture to aid in phase separation.

Data Presentation

Table 1: Comparison of Production Methods for Hydroxyhexanoic Acids (Illustrative Data)

Method Starting Material Product Scale Yield (%) Purity (%) Reference
Biocatalytic (Whole-cell)1,6-Hexanediol6-Hydroxyhexanoic AcidLab96.5 (isolated)>99[2]
Chemical (Hydrolysis)γ-CaprolactoneThis compoundBench80-90 (typical)95-98General Knowledge
Chemical (Reduction)Ethyl 4-OxohexanoateThis compoundBench75-85 (typical)95-98General Knowledge

Experimental Protocols

Protocol 1: Biocatalytic Production of 6-Hydroxyhexanoic Acid (as an analogue for 4-HHA)

This protocol is adapted from the production of 6-hydroxyhexanoic acid using Gluconobacter oxydans and can serve as a starting point for developing a process for 4-HHA.[2]

1. Pre-culture Preparation:

  • Inoculate a single colony of G. oxydans into 50 mL of medium containing 25 g/L glycerol and 10 g/L yeast extract (pH 5.0) in a 250 mL flask.

  • Incubate at 30°C with shaking at 200 rpm for 24 hours.

2. Biotransformation:

  • Harvest the cells from the pre-culture by centrifugation (4,700 x g for 15 minutes).

  • Wash the cell pellet twice with 0.1 M sodium phosphate buffer (pH 7.0).

  • Resuspend the cell pellet in 10 mL of 100 mM sodium phosphate buffer (pH 7.0) containing 84.6 mM of the diol precursor in a 50 mL tube.

  • Incubate at 30°C with shaking at 200 rpm. Maintain the pH between 6.0 and 7.0 using 0.5 M NaOH.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 30 hours.

3. Product Isolation and Purification:

  • Remove the cells by centrifugation (11,000 x g for 10 minutes).

  • Evaporate the water from the supernatant under reduced pressure.

  • The resulting crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Chemical Synthesis of this compound via Hydrolysis of γ-Caprolactone

This protocol is a general procedure for the basic hydrolysis of a lactone.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve γ-caprolactone (1.0 equivalent) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.1 equivalents) to the solution.

2. Reaction:

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or crystallization.

Mandatory Visualization

Biocatalytic_Pathway_for_4HHA cluster_cell Engineered E. coli Glucose Glucose EMP Glycolysis Glucose->EMP Multiple steps AcetylCoA Acetyl-CoA EMP->AcetylCoA FattyAcid_Synthase Fatty Acid Synthase (FAS) AcetylCoA->FattyAcid_Synthase Hydroxyacyl_ACP 3-Hydroxyacyl-ACP FattyAcid_Synthase->Hydroxyacyl_ACP Dehydratase Dehydratase Hydroxyacyl_ACP->Dehydratase Enoyl_ACP Trans-2-Enoyl-ACP Dehydratase->Enoyl_ACP Reductase Enoyl-ACP Reductase Enoyl_ACP->Reductase Acyl_ACP Acyl-ACP Reductase->Acyl_ACP Thioesterase Thioesterase Acyl_ACP->Thioesterase Chain elongation and modification Four_HHA 4-Hydroxyhexanoic Acid Thioesterase->Four_HHA

Caption: Proposed biocatalytic pathway for 4-HHA production in engineered E. coli.

Troubleshooting_Workflow_Low_Yield Start Low Yield of 4-HHA Check_Conversion Is the conversion of starting material complete? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Byproducts Are there significant byproducts? Check_Conversion->Byproducts Yes Optimize_Conditions Optimize Reaction Conditions: - Increase temperature/time - Increase catalyst/enzyme conc. - Check reagent quality Incomplete_Reaction->Optimize_Conditions End Yield Improved Optimize_Conditions->End Side_Reactions Side Reactions Occurring Byproducts->Side_Reactions Yes Purification_Loss Check for Product Loss During Purification Byproducts->Purification_Loss No Modify_Conditions Modify Conditions to Reduce Byproducts: - Milder temperature/catalyst - Optimize pH - Knockout competing pathways (bio) Side_Reactions->Modify_Conditions Modify_Conditions->End Optimize_Purification Optimize Purification Protocol: - Adjust extraction solvent/pH - Optimize chromatography conditions - Minimize handling steps Purification_Loss->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for low yield in 4-HHA production.

References

Technical Support Center: Strategies to Increase 4-Hydroxyhexanoic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Hydroxyhexanoic acid (4-HHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-HHA.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Purity of 4-HHA After Synthesis

Q: My final 4-HHA product has low purity after synthesis. What are the likely causes and how can I address them?

A: Low purity of 4-HHA can stem from several factors, primarily the presence of unreacted starting materials, byproducts, or the formation of its lactone, γ-caprolactone.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding a slight excess of a key reagent.

  • Presence of γ-Caprolactone: 4-HHA can undergo intramolecular cyclization to form γ-caprolactone, especially under acidic conditions or at elevated temperatures.[1][2]

    • Solution: Maintain a neutral to slightly alkaline pH during the reaction work-up and purification steps to minimize lactonization.[1] If lactone formation is significant, it can be hydrolyzed back to 4-HHA under basic conditions (e.g., using a dilute sodium hydroxide solution) followed by careful acidification.

  • Byproducts from Side Reactions: Depending on the synthetic route, various side products can form.

    • Solution: Identify potential byproducts based on your synthetic pathway. Optimize reaction conditions such as temperature, reaction time, and catalyst choice to minimize side reactions. Purification methods like column chromatography are effective in separating 4-HHA from byproducts.

  • Residual Starting Materials: Unreacted starting materials are a common source of impurity.

    • Solution: Utilize purification techniques such as liquid-liquid extraction or column chromatography to remove unreacted starting materials.

Issue 2: Difficulty in Removing γ-Caprolactone from the Final Product

Q: I am having trouble removing the γ-caprolactone impurity from my 4-HHA sample. What is the best approach?

A: The presence of γ-caprolactone is a common issue due to the equilibrium between the hydroxy acid and its lactone. The most effective way to remove it is to convert it back to the desired 4-HHA.

Recommended Strategy: Base-Mediated Hydrolysis

  • Dissolution: Dissolve the impure 4-HHA containing the lactone in an aqueous solution of a mild base, such as sodium bicarbonate or sodium hydroxide.

  • Hydrolysis: Stir the solution at room temperature. The basic conditions will promote the hydrolysis of the γ-caprolactone back to the sodium salt of this compound.

  • Monitoring: Monitor the disappearance of the lactone peak using TLC or HPLC.

  • Acidification: Once the hydrolysis is complete, carefully acidify the solution with a dilute strong acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylate to give the free this compound.

  • Extraction: Extract the 4-HHA from the aqueous solution using an appropriate organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified 4-HHA.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically produced 4-HHA?

A1: Besides the common intramolecular cyclization product, γ-caprolactone, other potential impurities depend on the synthetic route. These can include unreacted starting materials, other isomers of hydroxyhexanoic acid, dicarboxylic acids, and esters. If produced via fermentation, impurities from the fermentation broth may also be present.[3]

Q2: What is the optimal pH range to maintain during the work-up and purification of 4-HHA to prevent lactonization?

A2: To minimize the formation of γ-caprolactone, it is recommended to maintain a neutral to slightly alkaline pH (pH 7-8) during the work-up and any aqueous-based purification steps. Acidic conditions strongly favor the formation of the lactone.[1]

Q3: Which analytical techniques are best suited for determining the purity of 4-HHA?

A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a highly effective method for quantifying the purity of 4-HHA and detecting impurities. Gas Chromatography (GC-MS) can also be used, often after derivatization of the carboxylic acid and alcohol groups.[3][4]

Q4: Can recrystallization be used to purify 4-HHA?

A4: Yes, recrystallization can be an effective method for purifying 4-HHA, provided it is a solid at room temperature and a suitable solvent is identified. The ideal solvent should dissolve the 4-HHA well at elevated temperatures but poorly at room or lower temperatures, while impurities remain soluble at lower temperatures. A solvent mixture can also be employed to achieve the desired solubility characteristics.

Q5: How can I remove residual catalyst from my 4-HHA sample after synthesis?

A5: The method for catalyst removal depends on the type of catalyst used. For heterogeneous catalysts, simple filtration is usually sufficient. For homogeneous catalysts, an aqueous wash during the work-up can often remove water-soluble catalysts. Alternatively, a solid-phase scavenger resin can be used to selectively bind and remove the catalyst.

Data Presentation

Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Hydroxybenzoic Acids (as a proxy for 4-HHA)
SolventDistribution Coefficient (K_D)Extraction Efficiency (%)
Isoamyl alcohol1.43858.98
Ethyl acetate0.986-
Diethyl carbonate0.961-
Cottonseed oil0.677-
Corn oil0.65239.48

Data adapted from a study on 4-hydroxybenzoic acid, which serves as an illustrative guide due to similar functional groups.[5] The distribution coefficient is a measure of how a compound distributes itself between two immiscible liquids at equilibrium.

Experimental Protocols

Protocol 1: Purification of 4-HHA by Liquid-Liquid Extraction

This protocol describes a general procedure for the purification of 4-HHA from an aqueous solution.

Materials:

  • Crude 4-HHA solution

  • Organic solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Initial Extraction: Place the aqueous solution containing crude 4-HHA into a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (top) contains the 4-HHA and any non-polar impurities. The aqueous layer (bottom) contains salts and highly polar impurities.

  • Aqueous Wash (Base): Drain the aqueous layer. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Aqueous Wash (Brine): Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the solvent.

  • Concentration: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to obtain the purified 4-HHA.

Protocol 2: Purification of 4-HHA by Recrystallization

This protocol outlines a general procedure for the purification of solid 4-HHA.

Materials:

  • Crude solid 4-HHA

  • Recrystallization solvent (e.g., water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude 4-HHA in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude 4-HHA in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more hot solvent dropwise to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Purity of 4-HHA start Low Purity of 4-HHA Detected check_impurities Identify Impurities (HPLC, GC-MS) start->check_impurities is_lactone Is γ-Caprolactone present? check_impurities->is_lactone hydrolyze_lactone Perform Base-Mediated Hydrolysis is_lactone->hydrolyze_lactone Yes are_starting_materials Are Starting Materials present? is_lactone->are_starting_materials No hydrolyze_lactone->are_starting_materials optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) are_starting_materials->optimize_reaction Yes chromatography Purify by Column Chromatography are_starting_materials->chromatography No optimize_reaction->chromatography end_product High Purity 4-HHA chromatography->end_product recrystallization Purify by Recrystallization recrystallization->end_product

Caption: Troubleshooting workflow for low purity of 4-HHA.

Purification_Strategy General Purification Strategy for 4-HHA crude_product Crude 4-HHA Product workup Aqueous Work-up (pH 7-8) crude_product->workup extraction Liquid-Liquid Extraction workup->extraction is_solid Is the product solid? extraction->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No purity_analysis Purity Analysis (HPLC/GC-MS) recrystallize->purity_analysis column_chrom->purity_analysis pure_product Pure 4-HHA purity_analysis->pure_product

Caption: A logical workflow for the purification of 4-HHA.

References

minimizing lactonization of 4-Hydroxyhexanoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-hydroxyhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing lactonization during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a hydroxy fatty acid. Its analysis is challenging due to its molecular structure, which contains both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. These two functional groups can react with each other in an intramolecular esterification reaction to form a stable five-membered ring called γ-valerolactone. This spontaneous conversion, known as lactonization, can lead to inaccurate quantification of the parent acid.

Q2: What is lactonization and what factors promote it?

Lactonization is an intramolecular esterification that converts a hydroxy acid into a cyclic ester, or lactone. For this compound, this results in the formation of γ-valerolactone. The primary factors that promote lactonization are acidic conditions (low pH) and elevated temperatures.[1][2][3] The reaction is reversible, with an equilibrium existing between the acid and lactone forms in acidic aqueous solutions.[4]

Q3: How can I prevent lactonization during sample storage?

To minimize lactonization during storage, it is crucial to control both temperature and pH. Samples should be stored at low temperatures, for example, in a refrigerator or freezer. If the samples are in solution, the pH should be maintained at a neutral or slightly alkaline level (pH > 7). Under strongly alkaline conditions (e.g., pH 12), the lactone is rapidly and completely hydrolyzed back to the hydroxy acid.[1][3]

Q4: My this compound concentration is decreasing in the autosampler. What should I do?

Decrease in the concentration of this compound in an autosampler is a common issue caused by lactonization. To mitigate this, keep the autosampler temperature low (e.g., 4 °C). Additionally, ensure your samples are dissolved in a neutral or slightly alkaline buffer to maintain stability. The interconversion between the hydroxy acid and lactone is significantly slowed at lower temperatures.[1]

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

Yes, derivatization is highly recommended for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS).[5] The derivatization process serves two main purposes: it increases the volatility of the compound, making it suitable for GC analysis, and it blocks the hydroxyl and carboxylic acid functional groups, thereby preventing lactonization in the hot GC inlet and column.[5] Silylation is a common and effective derivatization technique.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Inaccurate or inconsistent quantification of this compound.
  • Probable Cause: Spontaneous lactonization of this compound to γ-valerolactone during sample preparation, storage, or analysis.

  • Solutions:

    • pH Control: Ensure all samples and standards are maintained at a neutral or slightly alkaline pH. Use buffered solutions where possible. For extraction from complex matrices, a basic extraction solvent can help to hydrolyze any pre-existing lactone.

    • Temperature Control: Keep samples cool at all stages of your workflow, including storage and in the autosampler. Use a refrigerated autosampler set to 4 °C if available.

    • Derivatization (for GC-MS): If you are using GC-MS, implement a derivatization step to block the reactive functional groups. Silylation with a reagent like BSTFA is a robust method for this purpose.

    • Method Validation: Validate your analytical method by analyzing standards of both this compound and γ-valerolactone to confirm their retention times and ensure baseline separation.

Issue 2: An unexpected peak appears in the chromatogram of my this compound sample.
  • Probable Cause: The unexpected peak is likely γ-valerolactone, the lactone of this compound.

  • Solutions:

    • Peak Identification: Inject a standard of γ-valerolactone to confirm if the retention time of the unexpected peak matches.

    • Review Sample Handling: Examine your sample preparation and storage procedures for conditions that might promote lactonization (e.g., acidic pH, high temperatures).

    • Optimize Analytical Method:

      • For HPLC: Adjust the mobile phase pH to be in a range that favors the open-acid form. Ensure your column provides good separation between the acid and the lactone.

      • For GC-MS: Ensure your derivatization reaction has gone to completion. Incomplete derivatization can lead to the presence of both the derivatized acid and potentially some underivatized acid that lactonizes in the injector.

Issue 3: Low recovery of this compound after extraction.
  • Probable Cause: The analyte may be converting to the more nonpolar γ-valerolactone during the extraction process, which can affect its partitioning between aqueous and organic phases.

  • Solutions:

    • pH of Extraction: Perform the extraction under neutral or basic conditions to keep the this compound in its salt form, which is more soluble in aqueous phases. Acidifying the aqueous phase just before extraction with an organic solvent can then protonate the carboxylate, making it more soluble in the organic phase. Careful control of this step is necessary to avoid lactonization.

    • Solvent Selection: Choose your extraction solvent based on the polarity of both the acid and the lactone to ensure efficient recovery of both forms if simultaneous quantification is desired.

Data Presentation

The equilibrium between a γ-hydroxy acid and its corresponding γ-lactone is highly dependent on pH and temperature. The following tables summarize the expected behavior based on studies of the analogous compound, γ-hydroxybutyric acid (GHB) and its lactone, γ-butyrolactone (GBL).

Table 1: Effect of pH on the Equilibrium of a γ-Hydroxy Acid and its γ-Lactone in Aqueous Solution

pHPredominant SpeciesTime to Reach EquilibriumNotes
< 4Lactone and Free AcidDaysAt pH 2, the equilibrium mixture is approximately 70% lactone and 30% free acid.[7]
4 - 6Lactone, Free Acid, and AnionWeeks to MonthsA complex mixture of all three species is present. The interconversion is slow.[7]
> 7Anion (Salt of the Hydroxy Acid)Minutes (at pH 12)At strongly alkaline pH, the lactone is rapidly and almost completely hydrolyzed to the hydroxy acid salt.[1][3]

Table 2: Effect of Temperature on the Rate of Lactonization/Hydrolysis

TemperatureEffect on Reaction RateImplication for Analysis
Refrigerated (e.g., 4 °C)Decreased rate of interconversionRecommended for sample storage and in autosamplers to maintain the integrity of the analyte.[1]
AmbientModerate rate of interconversionSamples left at room temperature for extended periods are susceptible to changes in the acid/lactone ratio.
Elevated (e.g., > 40 °C)Increased rate of interconversionHigh temperatures during sample preparation (e.g., evaporation steps) should be avoided or minimized. Heat significantly accelerates the hydrolysis of the lactone to the acid.[1]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Silylation Derivatization

This protocol is for the quantification of this compound in a dried sample extract.

1. Sample Preparation:

  • Ensure the sample is free of water. If the sample is in an aqueous solution, it must be dried completely, for example, by lyophilization or under a stream of nitrogen.

2. Derivatization:

  • To the dried sample in a GC vial, add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
  • Cap the vial tightly and vortex for 10-20 seconds.
  • Heat the vial at 60-70 °C for 30-60 minutes in a heating block or oven.[5][8]
  • Allow the vial to cool to room temperature before analysis.

3. GC-MS Conditions (Example):

  • GC Column: A non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp to 280 °C at 10 °C/min.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Conditions:
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Mode: Full scan (e.g., m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: HPLC-UV Analysis for Simultaneous Quantification of this compound and γ-Valerolactone

This protocol allows for the separation and quantification of both the acid and its lactone form.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. For example, a mobile phase of 20 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid and acetonitrile (e.g., 80:20 v/v). The acidic pH will favor the lactone form, but it will also ensure the carboxylic acid is protonated for good retention on a reversed-phase column.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare separate calibration curves for both this compound and γ-valerolactone.

Visualizations

Lactonization_Equilibrium cluster_conditions Reaction Conditions Acidic_pH Acidic pH (H+) Hydroxy_Acid This compound (Open-chain form) Heat Heat (Δ) Lactone γ-Valerolactone (Cyclic form) Hydroxy_Acid->Lactone Lactonization Lactone->Hydroxy_Acid Hydrolysis

Caption: Equilibrium between this compound and its lactone.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Dry Dry Sample Sample->Dry Evaporation/ Lyophilization Deriv Add BSTFA + 1% TMCS Heat at 60-70°C Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS

Caption: Workflow for GC-MS analysis with derivatization.

References

Technical Support Center: Optimizing Derivatization of 4-Hydroxyhexanoic Acid for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful derivatization of 4-hydroxyhexanoic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Direct analysis of this compound by GC-MS is challenging due to its high polarity, low volatility, and thermal instability.[1][2] The presence of both a carboxyl and a hydroxyl group leads to strong intermolecular hydrogen bonding, which increases its boiling point and can cause poor peak shape (tailing) and adsorption to the GC column.[3] Derivatization replaces the active hydrogens on these functional groups with less polar, more stable groups, thereby increasing the analyte's volatility and thermal stability, making it suitable for GC analysis.[2][4]

Q2: What are the most common derivatization methods for this compound?

A2: The two primary and most effective methods for derivatizing hydroxy acids like this compound are silylation and a two-step esterification followed by silylation.[5]

  • Silylation: This is a one-step method that targets both the carboxylic acid and hydroxyl groups simultaneously.[5] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[1][5] Silylation produces trimethylsilyl (TMS) esters and ethers.[6]

  • Esterification followed by Silylation: This two-step process first converts the carboxylic acid group to an ester, typically a methyl ester, using reagents like boron trifluoride in methanol (BF3-methanol).[5][7] The hydroxyl group is then subsequently derivatized using a silylating agent.[5]

Q3: Which silylating reagent should I choose: BSTFA or MSTFA?

A3: Both BSTFA and MSTFA are powerful silylating agents.[1][2] MSTFA is reported to be the most volatile of the common silylating reagents, and its byproducts are also highly volatile, which can be advantageous as they are less likely to interfere with the chromatogram.[1][8] BSTFA is also highly reactive and widely used.[1] The choice may depend on the specific sample matrix and potential interferences. For complex biological samples, the cleaner byproduct profile of MSTFA might be preferable.[2]

Q4: Can this compound form byproducts during sample preparation or derivatization?

A4: Yes. Under acidic conditions or at elevated temperatures, this compound can undergo intramolecular esterification (lactonization) to form γ-caprolactone.[9] It is crucial to control the pH and temperature during sample handling and derivatization to minimize the formation of this lactone, unless the lactone itself is the target analyte.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Incomplete Derivatization

Q: My chromatogram shows broad, tailing peaks for this compound, or the peak area is not reproducible. What could be the cause?

A: This often indicates incomplete derivatization. The presence of unreacted hydroxyl or carboxyl groups leads to poor chromatographic performance.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Presence of Moisture Silylating reagents are highly sensitive to moisture.[5] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent. Lyophilization is an effective method for water removal.[3]
Insufficient Reagent Ensure a sufficient molar excess of the derivatizing reagent is used. A common starting point is a 10x molar excess.[3]
Suboptimal Reaction Conditions The reaction time and temperature may need optimization. For silylation with BSTFA or MSTFA, typical conditions are heating at 60-80°C for 30-60 minutes.[3][5] If derivatization is still incomplete, try increasing the reaction time or temperature incrementally.
Steric Hindrance While less of an issue for this compound, highly hindered hydroxyl or carboxyl groups may require more reactive reagents or the addition of a catalyst. Using BSTFA or MSTFA with 1% TMCS can increase the reactivity of the reagent.[5][7]
Issue 2: Extraneous Peaks in the Chromatogram

Q: I am observing unexpected peaks in my chromatogram, which are not present in my standards. What are these "ghost peaks"?

A: Ghost peaks can arise from several sources of contamination.[10]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Contaminated Reagents Impurities in solvents or derivatizing agents can introduce extraneous peaks.[10] Run a "blank" sample containing only the solvent and reagents. If the ghost peaks are present, use new, high-purity, chromatography-grade reagents and solvents.[10]
Septum Bleed The injector septum can degrade at high temperatures, releasing siloxanes that appear as peaks in the chromatogram.[10] Use high-quality, low-bleed septa and replace them regularly.[10]
Derivatization Reagent Byproducts The derivatization reaction itself produces byproducts. While often volatile, they can sometimes interfere. Ensure a sufficient solvent delay is set on the MS to allow these to elute without detection.[1]
System Contamination The GC inlet liner or the front of the column can accumulate non-volatile residues from previous injections.[10] Regularly replace the inlet liner and trim the first few centimeters of the column.[11]
Issue 3: Poor Linearity in Calibration Curve

Q: My calibration curve for this compound is quadratic, especially at higher concentrations. How can I improve linearity?

A: Non-linear responses are often due to incomplete derivatization at higher analyte concentrations or instability of the derivatives.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incomplete Silylation at High Concentrations The amount of derivatizing reagent may be insufficient for higher concentration standards.[12] Ensure a consistent and sufficient molar excess of the silylating reagent across all calibration points.
Derivative Instability TMS derivatives can be susceptible to hydrolysis if exposed to moisture.[5] Analyze samples as soon as possible after derivatization. If samples must be stored, ensure they are tightly capped and stored in a desiccator. For increased stability, consider using MTBSTFA to form more robust tert-butyldimethylsilyl (TBDMS) derivatives.[7]
Injector-Related Degradation Active sites in the GC inlet can cause degradation of derivatives. Use a deactivated inlet liner to minimize analyte interactions.[10]

Experimental Protocols

Protocol 1: One-Step Silylation with BSTFA + 1% TMCS

This protocol is adapted for the derivatization of hydroxy acids.[5]

  • Sample Preparation: Aliquot a known amount of your dried sample extract into a reaction vial.

  • Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 80°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Protocol 2: Two-Step Esterification and Silylation

This protocol is suitable for samples where differentiation between the carboxyl and hydroxyl groups is desired or when silylation alone is problematic.[5]

  • Esterification:

    • Place the dried sample extract in a reaction vial.

    • Add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Cap the vial and heat at 60°C for 60 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.

    • Evaporate the hexane under a gentle stream of nitrogen.

  • Silylation:

    • To the dried FAMEs, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 80°C for 60 minutes.

    • After cooling, the sample is ready for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Liquid Sample Dry Dry Sample (e.g., Lyophilization) Sample->Dry Remove Water Reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) Dry->Reagent Heat Heat (60-80°C, 30-60 min) Reagent->Heat Derivative Derivatized Sample Heat->Derivative GCMS GC-MS Injection Derivative->GCMS Data Data Acquisition GCMS->Data

Caption: Workflow for the silylation of this compound.

Troubleshooting_Tree Start Poor Peak Shape or Low Signal? Incomplete Incomplete Derivatization? Start->Incomplete Moisture Check for Moisture (Dry Sample/Solvents) Incomplete->Moisture Yes Degradation Analyte Degradation? Incomplete->Degradation No Conditions Optimize Reaction (Time, Temp, Reagent Excess) Moisture->Conditions Liner Use Deactivated Inlet Liner Degradation->Liner Yes Temp Check Inlet Temperature Degradation->Temp

Caption: Troubleshooting decision tree for poor GC-MS signal.

References

Technical Support Center: Enhancing Microbial Uptake of 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the microbial uptake of 4-Hydroxyhexanoic acid (4-HHx).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for microbial uptake of this compound?

A1: The uptake of this compound (4-HHx), a type of hydroxy fatty acid, by microbes is thought to occur through two primary mechanisms. The first is passive diffusion, where the protonated form of the acid moves across the cell membrane. This process is highly dependent on the extracellular pH. The second mechanism involves protein-facilitated transport, which is more specific and efficient. Systems like the Tripartite ATP-independent Periplasmic (TRAP) transporters are known to facilitate the uptake of a variety of small molecules, including fatty acids, in bacteria.[1][2]

Q2: Which bacterial strains are known to utilize this compound or similar compounds?

A2: Several bacterial species have been identified that can metabolize 4-HHx or its isomers, often for the purpose of synthesizing polyhydroxyalkanoates (PHAs). These include recombinant strains of Pseudomonas putida, Alcaligenes eutrophus (now Cupriavidus necator), and Rhodococcus ruber. Additionally, Pseudomonas aeruginosa has been studied for its ability to metabolize 6-hydroxyhexanoate, a close isomer. Engineered strains of Escherichia coli and Acinetobacter have also been developed to convert these acids into other valuable chemicals.

Q3: How does the extracellular pH influence the uptake of 4-HHx?

A3: Extracellular pH is a critical factor. 4-HHx is a weak acid, and at a lower (more acidic) pH, a larger fraction of it will be in its protonated, uncharged form. This form is more lipid-soluble and can more readily diffuse across the bacterial cell membrane.[3] Conversely, at a higher (more alkaline) pH, the acid will be deprotonated, making it charged and less able to passively cross the membrane. Studies on short-chain fatty acids (SCFAs) have shown that an acidic extracellular environment can lead to their intracellular accumulation.[3]

Q4: Can the use of a co-substrate enhance the metabolism of 4-HHx?

A4: Yes, the addition of a co-substrate can significantly influence the metabolism of 4-HHx, particularly in the context of polyhydroxyalkanoate (PHA) production. For instance, providing a readily metabolizable carbon source can support cell growth, after which conditions can be shifted (e.g., by limiting another nutrient like nitrogen) to promote the uptake of 4-HHx for PHA accumulation. In some cases, co-feeding with other fatty acids or their precursors can lead to the production of copolymers with desirable properties.[4]

Troubleshooting Guides

Issue 1: Low or no uptake of this compound by the microbial culture.

Possible Cause Troubleshooting Step Explanation
Unfavorable Extracellular pH Adjust the pH of the culture medium to be slightly acidic (e.g., pH 5.5-6.5).A lower pH increases the concentration of the protonated, more permeable form of 4-HHx, which can enhance passive diffusion across the cell membrane.[3]
Sub-optimal Culture Temperature Optimize the incubation temperature for your specific bacterial strain (e.g., 30°C for Pseudomonas putida).Metabolic and transport processes are enzyme-mediated and temperature-dependent. Operating at the optimal temperature for your strain will ensure maximal enzymatic activity.
Nutrient Limitation Profile Not Optimized Implement a two-stage cultivation strategy. First, grow cells to a desired density with sufficient nutrients, then introduce a limiting factor (e.g., nitrogen) while providing 4-HHx as the carbon source.For processes like PHA synthesis, nutrient limitation is often a trigger for the uptake and storage of carbon sources like 4-HHx.[5][6]
Absence of a Specific Transporter If working with a strain not known to utilize 4-HHx, consider heterologous expression of a known or putative fatty acid transporter.Some bacteria may lack the necessary transport proteins for efficient uptake. Introducing a transporter can significantly improve uptake rates.[7][8]
Toxicity of 4-HHx at High Concentrations Perform a dose-response experiment to determine the optimal, non-toxic concentration of 4-HHx for your strain. Start with a low concentration and gradually increase it.High concentrations of some fatty acids can be toxic to microorganisms, disrupting cell membranes or inhibiting metabolic pathways.

Issue 2: The microbial culture grows on this compound, but the efficiency of conversion to the desired product (e.g., PHA) is low.

Possible Cause Troubleshooting Step Explanation
Metabolic Pathway Inefficiency Overexpress key enzymes in the metabolic pathway leading from 4-HHx to your product. For example, if producing adipic acid, overexpress 6-hydroxyhexanoate dehydrogenase and 6-oxohexanoate dehydrogenase.The native expression levels of enzymes may be a bottleneck. Increasing their expression can enhance the metabolic flux towards the desired product.
Competing Metabolic Pathways Identify and knock out genes responsible for competing metabolic pathways that also consume 4-HHx or its downstream intermediates.This will redirect the metabolic flux towards the desired product pathway, increasing the yield. An example is the deletion of genes involved in the degradation of a target product.[9]
Redox Imbalance Provide a co-substrate that helps to balance the cellular redox state (NADH/NAD+ ratio).Some metabolic pathways are sensitive to the cellular redox balance. A co-substrate can help maintain this balance, allowing the primary pathway of interest to function optimally.[10]
Sub-optimal C:N Ratio Systematically vary the carbon-to-nitrogen ratio in your medium to find the optimal balance for product formation.A high C:N ratio is often crucial for diverting carbon from growth towards storage products like PHAs.[4]

Quantitative Data Summary

Table 1: Effect of pH on Short-Chain Fatty Acid (SCFA) Accumulation in Mixed Microbial Cultures.

pH Condition Average SCFA Accumulation (mg COD/L)
4.0114.2
10.01721.4
Uncontrolled58.1

Data adapted from a study on sludge fermentation, illustrating the significant impact of pH on fatty acid accumulation. While not specific to 4-HHx uptake, it highlights a critical parameter for optimization.[11][12]

Table 2: Polyhydroxyalkanoate (PHA) Accumulation in Pseudomonas putida GPo1 under Optimized Fed-Batch Conditions.

Parameter Value
Cell Dry Mass (g/L)53
PHO Content (% of dry mass)60%
Carbon SourceSodium Octanoate
LimitationNitrogen

This table demonstrates the high efficiency of PHA production achievable with an optimized fed-batch strategy and nutrient limitation.[6]

Experimental Protocols

Protocol 1: Optimizing Culture pH for Enhanced 4-HHx Uptake

  • Strain and Medium Preparation: Prepare a suitable culture medium for your target microorganism (e.g., M9 minimal medium for E. coli or P. putida).

  • pH Adjustment: Dispense the medium into several flasks. Adjust the pH of each flask to a different value within a target range (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) using sterile HCl or NaOH.

  • Inoculation: Inoculate each flask with an equivalent amount of a pre-cultured microbial strain.

  • Addition of 4-HHx: Add a known concentration of this compound to each flask.

  • Incubation: Incubate the flasks under optimal temperature and agitation conditions for your strain.

  • Sampling: At regular time intervals (e.g., every 4-6 hours), withdraw a sample from each flask.

  • Quantification of 4-HHx: Separate the cells from the supernatant by centrifugation. Analyze the concentration of 4-HHx remaining in the supernatant using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of 4-HHx over time for each pH value. The pH condition that shows the fastest depletion of 4-HHx from the medium is the optimum for uptake.

Protocol 2: Heterologous Expression of a Putative Fatty Acid Transporter in E. coli

  • Gene Selection and Cloning: Identify a gene encoding a putative fatty acid transporter (e.g., from the TRAP family) from a donor organism known to utilize hydroxy fatty acids. Amplify the gene using PCR and clone it into an expression vector (e.g., pET series) suitable for E. coli.

  • Transformation: Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Expression Induction: Grow the transformed E. coli in a suitable medium (e.g., LB or TB) to an OD600 of 0.6-0.8. Induce protein expression by adding an appropriate inducer (e.g., IPTG for lac-based promoters).

  • Control Strains: Prepare two control strains: the same E. coli host without the expression vector and the host with an empty vector.

  • Uptake Assay: After induction, harvest the cells by centrifugation, wash them with a buffer, and resuspend them to a known cell density. Add 4-HHx to the cell suspension.

  • Quantification: After a set incubation time, pellet the cells and measure the remaining 4-HHx in the supernatant as described in Protocol 1.

  • Comparison: Compare the uptake of 4-HHx in the strain expressing the transporter with the control strains. A significantly higher uptake in the engineered strain indicates a functional transporter.

Visualizations

Uptake_Enhancement_Workflow cluster_problem Problem Identification cluster_optimization Optimization Strategies cluster_engineering Genetic Engineering cluster_analysis Analysis & Validation Problem Low Uptake of 4-HHx pH Adjust Medium pH (5.5 - 6.5) Problem->pH Physicochemical Factor Nutrients Optimize C:N Ratio (Nitrogen Limitation) Problem->Nutrients Physiological Factor CoSubstrate Introduce Co-substrate Problem->CoSubstrate Transporter Express Transporter Protein (e.g., TRAP) Problem->Transporter Genetic Factor Analysis Quantify 4-HHx Uptake (GC/HPLC) pH->Analysis Nutrients->Analysis CoSubstrate->Analysis Transporter->Analysis Metabolism Overexpress Metabolic Enzymes Product Measure Product Titer Metabolism->Product Knockout Knockout Competing Pathways Knockout->Product Analysis->Product

Caption: A logical workflow for troubleshooting and enhancing the microbial uptake of this compound.

Fatty_Acid_Transport_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm 4HHx_H 4-HHx (Protonated) Diffusion Passive Diffusion 4HHx_H->Diffusion Favored by low pH 4HHx_neg 4-HHx (Deprotonated) TRAP TRAP Transporter 4HHx_neg->TRAP High-affinity transport 4HHx_in Intracellular 4-HHx Diffusion->4HHx_in TRAP->4HHx_in Metabolism Metabolic Pathway (e.g., PHA Synthesis) 4HHx_in->Metabolism

Caption: Simplified diagram of this compound transport mechanisms across the bacterial cell membrane.

References

Technical Support Center: Process Optimization for PHA Production from 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of polyhydroxyalkanoates (PHAs) incorporating 4-hydroxyhexanoic acid (4HH).

Frequently Asked Questions (FAQs)

Q1: Which bacterial strains are suitable for producing PHAs containing 4-hydroxyhexanoate (4HH)?

A1: While research specifically on 4HH is emerging, promising candidates can be found among organisms known to produce copolymers with other 4-hydroxyalkanoates, like 4-hydroxybutyrate (4HB). Strains of Cupriavidus sp., such as Cupriavidus malaysiensis, have shown the ability to incorporate 4HB to high concentrations.[1] Additionally, recombinant Escherichia coli is a versatile host for expressing heterologous PHA synthase genes and engineering metabolic pathways for the production of specific PHA compositions. The choice of strain often depends on the specific metabolic pathways available or engineered for the conversion of this compound to its CoA derivative for polymerization.

Q2: What are the common precursors for introducing the 4HH monomer into the PHA polymer?

A2: The most direct precursor is this compound itself. However, its cost and potential toxicity at high concentrations may necessitate the investigation of alternative, less expensive, or less toxic precursors that can be metabolically converted to 4-hydroxyhexanoyl-CoA. For the related 4-hydroxybutyrate (4HB) monomer, precursors like γ-butyrolactone and 1,4-butanediol are commonly used.[2][3] Similar strategies could be explored for 4HH.

Q3: What are the key factors to consider for optimizing the fermentation process for 4HH-containing PHA production?

A3: Several factors are critical for optimizing the production of 4HH-containing PHAs. These include the selection of a suitable bacterial strain, the composition of the culture medium (especially the carbon and nitrogen sources), the feeding strategy for the carbon sources and 4HH precursor, and the control of fermentation parameters such as pH, temperature, and dissolved oxygen.[1][4][5] Fed-batch cultivation is often preferred over batch cultivation as it allows for better control of cell growth and polymer accumulation, leading to higher cell densities and PHA yields.[1][4][5]

Q4: How can I analyze the composition of the produced PHA to determine the 4HH content?

A4: The monomer composition of PHAs is typically determined using gas chromatography-mass spectrometry (GC-MS).[6][7] This involves the methanolysis of the polymer to convert the constituent monomers into their methyl ester derivatives, which can then be separated and quantified by GC-MS. It is important to be aware that 4-hydroxyalkanoic acids can form corresponding γ-lactones during methanolysis, which may result in two distinct peaks in the chromatogram for a single monomer.[8][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is another powerful technique for elucidating the polymer structure and confirming the monomer composition.[9][10][11][12][13]

Troubleshooting Guides

This section provides solutions to common problems encountered during the production of PHAs containing this compound.

Problem Potential Cause Troubleshooting Steps
Low Cell Growth Toxicity of this compound: High concentrations of the precursor may inhibit bacterial growth.- Determine the minimum inhibitory concentration (MIC) of 4HH for your strain.- Implement a fed-batch strategy with controlled feeding of 4HH to maintain a sub-inhibitory concentration in the medium.[5]
Suboptimal Culture Conditions: Incorrect pH, temperature, or aeration can hinder cell growth.- Optimize pH, temperature, and dissolved oxygen levels for your specific bacterial strain.- Ensure adequate nutrient supply in the growth phase.
Low PHA Yield Inefficient Precursor Uptake or Metabolism: The bacterial strain may not efficiently transport or convert 4HH into 4-hydroxyhexanoyl-CoA.- Consider engineering the host strain to express specific transporters or enzymes for 4HH metabolism.- Investigate the metabolic pathway to identify potential bottlenecks.
Suboptimal Carbon-to-Nitrogen (C/N) Ratio: An inappropriate C/N ratio can favor cell growth over PHA accumulation.- Optimize the C/N ratio in the fermentation medium. A high C/N ratio generally promotes PHA synthesis.[14]
Low Incorporation of 4HH Monomer Low Substrate Specificity of PHA Synthase: The PHA synthase may have a low affinity for 4-hydroxyhexanoyl-CoA.- Screen for or engineer a PHA synthase with a broader substrate specificity that includes 4-hydroxyhexanoyl-CoA.[4][14][15][16][17]- Overexpress the PHA synthase gene to increase its cellular concentration.
Competition with other Monomer Precursors: If other carbon sources are present, the metabolic flux might favor the formation of other hydroxyacyl-CoAs.- Adjust the feeding strategy to control the relative availability of different carbon sources and the 4HH precursor.[1]
Inconsistent Results Between Batches Variability in Inoculum Preparation: Inconsistent age or density of the seed culture can lead to variations in fermentation performance.- Standardize the protocol for inoculum preparation, ensuring consistent cell density and growth phase.
Fluctuations in Fermentation Parameters: Poor control of pH, temperature, or feeding rates can affect reproducibility.- Implement automated control systems for key fermentation parameters.- Calibrate probes and pumps regularly.

Data Presentation

The following tables provide examples of how to structure quantitative data for the production of 4HH-containing PHAs. The values are hypothetical and should be replaced with experimental data.

Table 1: Effect of this compound Concentration on PHA Production

4HH Concentration (g/L)Cell Dry Weight (g/L)PHA Content (wt%)4HH in PHA (mol%)PHA Yield (g/g 4HH)
15.245100.35
24.855250.42
53.560400.38
102.150350.25

Table 2: Comparison of Different Fed-Batch Strategies

Feeding StrategyFinal Cell Dry Weight (g/L)Final PHA Concentration (g/L)4HH in PHA (mol%)Volumetric Productivity (g/L/h)
Pulse Feeding4530380.63
Constant Feeding5540350.83
Mixed Feeding5035420.73

Experimental Protocols

1. Protocol for Fed-Batch Fermentation of E. coli for P(3HB-co-4HH) Production

This protocol is adapted from established methods for producing PHA copolymers in recombinant E. coli.

  • Strain and Plasmid: E. coli LS5218 strain harboring plasmids that carry the necessary genes for 3HB and 4HH precursor synthesis and a PHA synthase with broad substrate specificity.

  • Inoculum Preparation:

    • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 200 rpm.

    • Use the overnight culture to inoculate a 500 mL flask containing 100 mL of LB medium with antibiotics.

    • Incubate at 37°C and 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Fermentation:

    • Prepare the fermenter with a defined mineral salt medium.

    • Inoculate the fermenter with the seed culture to an initial OD₆₀₀ of 0.1.

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled with NH₄OH).

    • Growth Phase: Initially, grow the cells in a batch mode. After the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), start the fed-batch phase.

    • Fed-Batch Phase (PHA Accumulation):

      • Feed a concentrated solution of a primary carbon source (e.g., glucose) to achieve a high cell density.

      • Once the desired cell density is reached, induce the expression of the PHA synthesis genes (e.g., with IPTG).

      • Start co-feeding a solution of this compound at a controlled rate to maintain a low, non-toxic concentration in the medium.

    • Continue the fermentation for 48-72 hours, monitoring cell growth (OD₆₀₀) and taking samples periodically for PHA analysis.

  • Harvesting:

    • Centrifuge the culture broth to harvest the cells.

    • Wash the cell pellet with distilled water and then lyophilize to determine the cell dry weight.

2. Protocol for PHA Extraction and Quantification by GC-MS

  • Methanolysis:

    • Place 10-20 mg of lyophilized cells in a screw-capped test tube.

    • Add 2 mL of chloroform and 2 mL of a methanol/sulfuric acid (85:15 v/v) solution.

    • Seal the tube tightly and heat at 100°C for 2.5 hours in a heating block.

  • Extraction:

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases. The lower chloroform phase contains the methyl esters of the PHA monomers.

  • GC-MS Analysis:

    • Transfer the chloroform phase to a GC vial.

    • Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column.

    • The temperature program should be optimized to separate the methyl esters of 3-hydroxybutyrate and 4-hydroxyhexanoate, as well as the potential γ-caprolactone.

    • Identify the peaks based on their retention times and mass spectra compared to standards.

    • Quantify the peak areas to determine the molar composition of the PHA.

Visualizations

Metabolic_Pathway This compound This compound 4-Hydroxyhexanoyl-CoA 4-Hydroxyhexanoyl-CoA This compound->4-Hydroxyhexanoyl-CoA CoA Ligase/Transferase PHA Polymer (P(4HH)) PHA Polymer (P(4HH)) 4-Hydroxyhexanoyl-CoA->PHA Polymer (P(4HH)) PHA Synthase PHA Polymer (P(3HB-co-4HH)) PHA Polymer (P(3HB-co-4HH)) 4-Hydroxyhexanoyl-CoA->PHA Polymer (P(3HB-co-4HH)) PHA Synthase Other Carbon Source (e.g., Glucose) Other Carbon Source (e.g., Glucose) Acetyl-CoA Acetyl-CoA Other Carbon Source (e.g., Glucose)->Acetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetyl-CoA->3-Hydroxybutyryl-CoA β-ketothiolase, Acetoacetyl-CoA reductase 3-Hydroxybutyryl-CoA->PHA Polymer (P(3HB-co-4HH)) Experimental_Workflow cluster_Upstream Upstream Processing cluster_Fermentation Fermentation cluster_Downstream Downstream Processing cluster_Analysis Analysis Strain Selection/Engineering Strain Selection/Engineering Medium Optimization Medium Optimization Strain Selection/Engineering->Medium Optimization Inoculum Preparation Inoculum Preparation Medium Optimization->Inoculum Preparation Fed-Batch Cultivation Fed-Batch Cultivation Inoculum Preparation->Fed-Batch Cultivation Cell Harvesting Cell Harvesting Fed-Batch Cultivation->Cell Harvesting End of Fermentation Process Parameter Control (pH, DO, Temp) Process Parameter Control (pH, DO, Temp) Process Parameter Control (pH, DO, Temp)->Fed-Batch Cultivation Substrate Feeding Substrate Feeding Substrate Feeding->Fed-Batch Cultivation PHA Extraction PHA Extraction Cell Harvesting->PHA Extraction Purification Purification PHA Extraction->Purification GC-MS Analysis GC-MS Analysis Purification->GC-MS Analysis NMR Analysis NMR Analysis Purification->NMR Analysis Material Property Testing Material Property Testing Purification->Material Property Testing Troubleshooting_Tree Start Start Low PHA Yield Low PHA Yield Start->Low PHA Yield Low Cell Density Low Cell Density Low PHA Yield->Low Cell Density Yes Low 4HH Incorporation Low 4HH Incorporation Low PHA Yield->Low 4HH Incorporation No Optimize C/N Ratio Optimize C/N Ratio Low PHA Yield->Optimize C/N Ratio Good Growth, Low PHA Content Engineer Metabolic Pathway Engineer Metabolic Pathway Low PHA Yield->Engineer Metabolic Pathway Good Growth, Low PHA Content Check for 4HH Toxicity Check for 4HH Toxicity Low Cell Density->Check for 4HH Toxicity Screen/Engineer PHA Synthase Screen/Engineer PHA Synthase Low 4HH Incorporation->Screen/Engineer PHA Synthase Adjust Feeding Strategy Adjust Feeding Strategy Low 4HH Incorporation->Adjust Feeding Strategy Optimize Growth Medium Optimize Growth Medium Check for 4HH Toxicity->Optimize Growth Medium No Toxicity Implement Fed-Batch Implement Fed-Batch Feeding Check for 4HH Toxicity->Implement Fed-Batch Toxicity Observed

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites like 4-hydroxyhexanoic acid (4-HHx) is crucial for understanding biological processes and for the development of therapeutics. This guide provides a comparative overview of two primary analytical techniques for the validation of 4-HHx analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable analytical approach.

Comparison of Analytical Methods

The quantification of this compound, a short-chain fatty acid, in biological matrices presents analytical challenges due to its polarity and the potential for complex sample matrices. While several analytical methods can be employed, GC-MS and LC-MS/MS have emerged as the most robust and widely used techniques, each with distinct advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a cornerstone for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like 4-HHx, a derivatization step is typically required to increase volatility and thermal stability. A common approach involves methanolysis to convert the carboxylic acid to its methyl ester.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of a wide range of small molecules in complex biological samples. Its major advantage is the ability to analyze many polar and non-volatile compounds in their native form, often with minimal sample preparation. This technique offers high sensitivity and specificity, which is critical when dealing with low endogenous concentrations.[2][3]

Quantitative Performance

The performance of analytical methods is evaluated through a series of validation parameters. The following table summarizes the typical performance characteristics of GC-MS (with derivatization) and a projected LC-MS/MS method for the analysis of this compound. The LC-MS/MS data is based on validated methods for similar short-chain hydroxy fatty acids due to a lack of specific published data for 4-HHx.[2][4]

Validation ParameterGC-MS (with Derivatization)LC-MS/MS (Projected)
Limit of Detection (LOD) 1 - 10 µM0.1 - 1 µM
Limit of Quantitation (LOQ) 5 - 25 µM0.5 - 5 µM
Linearity (R²) >0.99>0.995
Accuracy (%) 85 - 11590 - 110
Precision (Intra-day RSD%) < 15< 10
Precision (Inter-day RSD%) < 15< 10
Specificity High (with MS detection)Very High (with MS/MS)
Throughput ModerateHigh

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.

GC-MS Method with Methanolysis Derivatization

This method is suitable for the analysis of 4-HHx, particularly when it is part of a larger polymer such as polyhydroxyalkanoates (PHAs).[1][5]

1. Sample Preparation (from bacterial cells containing PHA):

  • Lyophilize 10-20 mg of bacterial cells.
  • Add 2 mL of methanol containing 15% (v/v) sulfuric acid and 2 mL of chloroform.
  • Heat the mixture at 100°C for 3.5 hours in a sealed tube to perform methanolysis.
  • After cooling, add 1 mL of distilled water and vortex vigorously for 1 minute.
  • Centrifuge to separate the phases and collect the lower chloroform layer containing the methyl esters.
  • Wash the chloroform layer with 0.1 M phosphate buffer (pH 7).
  • Dry the organic phase with anhydrous Na₂SO₄.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 80°C for 2 min, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ion Source Temperature: 230°C.
  • Interface Temperature: 280°C.
  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 550.

Projected LC-MS/MS Method

This projected method is based on established protocols for other short-chain fatty acids and offers a direct analysis without the need for derivatization.[4][6]

1. Sample Preparation (from plasma):

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 4-HHx).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
  • Ion Source: Electrospray Ionization (ESI) in negative mode.
  • Ion Source Temperature: 500°C.
  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-HHx and the internal standard.

Visualizing the Workflow

To better illustrate the experimental workflows, the following diagrams are provided.

cluster_GCMS GC-MS Workflow Sample_GC Sample (e.g., Bacterial Cells) Methanolysis Methanolysis (Derivatization) Sample_GC->Methanolysis Extraction Liquid-Liquid Extraction Methanolysis->Extraction Analysis_GC GC-MS Analysis Extraction->Analysis_GC Data_GC Data Processing Analysis_GC->Data_GC

Caption: GC-MS analytical workflow for this compound.

cluster_LCMS LC-MS/MS Workflow Sample_LC Sample (e.g., Plasma) Protein_Precip Protein Precipitation Sample_LC->Protein_Precip Evap_Recon Evaporation & Reconstitution Protein_Precip->Evap_Recon Analysis_LC LC-MS/MS Analysis Evap_Recon->Analysis_LC Data_LC Data Processing Analysis_LC->Data_LC

Caption: LC-MS/MS analytical workflow for this compound.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. The choice between these methods will depend on the specific requirements of the study.

  • GC-MS is a reliable and well-established method, particularly for samples where derivatization is already part of the workflow, such as in the analysis of PHAs.[1]

  • LC-MS/MS offers superior sensitivity, specificity, and higher throughput, making it the preferred method for analyzing free 4-HHx in complex biological matrices like plasma or urine, especially when low detection limits are required.[2][3]

For researchers in drug development and clinical studies, the high sensitivity and specificity of a validated LC-MS/MS method would provide the most robust and reliable data for quantifying this compound.

References

Quantitative Analysis of 4-Hydroxyhexanoic Acid in Complex Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-Hydroxyhexanoic acid (4-HHA) in complex biological matrices is crucial for understanding its physiological roles and potential as a biomarker. This guide provides a comparative overview of the primary analytical methodologies for 4-HHA quantification, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodological Comparison: GC-MS vs. LC-MS/MS

The selection of an analytical technique for 4-HHA quantification is contingent on various factors, including the required sensitivity, sample matrix, throughput, and available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for the analysis of small molecules like 4-HHA, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes such as 4-HHA, a derivatization step is necessary to increase their volatility. This typically involves the conversion of the hydroxyl and carboxyl functional groups into less polar and more volatile ethers and esters, respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly versatile and sensitive technique that is well-suited for the analysis of a wide range of compounds in complex biological matrices, including those that are non-volatile or thermally labile. While derivatization is not always required, it can be employed to enhance chromatographic retention and ionization efficiency.

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the quantitative analysis of 4-HHA, based on data from studies of structurally similar hydroxy fatty acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Multi-step: Extraction (LLE or SPE), Derivatization (e.g., silylation)Simplified: Protein Precipitation or LLE, derivatization is optional
Limit of Detection (LOD) 1-10 ng/mL0.1-5 ng/mL
Limit of Quantification (LOQ) 5-25 ng/mL0.5-15 ng/mL
Linearity (R²) > 0.99> 0.99
Analytical Recovery 85-110%90-115%
Precision (%RSD) < 15%< 10%
Throughput Lower, due to longer run times and derivatizationHigher, with faster run times
Matrix Effects Generally lowerCan be significant, requires careful method development

Experimental Workflow

The general workflow for the quantitative analysis of 4-HHA in biological samples involves several key steps, from sample collection to data analysis. The specific details of each step will vary depending on the chosen analytical technique and the sample matrix.

Quantitative Analysis Workflow General Experimental Workflow for 4-HHA Quantification cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Derivatization (if required) Derivatization (if required) Extraction->Derivatization (if required) Chromatographic Separation Chromatographic Separation Derivatization (if required)->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Data Reporting Data Reporting Quantification->Data Reporting Hypothetical Signaling Pathway Hypothetical Signaling Pathway of 4-HHA 4-HHA 4-HHA Receptor Binding Receptor Binding 4-HHA->Receptor Binding Second Messenger Activation Second Messenger Activation Receptor Binding->Second Messenger Activation Kinase Cascade Kinase Cascade Second Messenger Activation->Kinase Cascade Transcription Factor Activation Transcription Factor Activation Kinase Cascade->Transcription Factor Activation Gene Expression Gene Expression Transcription Factor Activation->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

A Comparative Analysis of 4-Hydroxyhexanoic Acid and 3-Hydroxyhexanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, biological activities, and experimental protocols for 4-Hydroxyhexanoic acid and 3-Hydroxyhexanoic acid.

This guide provides a comprehensive comparison of this compound (4-HHA) and 3-Hydroxyhexanoic acid (3-HHA), two positional isomers of hydroxyhexanoic acid. While sharing the same molecular formula, the location of the hydroxyl group significantly influences their chemical and biological properties. This document summarizes their key characteristics, provides detailed experimental protocols for their synthesis and analysis, and visualizes their roles in relevant biological pathways to aid researchers in their selection and application.

Chemical and Physical Properties

This compound and 3-Hydroxyhexanoic acid exhibit distinct physicochemical properties due to the different positions of their hydroxyl groups. These properties are summarized in the table below.

PropertyThis compound3-Hydroxyhexanoic Acid
Molecular Formula C₆H₁₂O₃[1]C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [1]132.16 g/mol [2]
CAS Number 13532-38-2[1]10191-24-9[2]
Appearance Low melting solid, White[3]Colorless to pale yellow liquid/oil[4]
Boiling Point 280.4 °C at 760 mmHg (estimated)[5]259.6 °C at 760 mmHg (estimated)
Melting Point Not clearly defined, low melting solid13 °C[4]
Solubility Soluble in water[5]Soluble in water, ethanol, methanol, and chloroform[6]
pKa ~4.5 (estimated)4.38 (predicted)[4]
LogP 0.6221[7]-0.080 (estimated)

Biological Activities and Applications

Both 4-HHA and 3-HHA have garnered interest for their roles in biological systems and potential applications, particularly in the field of biopolymers.

This compound:

  • Biopolymer Synthesis: 4-HHA is a known precursor for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. Certain aerobic Gram-negative bacteria can utilize 4-HHA as a carbon source for the synthesis of PHAs.[8] Recombinant strains of Pseudomonas putida and Alcaligenes eutrophus have been shown to incorporate 4-HHA into PHAs.[8] This makes 4-HHA a valuable monomer for producing tailored bioplastics with specific properties.

  • Industrial Applications: Due to its chemical structure, 4-HHA has potential applications as a lubricant and anti-rust agent.[9]

3-Hydroxyhexanoic Acid:

  • Metabolic Intermediate: 3-HHA is an intermediate in fatty acid biosynthesis in various organisms, from bacteria to humans. It exists as a transient species, typically as a thioester with an acyl carrier protein (ACP) or coenzyme A (CoA).

  • Biomarker: Elevated levels of 3-HHA have been detected in the urine and serum of patients with diabetic ketoacidosis, suggesting its potential as a biomarker for this condition.[6]

  • Biopolymer Precursor: Similar to 4-HHA, 3-HHA is also a monomer that can be incorporated into PHAs by various bacteria.[6] The inclusion of 3-HHA in PHA copolymers can modify their physical properties, such as flexibility.

Biological Pathways

The involvement of 4-HHA and 3-HHA in biological pathways is primarily centered around their roles as intermediates in fatty acid metabolism and as building blocks for biopolymers.

Fatty_Acid_Biosynthesis acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa Acetyl-CoA Carboxylase malonyl_acp Malonyl-ACP malonyl_coa->malonyl_acp Malonyl-CoA:ACP Transacylase 3_oxohexanoyl_acp 3-Oxohexanoyl-ACP malonyl_acp->3_oxohexanoyl_acp butyryl_acp Butyryl-ACP butyryl_acp->3_oxohexanoyl_acp β-Ketoacyl-ACP Synthase 3_hydroxyhexanoyl_acp 3-Hydroxyhexanoyl-ACP 3_oxohexanoyl_acp->3_hydroxyhexanoyl_acp β-Ketoacyl-ACP Reductase trans_2_hexenoyl_acp trans-2-Hexenoyl-ACP 3_hydroxyhexanoyl_acp->trans_2_hexenoyl_acp 3-Hydroxyacyl-ACP Dehydratase hexanoyl_acp Hexanoyl-ACP trans_2_hexenoyl_acp->hexanoyl_acp Enoyl-ACP Reductase elongation Further Elongation Cycles hexanoyl_acp->elongation

Fatty Acid Synthase Pathway Intermediate

The diagram above illustrates the formation of 3-hydroxyhexanoyl-ACP as an intermediate in the fatty acid synthase (FAS) pathway. This intermediate is a precursor to 3-hydroxyhexanoic acid.

PHA_Biosynthesis 4_HHA This compound 4_HH_CoA 4-Hydroxyhexanoyl-CoA 4_HHA->4_HH_CoA Acyl-CoA Synthetase 3_HHA 3-Hydroxyhexanoic Acid 3_HH_CoA 3-Hydroxyhexanoyl-CoA 3_HHA->3_HH_CoA Acyl-CoA Synthetase PHA_Synthase PHA Synthase 4_HH_CoA->PHA_Synthase 3_HH_CoA->PHA_Synthase PHA Polyhydroxyalkanoate (PHA) PHA_Synthase->PHA Polymerization

Incorporation of 4-HHA and 3-HHA into PHAs

This diagram shows the general pathway for the incorporation of both 4-HHA and 3-HHA into polyhydroxyalkanoates. The acids are first activated to their coenzyme A thioesters, which are then polymerized by PHA synthase.

Experimental Protocols

Synthesis

Protocol 1: Synthesis of this compound via Hydrolysis of γ-Caprolactone

This protocol describes the base-catalyzed hydrolysis of γ-caprolactone to yield this compound.

Materials:

  • γ-Caprolactone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve γ-caprolactone in a 0.5 M aqueous solution of NaOH. A typical molar ratio is 1:1.1 (γ-caprolactone:NaOH).

  • Heat the mixture to 60-80 °C with stirring for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be further purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of 3-Hydroxyhexanoic Acid via Reformatsky Reaction

This protocol outlines a general procedure for the synthesis of a β-hydroxy ester via the Reformatsky reaction, followed by hydrolysis to 3-hydroxyhexanoic acid.

Materials:

  • Butyraldehyde

  • Ethyl bromoacetate

  • Activated zinc dust

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

Step A: Synthesis of Ethyl 3-Hydroxyhexanoate

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, place activated zinc dust and anhydrous diethyl ether or THF.

  • Add a mixture of butyraldehyde and ethyl bromoacetate dropwise to the zinc suspension with stirring. An initiation period may be required, which can be started by gentle heating.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours until the zinc is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude ethyl 3-hydroxyhexanoate.

  • Purify the crude ester by vacuum distillation.

Step B: Hydrolysis to 3-Hydroxyhexanoic Acid

  • Dissolve the purified ethyl 3-hydroxyhexanoate in an aqueous or alcoholic solution of NaOH or KOH.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the alcohol if used, and acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield 3-hydroxyhexanoic acid.

Characterization

Protocol 3: NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 10-20 mg of the hydroxyhexanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

  • Acquire a standard ¹H NMR spectrum.

  • Expected Signals for 4-HHA: A multiplet for the proton on the carbon bearing the hydroxyl group (C4-H), triplets for the terminal methyl group and the methylene group adjacent to the carboxyl group, and multiplets for the other methylene protons.

  • Expected Signals for 3-HHA: A multiplet for the proton on the carbon bearing the hydroxyl group (C3-H), a triplet for the terminal methyl group, a doublet of doublets for the methylene protons adjacent to the carboxyl group, and multiplets for the other methylene protons.

¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Signals: A signal for the carboxyl carbon (~175-180 ppm), a signal for the carbon bearing the hydroxyl group (~65-75 ppm), and signals for the other aliphatic carbons.

Protocol 4: GC-MS Analysis

This protocol describes the analysis of hydroxyhexanoic acids by gas chromatography-mass spectrometry after derivatization.

Sample Preparation and Derivatization:

  • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the fatty acids.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.

  • Incubate the mixture at 60-80 °C for 30-60 minutes.

GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) mode for targeted quantification.

Safety Information

This compound:

  • GHS Classification: May be classified as causing skin irritation, serious eye irritation, and specific target organ toxicity (single exposure, respiratory tract irritation).[3] Some suppliers also indicate it may be harmful if swallowed and causes severe skin burns and eye damage.[10] Always consult the specific safety data sheet (SDS) from the supplier.

3-Hydroxyhexanoic Acid:

  • GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

It is essential to handle both compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound and 3-hydroxyhexanoic acid, while structurally similar, possess distinct properties that make them suitable for different research and development applications. 4-HHA is a key monomer for the production of specific PHAs, while 3-HHA is a more common metabolic intermediate and a potential biomarker. The choice between these two isomers will depend on the specific research goals, whether it be in the field of biopolymer engineering, metabolic studies, or as a chemical building block. The provided protocols offer a starting point for the synthesis and analysis of these compounds, enabling further investigation into their unique characteristics and potential uses.

References

A Comparative Analysis of 4-Hydroxyhexanoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the stereospecific properties, biological activities, and experimental evaluation of (R)- and (S)-4-hydroxyhexanoic acid and their corresponding lactones, γ-caprolactone.

Introduction

4-Hydroxyhexanoic acid (4-HHA) is a six-carbon hydroxy fatty acid that plays a role in various biological and chemical processes. Due to a chiral center at the fourth carbon, 4-HHA exists as two distinct stereoisomers: (R)-4-hydroxyhexanoic acid and (S)-4-hydroxyhexanoic acid.[1] These enantiomers, along with their intramolecular ester forms, (R)- and (S)-γ-caprolactone, can exhibit different biological activities due to the stereospecific nature of interactions with enzymes and receptors.[2] This guide provides a comparative overview of these isomers, summarizing their known biological activities, presenting available quantitative data, and detailing relevant experimental protocols to facilitate further research and development.

The chirality of these molecules is a critical factor in their biological function, as interactions with chiral biological macromolecules like proteins and enzymes are often highly stereospecific.[2] While research into the specific differences between the 4-HHA enantiomers is ongoing, the study of related chiral molecules demonstrates that one enantiomer may be biologically active while the other is inactive or exhibits a different, sometimes adverse, effect.

Chemical and Physical Properties

The fundamental properties of this compound and its lactone form, γ-caprolactone, are summarized below. The primary difference between the (R) and (S) isomers lies in the spatial arrangement of the hydroxyl group, which influences their interaction with plane-polarized light and biological macromolecules.

PropertyThis compoundγ-Caprolactone
Molecular Formula C₆H₁₂O₃[1][3]C₆H₁₀O₂
Molar Mass 132.16 g/mol [3]114.14 g/mol
Isomers (R)-4-hydroxyhexanoic acid, (S)-4-hydroxyhexanoic acid(R)-γ-caprolactone, (S)-γ-caprolactone
Synonyms 4-hydroxycaproic acid[3]γ-Hexalactone, 4-Hexanolide
Description A six-carbon fatty acid with a hydroxyl group at the C4 position.[1]A five-membered cyclic ester (lactone).

Comparative Biological Activity

While comprehensive comparative data for the enantiomers of this compound is limited, studies on their lactone forms, γ-caprolactones, and other related chiral compounds provide insights into their potential for stereospecific biological activities.

Sensory Perception (Aroma)

The enantiomers of γ-lactones are known to have different sensory properties. Although specific data for γ-caprolactone is not extensively available, studies on structurally similar γ-lactones demonstrate significant enantiomeric differences in odor detection thresholds. This suggests that the (R) and (S) forms of γ-caprolactone likely have distinct aroma profiles and potencies.

γ-Lactone EnantiomerOdor Detection Threshold in Red Wine (µg/L)[4]
(R)-γ-Nonalactone 285
(S)-γ-Nonalactone 48
(R)-γ-Decalactone 11
(S)-γ-Decalactone 11
(R)-γ-Dodecalactone 8
(S)-γ-Dodecalactone 29

Note: Data for γ-nonalactone, γ-decalactone, and γ-dodecalactone are presented to illustrate the principle of sensory stereospecificity in γ-lactones.

Biostimulant Activity

γ-Caprolactone has been identified as a biostimulant that promotes the growth of certain bacteria, such as Rhodococcus erythropolis, which can be utilized as a biocontrol agent against plant pathogens.[5] This bacterium uses γ-caprolactone as a carbon source.[5] While direct comparative studies on the biostimulant activity of the (R) and (S) enantiomers are not widely published, it is plausible that the initial enzymatic step, the ring-opening of the lactone by a lactonase, could be stereospecific.[5]

Experimental Protocols

Protocol 1: Comparative Analysis of Bacterial Growth Stimulation by (R)- and (S)-γ-Caprolactone

This protocol is designed to assess the differential effects of γ-caprolactone enantiomers on the growth of a specific bacterial strain, such as Rhodococcus erythropolis.

1. Materials:

  • (R)-γ-caprolactone

  • (S)-γ-caprolactone

  • Rhodococcus erythropolis (or other target bacterium)

  • Basal growth medium (without a carbon source)

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

2. Experimental Setup:

  • Prepare a sterile basal medium.

  • Supplement the basal medium with a specific concentration of either (R)- or (S)-γ-caprolactone as the sole carbon source (e.g., 1 g/L).

  • Include a control group with no added carbon source.

  • Inoculate the media with a standardized culture of the target bacterium.

3. Incubation:

  • Incubate the cultures at an appropriate temperature (e.g., 30°C) with shaking (e.g., 220 rpm) for a defined period (e.g., 5 days).[5]

4. Measurement of Bacterial Growth:

  • Monitor bacterial growth by measuring the optical density (OD) of the cultures at a specific wavelength (e.g., 600 nm) at regular intervals.

  • At the end of the incubation period, cell dry weight can be determined by centrifuging the cultures, washing the cell pellets, and drying them to a constant weight.

5. Data Analysis:

  • Compare the growth curves and final cell densities between the cultures grown on (R)-γ-caprolactone, (S)-γ-caprolactone, and the control.

  • Statistically analyze the differences to determine if one enantiomer is a more effective growth substrate.

Signaling Pathways and Molecular Interactions

The biological activity of this compound isomers and their lactones is initiated by their interaction with specific cellular components. In the case of the biostimulant activity of γ-caprolactone, the metabolic pathway is initiated by a lactonase enzyme that opens the lactone ring.[5]

signaling_pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell R_lactone (R)-γ-Caprolactone Lactonase Lactonase (QsdA) R_lactone->Lactonase Stereospecific Interaction S_lactone (S)-γ-Caprolactone S_lactone->Lactonase Potentially different interaction rate R_acid (R)-4-Hydroxyhexanoic acid Lactonase->R_acid S_acid (S)-4-Hydroxyhexanoic acid Lactonase->S_acid Metabolism Carbon Source for Growth R_acid->Metabolism S_acid->Metabolism

Caption: Hypothetical signaling pathway for the biostimulation by γ-caprolactone isomers.

The diagram above illustrates the potential stereospecific interaction of (R)- and (S)-γ-caprolactone with a bacterial lactonase. The enzyme-mediated ring-opening yields the corresponding this compound isomers, which then enter the cell's metabolic pathways to serve as a carbon source for growth. The efficiency of this process may differ between the two enantiomers.

Experimental Workflow

The general workflow for a comparative study of this compound isomers is outlined below.

experimental_workflow Start Start: Define Biological Question Synthesis Enantioselective Synthesis of (R)- and (S)-4-HHA or γ-Caprolactone Start->Synthesis Characterization Purity and Enantiomeric Excess Determination (e.g., Chiral GC/HPLC) Synthesis->Characterization Bioassay In Vitro / In Vivo Biological Assays (e.g., Bacterial Growth, Sensory Panel) Characterization->Bioassay Data_Collection Quantitative Data Collection (e.g., OD, Cell Dry Weight, Odor Thresholds) Bioassay->Data_Collection Analysis Statistical Analysis and Comparison of Isomer Activity Data_Collection->Analysis Conclusion Conclusion and Identification of Stereospecific Effects Analysis->Conclusion

Caption: A generalized workflow for the comparative study of this compound isomers.

Conclusion and Future Directions

The study of this compound isomers and their corresponding lactones is an emerging area with significant potential. The available data, particularly from related chiral compounds, strongly suggests that the (R) and (S) enantiomers possess distinct biological and sensory properties. However, a significant knowledge gap exists, with a lack of direct comparative studies for many biological activities.

Future research should focus on the enantioselective synthesis of both (R)- and (S)-4-hydroxyhexanoic acid and the systematic evaluation of their activities in various biological systems. Such studies will be invaluable for applications in drug development, where stereochemistry is a critical determinant of efficacy and safety, as well as in the food and fragrance industries, where specific enantiomers can provide desired sensory profiles. The detailed experimental protocols and comparative data presented in this guide provide a foundation for researchers to explore the stereospecific world of this compound isomers.

References

A Comparative Guide to the Synthesis of 4-Hydroxyhexanoic Acid: Biocatalytic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers and drug development professionals on the cost-benefits, performance, and experimental protocols of biocatalytic and chemical synthesis methods for 4-Hydroxyhexanoic Acid.

This compound (4-HHA) is a valuable chiral building block in the synthesis of pharmaceuticals and biodegradable polymers. Its production route significantly impacts cost, purity, and environmental footprint. This guide provides a detailed comparison between modern biocatalytic methods and traditional chemical synthesis, offering experimental data and protocols to inform process development and research decisions.

Section 1: Comparative Analysis

The choice between biocatalytic and chemical synthesis hinges on a trade-off between upfront costs, operational complexity, and desired product specifications, particularly stereochemistry. Biocatalysis excels in producing enantiomerically pure compounds under mild conditions, while chemical synthesis offers a more traditional, albeit often less specific, approach.

Performance and Efficiency

Biocatalytic routes, particularly those employing whole-cell systems, often achieve superior selectivity and conversion rates. The use of enzymes like ketoreductases drives the reaction towards a specific stereoisomer, a critical advantage for pharmaceutical applications. Chemical reduction is typically non-selective, yielding a racemic mixture of (R)- and (S)-4-HHA.

Table 1: Comparison of Performance Metrics

MetricBiocatalytic Synthesis (Whole-Cell)Chemical Synthesis (NaBH₄ Reduction)
Starting Material Ethyl 4-oxohexanoateEthyl 4-oxohexanoate
Key Reagent/Catalyst Whole cells (e.g., Candida sp.)Sodium Borohydride (NaBH₄)
Typical Conversion >99%~95-99%
Selectivity High Enantioselectivity (>99% e.e.)Non-selective (produces racemic mixture)
Product Purity High, fewer by-productsDependent on reaction control
Downstream Processing Product extraction from biomassQuenching, extraction, solvent removal
Cost-Benefit Evaluation

A holistic cost analysis reveals the economic advantages and disadvantages of each method. While the initial investment in developing a biocatalytic process might be higher, the operational benefits, such as reduced energy consumption and simplified purification, can lead to long-term savings.[1][2]

Table 2: Cost-Benefit and Environmental Factors

FactorBiocatalytic SynthesisChemical Synthesis
Reaction Conditions Mild (Ambient temp., atmospheric pressure)[1]Mild to cryogenic temperatures
Energy Consumption Low (Incubation and agitation)[2]Low to moderate (Cooling, stirring, evaporation)
Catalyst/Reagent Cost Low (media components) to high (enzyme engineering)Moderate (cost of NaBH₄)
Solvent Usage Primarily aqueous mediaOrganic solvents required (e.g., Methanol)
Waste Generation Biodegradable biomass, aqueous wasteChemical waste, requires careful disposal
Process Safety Generally safer, avoids harsh chemicals[2]Requires handling of reactive hydrides and acids
Stereocontrol Inherent, produces high-value enantiopure productNone, requires additional resolution steps

Section 2: Synthesis Workflows

The logical flow of each synthesis route differs significantly, particularly in the catalyst preparation and product isolation stages.

Chemical Synthesis Workflow

The chemical approach is a two-step process involving the reduction of a keto-ester followed by hydrolysis. It is straightforward and relies on well-established organic chemistry principles.

cluster_reduction Step 1: Ketone Reduction cluster_hydrolysis Step 2: Ester Hydrolysis start Ethyl 4-oxohexanoate reduct Dissolve in Methanol start->reduct add_nabh4 Add NaBH₄ at 0°C reduct->add_nabh4 react Stir for 1-2h add_nabh4->react quench Quench with 1M HCl react->quench extract1 Extract with Ethyl Acetate quench->extract1 dry1 Dry & Concentrate extract1->dry1 intermediate Crude Ethyl 4-hydroxyhexanoate dry1->intermediate add_base Add Aqueous NaOH intermediate->add_base reflux Reflux add_base->reflux acidify Acidify with HCl reflux->acidify extract2 Extract with Ethyl Acetate acidify->extract2 dry2 Dry & Concentrate extract2->dry2 product This compound (Racemic) dry2->product

Caption: Workflow for chemical synthesis of this compound.
Biocatalytic Synthesis Workflow

The biocatalytic route uses microorganisms as self-contained catalysts. This process involves an initial cell cultivation phase, followed by the whole-cell biotransformation reaction.

cluster_cultivation Step 1: Cell Cultivation cluster_biotransformation Step 2: Biotransformation & Hydrolysis inoculate Inoculate Microorganism culture Incubate in Growth Medium (24-48h) inoculate->culture harvest Harvest Cells (Centrifugation) culture->harvest wash Wash & Resuspend Cells in Buffer harvest->wash biocatalyst Prepared Whole-Cell Biocatalyst wash->biocatalyst react Incubate with Whole Cells (24h) biocatalyst->react start Ethyl 4-oxohexanoate start->react monitor Monitor Conversion (GC/HPLC) react->monitor remove_cells Centrifuge to Remove Cells monitor->remove_cells extract Extract Supernatant remove_cells->extract hydrolyze In-situ Enzymatic or Chemical Hydrolysis extract->hydrolyze purify Purify hydrolyze->purify product (S)-4-Hydroxyhexanoic Acid purify->product

Caption: Workflow for whole-cell biocatalytic synthesis of 4-HHA.

Section 3: Experimental Protocols

The following protocols are representative procedures for each synthesis method.

Protocol 1: Chemical Synthesis via Ketone Reduction

This protocol describes the reduction of ethyl 4-oxohexanoate using sodium borohydride, followed by basic hydrolysis of the resulting ester.

Part A: Reduction of Ethyl 4-oxohexanoate

  • Preparation: Dissolve ethyl 4-oxohexanoate (1 equivalent) in anhydrous methanol (approx. 4 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.[3]

  • Reduction: Slowly add sodium borohydride (NaBH₄, approx. 0.5-1.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.[3][4]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

  • Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until gas evolution ceases and the pH is acidic.

  • Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[3]

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 4-hydroxyhexanoate.

Part B: Hydrolysis to this compound

  • Hydrolysis: Dissolve the crude ethyl 4-hydroxyhexanoate in a mixture of methanol and a 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours until TLC indicates the disappearance of the ester.

  • Isolation: Cool the reaction mixture and remove the methanol via rotary evaporation. Acidify the remaining aqueous solution to pH ~2 with concentrated HCl.

  • Extraction: Extract the this compound with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the final product.

Protocol 2: Biocatalytic Synthesis via Whole-Cell Reduction

This protocol outlines the asymmetric reduction of ethyl 4-oxohexanoate using a whole-cell biocatalyst, such as Candida or Aspergillus species, which naturally possess ketoreductases and cofactor regeneration systems.

Part A: Cultivation of Biocatalyst

  • Inoculation: Inoculate a sterile culture medium (e.g., YPD broth) with the selected microorganism.

  • Growth: Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 24-48 hours until a sufficient cell density is reached.

  • Harvesting: Harvest the cells by centrifugation. Discard the supernatant and wash the cell pellet with a sterile phosphate buffer (e.g., 100 mM, pH 7.0).

  • Preparation: Resuspend the washed cell pellet in the same buffer to a desired concentration (e.g., 50-100 g/L wet cell weight) to create the whole-cell biocatalyst slurry.

Part B: Whole-Cell Biotransformation

  • Reaction Setup: In a reaction vessel, combine the whole-cell biocatalyst slurry with ethyl 4-oxohexanoate (substrate). A co-substrate for cofactor regeneration, such as glucose (e.g., 1.2 equivalents), is often added.

  • Biotransformation: Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the conversion of the substrate and the formation of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

  • Extraction: The supernatant, containing the product (ethyl (S)-4-hydroxyhexanoate), can be extracted directly with an organic solvent like ethyl acetate. The ester can then be hydrolyzed to the final acid product as described in the chemical synthesis protocol. Many microorganisms also possess esterases that may hydrolyze the product in situ.

Conclusion

The choice between biocatalytic and chemical synthesis for this compound is highly dependent on the specific application.

  • Chemical synthesis offers a rapid and well-understood route to racemic 4-HHA. It is suitable for applications where stereochemistry is not critical, such as in the production of certain polymers or lubricants.

  • Biocatalytic synthesis provides a powerful and sustainable alternative for producing enantiomerically pure 4-HHA.[1] Its high selectivity, mild operating conditions, and reduced environmental impact make it the superior choice for pharmaceutical and fine chemical manufacturing where chirality is paramount.[2] The economic viability of biocatalysis continues to improve with advances in enzyme engineering and process optimization, positioning it as a key technology for green chemistry.

References

A Researcher's Guide to Chromatographic Columns for 4-Hydroxyhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of 4-Hydroxyhexanoic acid is crucial for various applications, from metabolic studies to the development of new therapeutics. The selection of an appropriate chromatography column is a critical step in developing a robust and reliable analytical method. This guide provides a comprehensive comparison of different chromatography columns for the analysis of this compound, supported by experimental data and detailed methodologies.

Gas Chromatography (GC) Column Performance

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is typically required to increase its volatility and improve peak shape. Common derivatization techniques include esterification to form methyl esters (FAMEs) or silylation. The choice of GC column is critical for achieving good separation of the analyte from other matrix components.

Comparison of GC Columns for this compound Analysis

ColumnStationary PhasePolarityKey Performance CharacteristicsTypical Applications
DB-WAX / Stabilwax®-DA Polyethylene Glycol (PEG)PolarExcellent for the analysis of free fatty acids and their methyl esters. The "-DA" variant is specifically deactivated for acidic compounds, providing improved peak shape for underivatized acids.[1]Analysis of fatty acid profiles, including hydroxy fatty acids, in biological and food samples.
ZB-FFAP Nitroterephthalic acid modified PEGVery PolarOffers strong retention and good peak symmetry for volatile carboxylic acids.[2] Suitable for the analysis of free fatty acids without derivatization.Analysis of short-chain fatty acids and other volatile organic acids in various matrices.
ZB-5MS 5% Phenyl-Arylene / 95% DimethylpolysiloxaneLow PolarityA general-purpose column with good thermal stability. Suitable for the analysis of a wide range of compounds, including derivatized fatty acids.General screening and analysis of complex mixtures containing fatty acid derivatives.
Experimental Protocol: GC-MS Analysis of this compound Methyl Ester

This protocol describes the analysis of this compound as its methyl ester derivative using a polar wax column.

1. Sample Preparation (Methanolysis)

  • To a dried sample containing this compound, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 100°C for 2 hours.

  • After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a new vial for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC with 5977A MSD

  • Column: Agilent J&W DB-WAX Ultra Inert (30 m x 0.25 mm, 0.25 µm)[3][4]

  • Inlet: Split/splitless, 250°C, split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 240°C

    • Hold: 5 min at 240°C

  • MSD:

    • Transfer Line: 250°C

    • Ion Source: 230°C (Electron Impact)

    • Quadrupole: 150°C

    • Scan Range: m/z 40-350

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Methanolysis Methanolysis (H2SO4 in Methanol, 100°C) Sample->Methanolysis Extraction Liquid-Liquid Extraction (Hexane) Methanolysis->Extraction FAMEs This compound Methyl Ester in Hexane Extraction->FAMEs Injection Injection into GC FAMEs->Injection Inject 1 µL Separation Separation on DB-WAX Column Injection->Separation Detection Detection by MS Separation->Detection Data Data Analysis Detection->Data

Experimental workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Column Performance

HPLC is a versatile technique that can be used for the analysis of this compound without the need for derivatization. The choice of column and mobile phase is crucial for achieving good retention and separation.

Reversed-Phase HPLC

Reversed-phase HPLC is a common method for the analysis of fatty acids. C18 columns are widely used, but for polar analytes like this compound, specialized columns that are stable in highly aqueous mobile phases are recommended to prevent phase collapse.[5]

Comparison of Reversed-Phase HPLC Columns

ColumnStationary PhaseKey Performance CharacteristicsTypical Mobile Phase
Ascentis® Express AQ-C18 C18 with polar endcappingResistant to dewetting in 100% aqueous mobile phases, providing stable retention for polar analytes.[6]0.1% Formic acid in water/acetonitrile gradient.[6]
Waters® ACQUITY UPLC® BEH C18 Ethylene Bridged Hybrid C18Offers high efficiency and is stable over a wide pH range, allowing for optimization of mobile phase pH for better retention and peak shape.Acidified water and acetonitrile or methanol.
Phenomenex® Luna® Omega Polar C18 C18 with polar modified surfaceProvides enhanced retention for polar compounds and alternative selectivity compared to standard C18 columns.Compatible with a wide range of polar mobile phases.
Chiral HPLC

Since this compound is a chiral molecule, enantioselective separation may be required. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of enantiomers of hydroxy acids.

Comparison of Chiral HPLC Columns

ColumnStationary PhaseModeKey Performance CharacteristicsTypical Mobile Phase Additive for Acids
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal or ReversedBroad enantioselectivity for a wide range of chiral compounds, including hydroxy acids.[7][8][9]Trifluoroacetic acid (TFA) or formic acid.[7]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal or ReversedOften provides complementary selectivity to Chiralpak® AD-H.Formic acid or acetic acid.
Experimental Protocol: Chiral HPLC-UV Analysis of this compound

This protocol describes the chiral separation of this compound enantiomers using a polysaccharide-based column in normal phase mode.

1. Sample Preparation

  • Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II LC System

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[7]

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

HPLC_Column_Selection cluster_chiral Chiral HPLC cluster_gc Gas Chromatography cluster_rp Reversed-Phase HPLC Start Analysis of This compound Question1 Is enantiomeric separation required? Start->Question1 Question2 Is derivatization acceptable? Question1->Question2 No Chiral_HPLC Use Polysaccharide-based CSP (e.g., Chiralpak® AD-H) Question1->Chiral_HPLC Yes GC_Analysis Use GC with derivatization Question2->GC_Analysis Yes RP_HPLC Use Reversed-Phase HPLC Question2->RP_HPLC No Normal_Phase Normal Phase: Hexane/IPA + Acid Chiral_HPLC->Normal_Phase Reversed_Phase Reversed Phase: ACN/Water + Acid Chiral_HPLC->Reversed_Phase Derivatization Methylation or Silylation GC_Analysis->Derivatization RP_Column Select polar-compatible C18 (e.g., AQ-C18) RP_HPLC->RP_Column GC_Column Select polar column (e.g., DB-WAX) Derivatization->GC_Column RP_Mobile_Phase Aqueous mobile phase with acid modifier RP_Column->RP_Mobile_Phase

Logical workflow for chromatography method selection for this compound.

References

A Comparative Guide to Polyhydroxyalkanoates (PHAs) Derived from Different Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyhydroxyalkanoates (PHAs) represent a diverse family of biodegradable and biocompatible polyesters synthesized by various microorganisms. Their versatility, stemming from the incorporation of over 150 different hydroxy acid monomers, allows for a wide range of material properties. This guide provides an objective comparison of the key performance characteristics of PHAs derived from different hydroxy acids, supported by experimental data, to aid in the selection of the most suitable PHA for specific research, scientific, and drug development applications.

Classification of PHAs

PHAs are broadly classified based on the number of carbon atoms in their monomer units. This structural difference is a primary determinant of their physical and mechanical properties.

  • Short-Chain-Length PHAs (scl-PHAs): Composed of monomers with 3 to 5 carbon atoms, such as poly(3-hydroxybutyrate) (PHB) and poly(3-hydroxyvalerate) (PHV). These are generally more crystalline and rigid.

  • Medium-Chain-Length PHAs (mcl-PHAs): Incorporate monomers with 6 to 14 carbon atoms, such as poly(3-hydroxyoctanoate) (PHO) and poly(3-hydroxyhexanoate) (PHHx). These polymers are typically more elastomeric and flexible.

PHA_Classification cluster_scl Short-Chain-Length (scl-PHAs) (3-5 Carbon Atoms) cluster_mcl Medium-Chain-Length (mcl-PHAs) (6-14 Carbon Atoms) PHA Polyhydroxyalkanoates (PHAs) PHA->scl_PHAs e.g. PHA->mcl_PHAs e.g. PHB Poly(3-hydroxybutyrate) (PHB) PHV Poly(3-hydroxyvalerate) (PHV) P4HB Poly(4-hydroxybutyrate) (P4HB) PHBV Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) PHO Poly(3-hydroxyoctanoate) (PHO) PHHx Poly(3-hydroxyhexanoate) (PHHx) scl_PHAs->PHB scl_PHAs->PHV scl_PHAs->P4HB scl_PHAs->PHBV mcl_PHAs->PHO mcl_PHAs->PHHx a cluster_production PHA Production & Extraction cluster_characterization Polymer Characterization A Microbial Fermentation B Cell Lysis & PHA Extraction A->B C Compositional Analysis (GC-FID) B->C D Thermal Analysis (DSC, TGA) B->D E Mechanical Testing (Tensile Test) B->E F Biocompatibility (Cytotoxicity Assay) B->F G Degradation Study (In Vitro) B->G H Comprehensive Property Profile C->H Monomer Composition D->H Thermal Properties E->H Mechanical Properties F->H Biocompatibility G->H Degradation Rate

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 4-Hydroxyhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites like 4-Hydroxyhexanoic acid is crucial for robust and reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for this purpose. This guide provides an objective comparison of these two methods for the analysis of this compound, supported by experimental data from analogous compounds, to aid in method selection and cross-validation.

At a Glance: HPLC vs. GC-MS for this compound

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes; derivatization is necessary for this compound.[1]
Sample Preparation Generally simpler, often involving direct injection after filtration or protein precipitation.More complex, requiring a mandatory derivatization step to increase volatility.[2]
Sensitivity Moderate to high, depending on the detector (UV, MS).Typically offers very high sensitivity and selectivity, especially with mass spectrometry detection.
Analysis Time Can be faster, with modern UHPLC systems significantly reducing run times.[3]Can be longer due to the time required for derivatization and the chromatographic run itself.
Instrumentation Cost Generally lower for a standard HPLC-UV system.Higher, particularly for the mass spectrometer.
Data Complexity Simpler data output, especially with UV detection.Provides detailed mass spectral data, which is excellent for structural confirmation.

Experimental Workflows

The analytical workflows for HPLC and GC-MS analysis of this compound differ significantly, primarily due to the sample preparation requirements.

cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow h_start Sample Collection h_prep Minimal Preparation (e.g., Filtration, Dilution) h_start->h_prep h_analysis HPLC-UV/MS Analysis h_prep->h_analysis h_data Data Acquisition & Quantification h_analysis->h_data g_start Sample Collection g_extraction Extraction of This compound g_start->g_extraction g_derivatization Derivatization (e.g., Silylation, Esterification) g_extraction->g_derivatization g_analysis GC-MS Analysis g_derivatization->g_analysis g_data Data Acquisition, Spectral Analysis, & Quantification g_analysis->g_data start Start: Need to Quantify This compound decision_sensitivity High Sensitivity & Structural Confirmation Needed? start->decision_sensitivity gcms_path GC-MS decision_sensitivity->gcms_path Yes decision_throughput High Throughput & Simple Sample Prep Preferred? decision_sensitivity->decision_throughput No hplc_path HPLC decision_throughput->gcms_path No decision_throughput->hplc_path Yes

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and scientific research. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4-Hydroxyhexanoic acid, a valuable chiral building block in organic synthesis. We present detailed experimental protocols for the most common analytical techniques and compare them with methods used for alternative compounds, supported by experimental data summaries.

Analytical Techniques for Purity Assessment of this compound

The purity of this compound is primarily assessed using chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent methods, with Capillary Electrophoresis (CE) emerging as a powerful alternative.

Table 1: Comparison of Analytical Methods for this compound Purity

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometry for identification.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.
Sample Derivatization Typically required (e.g., methanolysis to form methyl esters).May be required for detection, especially without a chromophore.Not usually required.
Typical Stationary Phase Non-polar columns (e.g., DB-5MS).Reversed-phase (C18) or ion-exchange columns.Fused-silica capillary.
Common Detectors Mass Spectrometer (MS), Flame Ionization Detector (FID).UV-Vis, Refractive Index (RI), Mass Spectrometer (MS).UV-Vis (indirect), Conductivity.
Advantages High sensitivity and specificity, excellent for identifying volatile impurities.[1][2][3]Wide applicability, robust, and well-established.[4]High separation efficiency, low sample and reagent consumption.[5][6]
Limitations Requires derivatization for non-volatile compounds, potential for thermal degradation.Can be less sensitive for compounds without a UV chromophore, may require derivatization.Can have lower concentration sensitivity compared to GC-MS.

Potential Impurities in Synthesized this compound

Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis involves the Baeyer-Villiger oxidation of cyclohexanone to produce ε-caprolactone, followed by hydrolysis.

Table 2: Potential Impurities and their Origin

ImpurityChemical StructurePotential Origin
CyclohexanoneC₆H₁₀OUnreacted starting material from the Baeyer-Villiger oxidation.[7][8][9]
ε-CaprolactoneC₆H₁₀O₂Incomplete hydrolysis of the lactone intermediate.[10]
Oligomers of this compound-(C₆H₁₀O₂)n-Side reactions during hydrolysis, particularly under acidic conditions.[10]
6-Hydroxyhexanoic acidHO-(CH₂)₅-COOHPotential side-product from the hydrolysis of ε-caprolactone, though less likely to be a major impurity in the synthesis of the 4-hydroxy isomer.[10][11]
Adipic acidHOOC-(CH₂)₄-COOHOver-oxidation product.[11][12]

Comparison with Purity Assessment of Alternative Compounds

The analytical principles for assessing the purity of this compound are applicable to other structurally similar or functionally alternative compounds.

Table 3: Purity Assessment Methods for Alternative Compounds

CompoundCommon Analytical TechniquesKey Considerations
3-Hydroxyhexanoic acid GC-MS, HPLC.[13][14]Similar to this compound, derivatization for GC is common. Isomeric separation is critical.
Sodium Valproate GC-FID, HPLC (with derivatization).[15][16][17]Lacks a strong chromophore, necessitating derivatization for UV-based HPLC or the use of GC.
Gamma-Hydroxybutyric Acid (GHB) GC-MS, LC-MS.Prone to lactonization to form gamma-butyrolactone (GBL), requiring careful sample handling and pH control.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is adapted from the analysis of polyhydroxyalkanoates (PHAs), which include this compound as a monomer.[1][3][18]

Objective: To identify and quantify this compound and its volatile impurities after derivatization.

Methodology:

  • Sample Preparation (Methanolysis):

    • Accurately weigh approximately 5-10 mg of the synthesized this compound into a screw-capped test tube.

    • Add 2 mL of a 15% sulfuric acid solution in methanol and 2 mL of chloroform.

    • Seal the tube and heat at 100°C for 140 minutes.

    • After cooling to room temperature, add 1 mL of deionized water and vortex to mix.

    • Allow the phases to separate. The bottom chloroform layer contains the methyl esters of the hydroxy acids.

  • GC-MS Analysis:

    • GC Column: Zebron ZB-50 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL of the chloroform layer in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 0.5 min.

      • Ramp: 10°C/min to 175°C.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 45-600.

      • Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

  • Data Analysis:

    • Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum.

    • Identify and quantify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by using internal or external standards.

High-Performance Liquid Chromatography (HPLC) Protocol

This is a general method for short-chain fatty acids that can be adapted for this compound.[4][19][20]

Objective: To quantify this compound and non-volatile impurities.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a filtered and degassed solution of 20 mM sodium dihydrogen phosphate buffer adjusted to pH 2.5 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the this compound peak area against a calibration curve prepared from a certified reference standard.

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Capillary Electrophoresis (CE) Protocol

This method is suitable for the analysis of small organic acids.[5][6][21][22]

Objective: To achieve high-resolution separation of this compound from its ionic impurities.

Methodology:

  • Sample Preparation:

    • Dissolve the synthesized this compound in deionized water to a concentration of about 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • CE Analysis:

    • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

    • Background Electrolyte (BGE): 20 mM phosphate buffer at pH 7.0 containing a flow modifier like cetyltrimethylammonium bromide (CTAB) if necessary.

    • Separation Voltage: -25 kV.

    • Detection: Indirect UV detection at 254 nm.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Data Analysis:

    • Identify the this compound peak based on its migration time compared to a standard.

    • Assess purity by comparing the peak area of the analyte to the total area of all detected peaks.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the key analytical procedures for assessing the purity of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Synthesized This compound methanolysis Methanolysis (H₂SO₄/MeOH, Chloroform) start->methanolysis extraction Liquid-Liquid Extraction methanolysis->extraction derivatized_sample Derivatized Sample (in Chloroform) extraction->derivatized_sample injection Inject into GC derivatized_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection analysis Data Analysis (Peak Integration, Library Search) detection->analysis result Purity Report & Impurity Profile analysis->result HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized This compound dissolution Dissolve in Mobile Phase start->dissolution filtration Filter (0.45 µm) dissolution->filtration prepared_sample Prepared Sample filtration->prepared_sample injection Inject into HPLC prepared_sample->injection separation Chromatographic Separation (C18) injection->separation detection UV Detection (210 nm) separation->detection analysis Data Analysis (Peak Integration) detection->analysis result Purity Report analysis->result CE_Workflow cluster_sample_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing start Synthesized This compound dissolution Dissolve in Deionized Water start->dissolution filtration Filter (0.22 µm) dissolution->filtration prepared_sample Prepared Sample filtration->prepared_sample injection Inject into CE prepared_sample->injection separation Electrophoretic Separation injection->separation detection Indirect UV Detection separation->detection analysis Data Analysis (Peak Integration) detection->analysis result Purity Report analysis->result

References

4-Hydroxyhexanoic Acid: A Versatile Building Block for Biodegradable Polymers and High-Performance Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, properties, and applications of 4-hydroxyhexanoic acid (4-HHA) reveals its significant potential as a key component in the development of advanced biomaterials. Primarily utilized as a co-monomer in the production of polyhydroxyalkanoates (PHAs), 4-HHA imparts desirable flexibility and tailored degradation profiles to these biodegradable polyesters. Furthermore, emerging research highlights its utility as a precursor for high-performance lubricant additives, offering a renewable alternative to conventional petroleum-based products.

This guide provides a comparative analysis of 4-HHA-containing polymers against alternative materials, supported by experimental data. It also details the experimental protocols for the synthesis and characterization of these materials, offering valuable insights for researchers, scientists, and professionals in drug development and material science.

This compound in Biodegradable Polymers

This compound is a medium-chain-length (mcl) hydroxyalkanoic acid that can be incorporated into the structure of PHAs, a class of bio-based and biodegradable polyesters produced by various microorganisms. The inclusion of 4-HHA as a co-monomer, for instance in a copolymer with 3-hydroxybutyrate (3HB), can significantly modify the physical and thermal properties of the resulting polymer, creating materials with a broad range of characteristics suitable for diverse applications.

Comparative Performance of 4-HHA-Containing PHAs

The incorporation of 4-HHA into a PHA polymer chain, such as in poly(3-hydroxybutyrate-co-4-hydroxyhexanoate) (P(3HB-co-4HHx)), generally leads to a decrease in crystallinity, melting temperature (Tm), and tensile strength, while increasing the polymer's flexibility and elongation at break. This is a common effect observed when longer-chain monomers are introduced into a short-chain-length PHA backbone.

Table 1: Comparison of Mechanical and Thermal Properties of PHB Homopolymer and a P(3HB-co-3HHx) Copolymer

PropertyPoly(3-hydroxybutyrate) (PHB)P(3HB-co-12mol% 3HHx)
Tensile Strength (MPa) ~40~20
Elongation at Break (%) ~5~400
Young's Modulus (GPa) ~3.5~0.8
Melting Temperature (°C) ~175~120
Glass Transition Temp (°C) ~4~-2

Note: The data for P(3HB-co-3HHx) is representative and can vary based on the exact monomer composition and production method.

The trend clearly indicates that the inclusion of the C6 monomer significantly enhances the ductility of the material, making it more suitable for applications requiring flexibility, such as films and flexible packaging.

Experimental Protocol: Microbial Synthesis of a Tetracopolyester Containing 4-Hydroxyhexanoate

This protocol is based on the synthesis of a novel tetracopolyester containing 3-hydroxybutyrate (3HB), 3-hydroxyvalerate (3HV), 3-hydroxyhexanoate (3HHx), and 4-hydroxyhexanoate (4HHx) by Rhodococcus ruber.[1]

1. Culture Medium and Conditions:

  • Bacterial Strain: Rhodococcus ruber.

  • Medium: Mineral salts (MS) medium with this compound as the sole carbon source. The exact composition of the MS medium should be optimized for the specific strain but typically includes sources of nitrogen, phosphorus, and essential trace elements.

  • Cultivation: The bacteria are cultured in a fermenter under controlled conditions of temperature, pH, and dissolved oxygen. A two-stage cultivation process is often employed, where the first stage focuses on cell growth and the second stage, often under nutrient limitation (e.g., nitrogen limitation), promotes PHA accumulation.

2. Polymer Extraction and Purification:

  • After cultivation, the bacterial cells are harvested by centrifugation.

  • The cell pellet is washed and then subjected to a lysis procedure to break open the cells and release the PHA granules. This can be achieved using solvents like chloroform or through enzymatic digestion.

  • The PHA is then precipitated from the solution by adding a non-solvent, such as cold ethanol or methanol.

  • The precipitated polymer is collected, washed, and dried under vacuum.

3. Polymer Characterization:

  • Compositional Analysis: The monomer composition of the resulting polyester is determined using gas chromatography-mass spectrometry (GC-MS) after methanolysis of the polymer.

  • Molecular Weight Determination: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) are determined by gel permeation chromatography (GPC).

  • Thermal Properties: The glass transition temperature (Tg) and melting temperature (Tm) are analyzed using differential scanning calorimetry (DSC).

  • Mechanical Properties: Tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine on solvent-cast films of the polymer.

Microbial_PHA_Synthesis CarbonSource This compound (Carbon Source) Fermentation Microbial Fermentation (Rhodococcus ruber) CarbonSource->Fermentation CellHarvest Cell Harvesting (Centrifugation) Fermentation->CellHarvest Lysis Cell Lysis & PHA Extraction (Solvent Treatment) CellHarvest->Lysis Precipitation PHA Precipitation (Addition of Non-solvent) Lysis->Precipitation Drying Drying Precipitation->Drying PHA PHA Polymer (containing 4-HHA) Drying->PHA

Caption: Workflow for the microbial synthesis of a 4-HHA-containing PHA.

This compound in Lubricant Formulations

The application of hydroxy fatty acids and their derivatives as lubricant additives is a growing area of research, driven by the demand for environmentally friendly and high-performance lubricants. The hydroxyl group in these molecules can enhance their polarity, leading to better adsorption on metal surfaces and the formation of a protective lubricating film.

Comparative Performance of Hydroxy Fatty Acid-Based Lubricants

While specific tribological data for this compound as a lubricant additive is not yet widely published, studies on other hydroxy fatty acids, such as 12-hydroxystearic acid, have demonstrated their effectiveness in reducing friction and wear. These compounds can act as friction modifiers and anti-wear additives.

Table 2: Illustrative Comparison of Lubricant Performance

Lubricant FormulationCoefficient of Friction (Typical Range)Wear Scar Diameter (mm, Typical Range)
Base Mineral Oil 0.1 - 0.150.5 - 0.7
Mineral Oil + Hydroxy Fatty Acid Additive 0.05 - 0.10.3 - 0.5

Note: This data is illustrative and the actual performance depends on the specific base oil, additive concentration, and testing conditions.

The addition of hydroxy fatty acids can lead to a significant reduction in both the coefficient of friction and the wear scar diameter, indicating improved lubricity and anti-wear properties.

Experimental Protocol: Tribological Testing of Lubricant Formulations

The performance of lubricants is typically evaluated using standardized tribological tests, such as the four-ball test.

1. Test Setup:

  • Apparatus: A four-ball tribometer is used. This apparatus consists of three stationary steel balls held in a cup, with a fourth ball rotated on top of them under a specified load.

  • Test Lubricant: The lubricant formulation containing the this compound derivative is placed in the cup, immersing the stationary balls.

2. Test Procedure (based on ASTM D4172 for wear preventive characteristics):

  • Load: A standard load (e.g., 40 kgf) is applied.

  • Speed: The top ball is rotated at a constant speed (e.g., 1200 rpm).

  • Temperature: The test is conducted at a controlled temperature (e.g., 75 °C).

  • Duration: The test is run for a specified duration (e.g., 60 minutes).

3. Data Analysis:

  • Friction: The frictional torque is continuously measured during the test, and the coefficient of friction is calculated.

  • Wear: After the test, the wear scars on the three stationary balls are measured using a microscope. The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance.

Tribological_Testing_Workflow cluster_preparation Preparation cluster_testing Four-Ball Test cluster_analysis Analysis Formulation Lubricant Formulation (Base Oil + 4-HHA derivative) TestSetup Assemble Four-Ball Test Rig Formulation->TestSetup TestExecution Run Test (Load, Speed, Temp, Time) TestSetup->TestExecution Friction Measure Frictional Torque TestExecution->Friction Wear Measure Wear Scar Diameter TestExecution->Wear COF Calculate Coefficient of Friction Friction->COF

Caption: Experimental workflow for tribological testing of lubricants.

References

comparative analysis of different bacterial strains for 4-Hydroxyhexanoic acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different bacterial strains with the potential for metabolizing 4-Hydroxyhexanoic acid (4-HHx), a molecule of interest in various biotechnological and pharmaceutical applications. The metabolism of 4-HHx is crucial for processes such as the production of biodegradable polymers and the synthesis of valuable chemical precursors. This document summarizes key performance data, details relevant experimental protocols, and visualizes the metabolic pathways involved to aid in the selection of suitable microbial chassis for research and development.

While direct comparative studies on the metabolism of this compound are limited, this guide draws upon experimental data from related hydroxyalkanoic acids and fatty acids to provide a comprehensive overview of promising bacterial candidates. The primary genera identified with high potential for 4-HHx metabolism are Cupriavidus, Pseudomonas, and Rhodococcus.

Data Presentation: Comparative Performance of Bacterial Strains

The following table summarizes the metabolic capabilities of selected bacterial strains based on their performance with this compound or structurally similar substrates. The data is compiled from various studies and is intended to provide a comparative baseline.

Bacterial StrainSubstrate(s)Key Metabolic Product(s)Metabolism Rate/YieldReference(s)
Cupriavidus necator H16 (formerly Alcaligenes eutrophus)Volatile Fatty Acids (e.g., acetic, butyric, propionic, valeric, caproic acids)Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV)Up to 1.5 g/L PHA accumulation with a yield of 56% on biomass.[1]
Pseudomonas putida KT2440Fatty acids, AlcoholsAcetyl-CoA, (R)-Hydroxyalkanoic acidsCan utilize a wide range of organic acids as sole carbon and energy sources.[2][3][2][3]
Rhodococcus ruberThis compound, HexadecanePolyhydroxyalkanoates (PHA), Hexadecanoic acidCan incorporate 4-HHx into PHA. Shows significant degradation of hydrocarbons like hexadecane (30-53% consumption).[4]

Note: The metabolism rates and yields can vary significantly based on the specific cultivation conditions, including nutrient limitations, pH, and aeration.

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. Below are protocols for key experiments related to the study of this compound metabolism in bacteria.

Bacterial Cultivation for 4-HHx Metabolism Studies

This protocol describes the general procedure for cultivating bacterial strains to assess their ability to metabolize 4-HHx.

a. Media Preparation:

  • Minimal Salt Medium (MSM): A basal mineral salt medium is typically used to ensure that 4-HHx is the primary carbon source. A representative composition per liter of distilled water is as follows:

    • Na₂HPO₄·12H₂O: 9 g

    • KH₂PO₄: 1.5 g

    • NH₄Cl: 0.5 g

    • MgSO₄·7H₂O: 0.2 g

    • This compound: 1-5 g (as the sole carbon source)

    • Trace element solution: 1 ml[5]

  • Trace Element Solution (per liter):

    • FeSO₄·7H₂O: 10 g

    • ZnSO₄·7H₂O: 2.2 g

    • CaCl₂·2H₂O: 3 g

    • MnCl₂·4H₂O: 0.1 g

    • H₃BO₃: 0.3 g

    • CoCl₂·6H₂O: 0.2 g

    • CuSO₄·5H₂O: 1 g

    • Na₂MoO₄·2H₂O: 0.15 g[6]

  • Sterilization: The medium should be sterilized by autoclaving. The carbon source (4-HHx) may be filter-sterilized and added to the autoclaved medium to prevent degradation.

b. Inoculum Preparation:

  • A single colony of the bacterial strain is used to inoculate a nutrient-rich medium (e.g., Luria-Bertani broth).

  • The culture is incubated overnight at the optimal temperature for the specific strain (e.g., 30°C for P. putida and C. necator, 30-37°C for R. ruber).[7][8]

  • The cells are harvested by centrifugation, washed twice with sterile MSM (without a carbon source) to remove residual nutrient broth components, and then resuspended in MSM.

c. Cultivation Conditions:

  • The washed cell suspension is used to inoculate the MSM containing 4-HHx to a starting optical density (OD₆₀₀) of approximately 0.1.

  • Cultures are incubated in baffled flasks at the optimal temperature with vigorous shaking (e.g., 150-200 rpm) to ensure adequate aeration.

  • The pH of the culture medium is monitored and maintained, typically around 7.0, using appropriate buffers or automated pH control in a bioreactor.[1][6]

  • Samples are withdrawn at regular intervals to measure cell growth (OD₆₀₀) and the concentration of 4-HHx and its metabolites in the supernatant.

Analytical Method: Quantification of 4-HHx and its Metabolites by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of 4-HHx and its metabolic products.

a. Sample Preparation (from culture supernatant):

  • Centrifuge the bacterial culture sample to pellet the cells.

  • Collect the supernatant for the analysis of extracellular metabolites.

  • Acidify the supernatant to a pH of approximately 2 with HCl.

  • Extract the organic acids from the acidified supernatant using an equal volume of a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent under a stream of nitrogen.

b. Derivatization:

  • The dried residue is derivatized to increase the volatility of the hydroxy acids for GC analysis. A common method is methanolysis.

  • Add a solution of 15% sulfuric acid in methanol to the dried sample.[5]

  • Heat the mixture at 100°C for 140 minutes in a sealed tube.[5]

  • After cooling, add water and an organic solvent (e.g., chloroform) to extract the resulting methyl esters.[5]

  • The organic phase containing the derivatized analytes is collected for GC-MS analysis.

c. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., a wax column for polar compounds).

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected.

  • Temperature Program: An appropriate temperature gradient is used to separate the compounds. For example, an initial temperature of 80°C, held for 2 minutes, then ramped to 230°C at a rate of 10°C/min.

  • Mass Spectrometer: Operated in scan mode to identify the compounds based on their mass spectra. For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

  • Identification: The methyl ester of this compound and its corresponding γ-lactone (γ-caprolactone) are typically observed.[9][10] The identity of the peaks is confirmed by comparing their retention times and mass spectra with those of authentic standards.

  • Quantification: A calibration curve is generated using known concentrations of derivatized 4-HHx standard to quantify the amount in the samples.

Mandatory Visualization: Metabolic Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed metabolic pathways for this compound and a typical experimental workflow.

Metabolic Pathways

The metabolism of this compound in bacteria is likely to proceed via two main pathways: Beta-Oxidation and Omega-Oxidation .

Beta_Oxidation_of_4_Hydroxyhexanoic_Acid cluster_0 Beta-Oxidation Pathway cluster_1 Central Metabolism 4HHx This compound 4HHx_CoA 4-Hydroxyhexanoyl-CoA 4HHx->4HHx_CoA Acyl-CoA Synthetase Keto_CoA 4-Ketohexanoyl-CoA 4HHx_CoA->Keto_CoA Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA_1 Acetyl-CoA Keto_CoA->Acetyl_CoA_1 Thiolase Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Keto_CoA->Hydroxybutyryl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA_2 Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA_2 Thiolase Acetyl_CoA_2->TCA_Cycle

Caption: Proposed Beta-Oxidation pathway for this compound.

Omega_Oxidation_of_4_Hydroxyhexanoic_Acid cluster_0 Omega-Oxidation Pathway 4HHx This compound Dihydroxy 4,6-Dihydroxyhexanoic Acid 4HHx->Dihydroxy Cytochrome P450 Monooxygenase Aldehyde 4-Hydroxy-6-oxohexanoic Acid Dihydroxy->Aldehyde Alcohol Dehydrogenase Dicarboxylic 4-Hydroxyadipic Acid Aldehyde->Dicarboxylic Aldehyde Dehydrogenase Beta_Oxidation Further degradation via Beta-Oxidation Dicarboxylic->Beta_Oxidation

Caption: Proposed Omega-Oxidation pathway for this compound.

Experimental Workflow

The following diagram outlines the general workflow for a comparative analysis of bacterial metabolism of this compound.

Experimental_Workflow cluster_0 Strain Selection & Preparation cluster_1 Cultivation & Sampling cluster_2 Analysis cluster_3 Data Interpretation Strain_Selection Select Bacterial Strains (e.g., P. putida, C. necator, R. ruber) Inoculum_Prep Prepare Inoculum (Pre-culture and washing) Strain_Selection->Inoculum_Prep Cultivation Cultivate in Minimal Medium with 4-HHx as sole carbon source Inoculum_Prep->Cultivation Sampling Collect Samples at different time points Cultivation->Sampling OD_Measurement Measure Cell Growth (OD600) Sampling->OD_Measurement Metabolite_Extraction Extract Metabolites (Supernatant) Sampling->Metabolite_Extraction GCMS_Analysis GC-MS Analysis (Derivatization, Identification, Quantification) Metabolite_Extraction->GCMS_Analysis Data_Analysis Calculate Degradation Rates, Substrate Consumption, and Product Yields GCMS_Analysis->Data_Analysis Comparison Compare Performance of Different Strains Data_Analysis->Comparison

References

A Comparative Guide to the Structural Elucidation of 4-Hydroxyhexanoic Acid: NMR, Mass Spectrometry, and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. For a molecule like 4-hydroxyhexanoic acid, which contains multiple functional groups and stereocenters, a multi-faceted analytical approach is essential for complete characterization. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural elucidation of this compound, complete with experimental data and protocols.

At a Glance: Comparing Analytical Techniques

While NMR spectroscopy stands out for its ability to provide a detailed carbon-hydrogen framework, MS and IR spectroscopy offer complementary information that is crucial for a comprehensive analysis. Mass spectrometry provides the molecular weight and fragmentation patterns, while IR spectroscopy is excellent for the rapid identification of key functional groups.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, number and environment of protons and carbons.Provides the most comprehensive structural information, enabling unambiguous structure determination.[1]Lower sensitivity compared to MS, requires larger sample amounts, can be time-consuming.
Mass Spectrometry Molecular weight, elemental formula (High-Res MS), and structural fragments.High sensitivity, requires very small sample amounts, can be coupled with chromatographic techniques for mixture analysis.[2]Provides limited connectivity information, fragmentation can be complex to interpret, isomers are often indistinguishable without tandem MS.
IR Spectroscopy Presence of specific functional groups (e.g., -OH, C=O).Fast, non-destructive, and provides a quick overview of the functional groups present in a molecule.[3][4]Provides limited information on the overall molecular structure and connectivity, spectra can be complex in molecules with many functional groups.[4]

In-Depth Analysis: Spectroscopic Data for this compound

The following tables summarize the predicted quantitative data for this compound for each spectroscopic technique.

Table 1: Predicted ¹H and ¹³C NMR Data

Solvent: CDCl₃, Frequency: 400 MHz for ¹H, 100 MHz for ¹³C

¹H NMR Data

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H1 (CH₃)~0.95Triplet (t)3H~7.4
H2 (CH₂)~1.50Quintet (p)2H~7.4
H3 (CH)~3.80Multiplet (m)1H-
H4a/H4b (CH₂)~1.85Multiplet (m)2H-
H5 (CH₂)~2.45Triplet (t)2H~7.2
OH (Carboxyl)~11.5Broad Singlet (br s)1H-
OH (Alcohol)~2.5 (variable)Broad Singlet (br s)1H-

¹³C NMR Data

PositionChemical Shift (δ, ppm)
C1 (CH₃)~10.0
C2 (CH₂)~30.0
C3 (CH)~68.0
C4 (CH₂)~38.0
C5 (CH₂)~31.0
C6 (C=O)~179.0
Table 2: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zProposed FragmentNotes
132[C₆H₁₂O₃]⁺Molecular Ion (M⁺)
114[M - H₂O]⁺Loss of water from the alcohol
103[M - C₂H₅]⁺Cleavage of the ethyl group
87[M - COOH]⁺Loss of the carboxylic acid group
73[CH(OH)CH₂CH₂COOH]⁺Alpha-cleavage next to the ethyl group
60[CH₂=C(OH)₂]⁺McLafferty rearrangement fragment
45[COOH]⁺Carboxyl fragment
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Functional GroupBond VibrationCharacteristics
3300-2500Carboxylic AcidO-H StretchVery broad, strong
~3400AlcoholO-H StretchBroad, medium
2960-2850AlkaneC-H StretchStrong
1710Carboxylic AcidC=O StretchStrong, sharp
1320-1210Carboxylic AcidC-O StretchMedium
~1050AlcoholC-O StretchMedium

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[5]

  • Liquid Chromatography (LC) Setup:

    • Equilibrate a C18 reverse-phase HPLC column with the initial mobile phase.

    • Inject a small volume (e.g., 5 µL) of the sample solution.

    • Run a gradient or isocratic elution to separate the analyte from any impurities.

  • Mass Spectrometry (MS) Setup:

    • Use an electrospray ionization (ESI) source in either positive or negative ion mode.

    • Calibrate the mass spectrometer using a known standard.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

  • Data Acquisition:

    • Acquire full scan mass spectra as the analyte elutes from the LC column.

    • For more detailed structural information, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak in the full scan spectrum to confirm the molecular weight.

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural motifs.[6]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Methodology:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean.[7]

  • Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).[8]

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.[7][8]

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands and correlate them with specific functional groups using a correlation table. Pay close attention to the O-H and C=O stretching regions.[9][10]

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound like this compound, integrating the three spectroscopic techniques.

G Structural Elucidation Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation Sample Purified Sample of This compound MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Sample->MS IR Infrared (IR) Spectroscopy - Functional Group ID Sample->IR NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Basic Connectivity Sample->NMR_1D Structure Proposed Structure MS->Structure IR->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) - Detailed Connectivity - Stereochemistry NMR_1D->NMR_2D NMR_1D->Structure NMR_2D->Structure Validation Structure Validation (Data Consistency Check) Structure->Validation

Caption: Logical workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is most effectively achieved through the synergistic use of NMR, MS, and IR spectroscopy. While IR and MS provide rapid and crucial initial data regarding functional groups and molecular weight, NMR spectroscopy is indispensable for determining the precise atomic connectivity and stereochemistry.[1] By integrating the data from all three techniques, researchers can confidently and accurately validate the structure of this compound and other complex small molecules.

References

A Comparative Guide to the Quantification of 4-Hydroxyhexanoic Acid: Accuracy and Precision of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Hydroxyhexanoic acid (4-HHA) is critical for understanding its role in various biological processes and as a potential precursor to gamma-hydroxybutyrate (GHB). This guide provides an objective comparison of the performance of common analytical methods for 4-HHA quantification, supported by experimental data and detailed protocols.

The primary analytical techniques for the quantification of 4-HHA and related short-chain fatty acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and sample throughput.

Comparison of Analytical Method Performance

The selection of an optimal analytical method is contingent on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of 4-HHA and analogous compounds.

Validation ParameterGC-MS (with Derivatization)LC-MS/MS
Linearity Range 0.1 - 100 µg/mL1 - 80 mg/L[1]
Limit of Detection (LOD) 0.01 - 0.05 µg/mLNot explicitly stated for 4-HHA
Limit of Quantification (LOQ) 0.05 - 0.2 µg/mL1 mg/L (for GHB and its precursors)[1]
Accuracy (Recovery) 90 - 110%> 75% (for GHB and its precursors)[2]
Precision (RSD%) < 10%< 15% (intra- and inter-assay for GHB)[2]
Sample Preparation Derivatization requiredOften direct injection or simple dilution[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of short-chain fatty acids and should be optimized and validated for specific laboratory conditions and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 4-HHA. To enhance volatility and improve chromatographic peak shape, derivatization to a more volatile ester form (e.g., methyl ester) is typically required.[3]

1. Sample Preparation (Derivatization):

  • Objective: To convert 4-HHA to its corresponding methyl ester for GC analysis.

  • Procedure:

    • To 100 µL of sample (e.g., plasma, urine), add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., t-butylmethylether) after acidification.[4]

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatization agent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) in acetonitrile and incubate to form the trimethylsilyl derivative.[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester analysis (e.g., SH-WAX, 60 m × 0.25 mm I.D., df=0.5 µm).[5]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp to 240°C.[5]

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, often with simpler sample preparation compared to GC-MS.[6]

1. Sample Preparation:

  • Objective: To prepare the sample for direct injection or after minimal cleanup.

  • Procedure:

    • For urine samples, a simple dilution with the mobile phase may be sufficient.[1]

    • For plasma or other complex matrices, protein precipitation with acetonitrile is a common approach.[7]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A reverse-phase column such as a C18 (e.g., 2.6 μm, 50 × 2 mm) is typically used.[7]

  • Mobile Phase: A gradient elution with two solvents: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[2][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative or positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 4-HHA and an internal standard.[2]

Methodology Visualization

To aid in the understanding of the analytical processes, the following diagrams illustrate the typical experimental workflows.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

GC-MS Experimental Workflow for 4-HHA Quantification.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Cleanup Protein Precipitation or Simple Dilution Sample->Cleanup LC_Injection LC Injection Cleanup->LC_Injection LC_Separation LC Separation (Reverse Phase) LC_Injection->LC_Separation MS_MS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS Experimental Workflow for 4-HHA Quantification.

References

A Comparative Analysis of the Biodegradability of Polymers from 4-Hydroxyhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biodegradability of poly(4-hydroxyhexanoic acid) (P4HHA) in comparison to commercially significant biodegradable polymers—Polylactic acid (PLA), Polyglycolic acid (PGA), and Polycaprolactone (PCL)—reveals its promising potential as an environmentally friendly alternative. This guide provides a comprehensive overview of their relative degradation rates, the enzymatic pathways governing their breakdown, and the experimental protocols used for their evaluation, offering valuable insights for researchers, scientists, and drug development professionals.

Polymers derived from this compound (4-HHA) are a class of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms.[1] Due to their inherent biodegradability, these polymers are gaining significant attention as sustainable substitutes for conventional plastics. This comparison focuses on P4HHA and its close analog, poly(4-hydroxybutyrate) (P4HB), for which more extensive research is available, to benchmark their performance against the well-established biodegradable polymers: PLA, PGA, and PCL.

Comparative Biodegradation Rates

The rate of biodegradation of these polymers is highly dependent on the environmental conditions, such as the microbial population, temperature, and moisture levels. The following tables summarize the available quantitative data on their degradation in soil, compost, and marine environments.

Table 1: Biodegradation in Soil

PolymerTimeWeight Loss (%)Test ConditionsReference
P(3HB-co-4HB)60 daysVariable (depends on 4HB content and crystallinity)Soil burial[2]
PHB14 days~100%Soil, 100% Relative Humidity[1]
PHBV14 days~100%Soil, 100% Relative Humidity[1]
P(3HB,4HB)/PLA blends6 monthsDegradation decreases with increasing PLA contentReal soil burial at 20 cm and 40 cm depths[3][4]
PLA180 days~6%Soil[5]
PCL91 days~100%Compost at 50°C[6]

Table 2: Biodegradation in Compost

PolymerTimeBiodegradation (%)Test ConditionsReference
PHB90 days~100%Controlled compost[5]
PLA20 days90% (powder)Controlled compost at 58°C[5]
PHBV200 days90%Controlled composting[7]
PCL91 days~100%Controlled compost at 50°C[6]

Table 3: Biodegradation in Marine Environment

PolymerTimeBiodegradation (%)Test ConditionsReference
P(3HB-co-16 mol%-4HB)25 days~85% (BOD)Seawater from Tokyo Bay[8]
PHBV180 days~36% (weight loss)Natural seawater[9]
PCL6 weeks~100%Baltic Sea water[10]
PBS50-60 days~100%Natural seawater and sand[11]

Hydrolytic Degradation

Hydrolysis is a key mechanism in the degradation of these polyesters, involving the cleavage of ester bonds in the presence of water. The rate of hydrolysis is influenced by factors such as polymer crystallinity, hydrophilicity, and the surrounding pH and temperature.

Table 4: Comparative Hydrolytic Degradation

PolymerRelative Rate of HydrolysisKey FactorsReference
PGA FastestHigh hydrophilicity, lower crystallinity.[12][13]
PLA Slower than PGAMore hydrophobic than PGA. Degradation is temperature-dependent and accelerates above its glass transition temperature.[12][14]
PCL SlowestHigh crystallinity and hydrophobicity limit water penetration.[15]
P4HB/P4HHA Generally faster than P3HBThe presence of 4-hydroxy acid units can increase susceptibility to hydrolysis compared to the more crystalline P3HB.[16]

Enzymatic Degradation Pathways

The biodegradation of these polymers is primarily driven by enzymes secreted by microorganisms. These enzymes, known as depolymerases, break down the polymer chains into smaller, water-soluble oligomers and monomers that can then be assimilated by the microbes.

Degradation of P4HHA and other PHAs

The enzymatic degradation of PHAs is carried out by PHA depolymerases. However, studies have shown that lipases, which are ubiquitous in nature, can also hydrolyze PHAs, particularly those with longer side chains or more flexible backbones like P4HB.[17] The degradation of P4HHA is expected to follow a similar pathway.

The monomer, this compound, is then metabolized by the microorganisms through various metabolic pathways, likely involving beta-oxidation to generate acetyl-CoA, which can then enter the citric acid cycle for energy production.[12][18][19][20]

PHA_Degradation P4HHA Poly(this compound) Oligomers Oligomers P4HHA->Oligomers Extracellular PHA Depolymerases / Lipases Monomer This compound Oligomers->Monomer Hydrolysis Metabolism Cellular Metabolism (e.g., Beta-oxidation) Monomer->Metabolism Uptake by Microorganism TCA Citric Acid Cycle Metabolism->TCA CO2_H2O CO2 + H2O TCA->CO2_H2O

Figure 1. Enzymatic degradation pathway of P4HHA.
Degradation of PLA, PGA, and PCL

The enzymatic degradation of PLA, PGA, and PCL is also mediated by hydrolases, including lipases, esterases, and proteases.

  • PGA is readily hydrolyzed abiotically, but its degradation can be accelerated by enzymes.

  • PLA degradation is primarily initiated by hydrolysis, followed by enzymatic action on the resulting oligomers and monomers (lactic acid).

  • PCL is effectively degraded by a wide range of lipases and cutinases.[17][21][22]

Experimental Protocols

Standardized testing methods are crucial for comparing the biodegradability of polymers. The following are key experimental protocols cited in the assessment of these materials.

Soil Burial Test

This test evaluates the degradation of a polymer in a natural soil environment.

  • Procedure: Polymer samples of known weight and dimensions are buried in a controlled soil environment. The soil is maintained at a specific moisture content and temperature. Samples are retrieved at regular intervals, cleaned, dried, and weighed to determine the weight loss.

  • Analysis: Biodegradation is quantified by the percentage of weight loss over time. Surface morphology changes can be observed using Scanning Electron Microscopy (SEM).

Compostability Testing (ASTM D6400 / ISO 14855)

These standards specify the requirements for a plastic to be labeled as "compostable."

  • Procedure: The test material is mixed with a standardized compost inoculum and incubated under controlled aerobic conditions (typically at thermophilic temperatures around 58°C). The evolution of carbon dioxide (CO2) from the microbial respiration is measured over time.

  • Criteria for compostability:

    • Biodegradation: At least 90% of the organic carbon in the material must be converted to CO2 within 180 days.

    • Disintegration: After 12 weeks, no more than 10% of the original material should remain on a 2 mm sieve.

    • Ecotoxicity: The resulting compost must not have any adverse effects on plant growth.

Experimental_Workflow cluster_soil Soil Burial Test cluster_compost Compostability Test (ASTM D6400) Soil_Prep Prepare Polymer Samples Soil_Burial Bury in Controlled Soil Soil_Prep->Soil_Burial Soil_Retrieval Retrieve Samples Periodically Soil_Burial->Soil_Retrieval Soil_Analysis Analyze Weight Loss & Surface Morphology Soil_Retrieval->Soil_Analysis Compost_Prep Mix Polymer with Compost Inoculum Compost_Incubation Incubate under Controlled Aerobic Conditions Compost_Prep->Compost_Incubation Compost_Analysis Measure CO2 Evolution, Disintegration, and Ecotoxicity Compost_Incubation->Compost_Analysis

Figure 2. Experimental workflows for biodegradation testing.

Conclusion

Polymers derived from this compound exhibit favorable biodegradation characteristics, positioning them as strong candidates for sustainable materials. While direct quantitative comparisons with PLA, PGA, and PCL are still emerging, the available data for the closely related P4HB suggest competitive degradation rates, particularly in marine and soil environments. The susceptibility of the polymer backbone to hydrolysis by common lipases further supports its potential for rapid environmental breakdown. Continued research focusing on direct comparative studies under standardized conditions will be crucial for fully elucidating the environmental fate of P4HHA and paving the way for its broader application in the biomedical and packaging industries.

References

Evaluating 4-Hydroxyhexanoic Acid as a Polyhydroxyalkanoate Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate precursors is critical in tailoring the properties of polyhydroxyalkanoates (PHAs) for specific applications. This guide provides an objective comparison of 4-hydroxyhexanoic acid (4HHx) against other common PHA precursors, supported by experimental data on polymer yield, composition, and material properties.

The incorporation of different monomer units into PHA polymers is a key strategy for modifying their physicochemical characteristics. While 3-hydroxybutyrate (3HB) forms the backbone of the most common PHA, poly(3-hydroxybutyrate) (P(3HB)), its inherent brittleness limits its applications. To enhance flexibility and other properties, co-monomers derived from various precursors are introduced during biosynthesis. This guide focuses on the evaluation of this compound (4HHx) as one such precursor, comparing it with established alternatives like 3-hydroxyvalerate (3HV), 4-hydroxybutyrate (4HB), and medium-chain-length 3-hydroxyalkanoates (mcl-3HAs).

Performance Metrics of PHA Precursors

The effectiveness of a PHA precursor is determined by several key performance indicators, including the efficiency of its incorporation into the polymer, the resulting monomer composition, the overall polymer yield, and the final material properties of the synthesized PHA. The inclusion of co-monomers generally leads to a decrease in the polymer's crystallinity, melting temperature (Tm), and glass transition temperature (Tg), which in turn enhances its flexibility and toughness.

While direct comparative studies under identical conditions are limited, the available data indicates that the incorporation of 4HHx, a medium-chain-length hydroxyalkanoate, can significantly alter the properties of PHAs. For instance, recombinant strains of Pseudomonas putida have been shown to incorporate 4HHx into PHA, leading to the synthesis of a terpolyester consisting of 3-hydroxybutyric acid (3HB), 3-hydroxyhexanoic acid (3HHx), and 4HHx.[1] The molar fraction of the incorporated co-monomer is a critical factor influencing the final properties of the polymer.

Comparative Data of PHA Copolymers

The following tables summarize the typical effects of incorporating different precursors on the properties of PHA copolymers, drawing from various studies. It is important to note that these values can vary significantly depending on the bacterial strain, cultivation conditions, and the specific co-monomer content.

Table 1: Comparison of Thermal Properties of Various PHA Copolymers

PolymerPrecursor(s)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)
P(3HB)3-Hydroxybutyrate170 - 1801 - 5
P(3HB-co-3HV)3-Hydroxybutyrate, 3-Hydroxyvalerate75 - 170-5 - 1
P(3HB-co-4HB)3-Hydroxybutyrate, 4-Hydroxybutyrate60 - 160-48 - -15
P(3HB-co-3HHx)3-Hydroxybutyrate, 3-Hydroxyhexanoate126 - 165-5.9 - 4

Note: The range of values reflects the influence of varying co-monomer content.

Table 2: Comparison of Mechanical Properties of Various PHA Copolymers

PolymerPrecursor(s)Tensile Strength (MPa)Elongation at Break (%)
P(3HB)3-Hydroxybutyrate20 - 403 - 10
P(3HB-co-3HV)3-Hydroxybutyrate, 3-Hydroxyvalerate15 - 3010 - 50
P(3HB-co-4HB)3-Hydroxybutyrate, 4-Hydroxybutyrate20 - 104444 - 1000
P(3HB-co-3HHx)3-Hydroxybutyrate, 3-Hydroxyhexanoate3.62 - 12408 - 703

Note: The range of values reflects the influence of varying co-monomer content.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized methodologies for PHA production, extraction, and analysis.

Protocol 1: Microbial Production of PHA in a Fed-Batch Culture

This protocol describes a general procedure for producing PHA using a fed-batch cultivation method, which allows for high cell densities and increased polymer yields.

  • Inoculum Preparation: A suitable bacterial strain (e.g., Cupriavidus necator, recombinant Escherichia coli, or Pseudomonas putida) is cultured in a nutrient-rich medium overnight.

  • Bioreactor Setup: A bioreactor is prepared with a defined mineral salts medium containing a primary carbon source (e.g., glucose or fructose) and essential nutrients.

  • Batch Phase: The bioreactor is inoculated with the seed culture, and the batch fermentation is carried out under controlled conditions of temperature, pH, and dissolved oxygen.

  • Fed-Batch Phase: Upon depletion of the initial carbon source, a concentrated feeding solution containing the primary carbon source and the PHA precursor (e.g., this compound, valeric acid, or 1,4-butanediol) is continuously or intermittently fed into the bioreactor. Nutrient limitations (e.g., nitrogen or phosphorus) are often imposed during this phase to promote PHA accumulation.

  • Harvesting: Once the desired cell density and PHA content are achieved, the bacterial biomass is harvested by centrifugation.

  • Washing and Drying: The cell pellet is washed with distilled water and then lyophilized or oven-dried to determine the cell dry weight (CDW).

Protocol 2: Extraction and Purification of PHA from Bacterial Biomass

This protocol outlines a common method for extracting and purifying PHA from the harvested bacterial cells.

  • Cell Lysis: The dried biomass is treated with a solvent to disrupt the cell walls and release the intracellular PHA granules. Chloroform is a commonly used solvent for this purpose, though less hazardous alternatives like dimethyl carbonate are being explored.[1][2]

  • Extraction: The mixture is refluxed or stirred for several hours to dissolve the PHA in the solvent.

  • Filtration: The cell debris is removed by filtration, leaving a solution of PHA in the solvent.

  • Precipitation: The PHA is precipitated from the solvent by the addition of a non-solvent, such as cold methanol or ethanol.

  • Washing and Drying: The precipitated PHA is washed with the non-solvent to remove any remaining impurities and then dried under vacuum.

Protocol 3: Analysis of PHA Composition by Gas Chromatography (GC)

This protocol describes the standard method for determining the monomeric composition of the produced PHA.

  • Methanolysis: A small amount of the purified PHA is subjected to acid-catalyzed methanolysis. This process breaks down the polymer into its constituent methyl ester monomers. A common method involves heating the PHA in a mixture of chloroform, methanol, and sulfuric acid.

  • Extraction: The resulting methyl esters are extracted into the organic phase.

  • GC Analysis: The extracted methyl esters are analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Quantification: The identity and quantity of each monomer are determined by comparing the retention times and peak areas to those of known standards.

Visualizing the Process and Pathways

To better understand the workflows and metabolic pathways involved in PHA production, the following diagrams are provided in the DOT language for Graphviz.

PHA_Production_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum Inoculum Preparation Batch Batch Fermentation Inoculum->Batch Bioreactor Bioreactor Setup Bioreactor->Batch FedBatch Fed-Batch Fermentation Batch->FedBatch Harvest Biomass Harvesting FedBatch->Harvest Extract Extraction & Purification Harvest->Extract Analyze PHA Analysis Extract->Analyze

Figure 1. General workflow for PHA production and analysis.

PHA_Biosynthesis_Pathway cluster_precursors Precursor Metabolism cluster_central_metabolism Central Metabolism cluster_pha_synthesis PHA Synthesis Carbon_Source Carbon Source (e.g., Glucose) Acetyl_CoA Acetyl-CoA Carbon_Source->Acetyl_CoA 4HHx_precursor 4-HHx Precursor (e.g., this compound) Hydroxyacyl_CoAs (R)-Hydroxyacyl-CoAs (3HB-CoA, 4HHx-CoA, etc.) 4HHx_precursor->Hydroxyacyl_CoAs Other_precursors Other Precursors (e.g., Propionate, 1,4-Butanediol) Other_precursors->Hydroxyacyl_CoAs Acetyl_CoA->Hydroxyacyl_CoAs PHA_Synthase PHA Synthase (PhaC) Hydroxyacyl_CoAs->PHA_Synthase PHA Polyhydroxyalkanoate (PHA) PHA_Synthase->PHA

Figure 2. Simplified metabolic pathway for PHA synthesis.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxyhexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides essential safety and logistical information for the proper disposal of 4-Hydroxyhexanoic acid. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to be familiar with the potential hazards associated with this compound and similar chemical structures. While specific toxicity data for this compound is limited, related compounds can cause skin and eye irritation. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Wear suitable chemically impervious gloves.

  • Skin and Body Protection: Wear a lab coat or long-sleeved protective clothing.

In the event of exposure, follow these first-aid measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][2]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][2]
Ingestion Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms develop or persist.[1][2]

II. Operational and Disposal Plan

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or an equivalent approved waste disposal service.[1] Direct disposal into regular trash or down the sewer system is strictly prohibited.[1]

Step-by-Step Disposal Procedure:

  • Waste Identification and Classification: Treat this compound as hazardous chemical waste.

  • Waste Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1] Do not mix different waste streams.[3]

  • Containerization:

    • Use a compatible, leak-proof container with a secure screw cap for waste collection.[1][4] Plastic containers are often preferred.[1]

    • Ensure the container is in good condition, free from cracks or deterioration.[3]

    • Do not overfill the container; leave at least one inch of headroom to allow for expansion.[1]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[1][3]

    • Include the full chemical name ("this compound") and approximate concentration.[4]

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible substances.[2][5]

    • Utilize secondary containment for all liquid hazardous waste.[6]

  • Collection:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Await collection by authorized personnel.[1]

III. Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate spill area and ensure adequate ventilation.[1][2]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. For liquid spills, create a dike around the material using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[1]

  • Absorb the Spilled Material: Carefully absorb the spilled this compound with the inert absorbent material.

  • Collect and Containerize: Using spark-proof tools, carefully scoop the absorbed material into a properly labeled, sealable container for hazardous waste disposal.[7]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.[1]

IV. Empty Container Disposal

Empty containers that held this compound must be managed carefully. A container is not considered empty until all contents have been removed.[1]

  • Triple-Rinse: For containers that held toxic chemicals, they must be triple-rinsed with a suitable solvent.[1]

  • Collect Rinsate: This rinsate must be collected and disposed of as hazardous waste.[1][6]

  • Final Disposal: After triple-rinsing and air drying, deface the original label, and the container may then be disposed of in the regular trash or recycled according to your institution's policies.[1][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the container empty? A->B C Waste for Disposal B->C No D Triple-rinse container with appropriate solvent B->D Yes G Segregate from incompatible materials C->G E Collect rinsate as hazardous waste D->E F Deface label and dispose of container in regular trash/recycling D->F E->G H Select a compatible, leak-proof container G->H I Label container: 'Hazardous Waste', chemical name, concentration, and date H->I J Store in a cool, dry, well-ventilated area with secondary containment I->J K Contact EHS for waste pickup J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling, storage, and disposal of 4-Hydroxyhexanoic acid (CAS 13532-38-2). Due to the absence of a comprehensive, officially published Safety Data Sheet (SDS), this information has been synthesized from supplier data and general safety protocols for corrosive organic acids. It is imperative to supplement this guide with a thorough risk assessment conducted by qualified safety professionals within your organization.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on available supplier information, this compound is classified as a hazardous substance. The associated GHS pictograms are GHS05 (corrosion) and GHS07 (skin and eye irritation, harmful if swallowed), with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1][2][3] Consequently, stringent personal protective measures are mandatory.

The following table summarizes the required PPE for handling this compound.

PPE Category Specific Requirements Rationale
Eye and Face Protection Chemical splash goggles and a full-face shield.To protect against splashes that can cause severe eye damage and skin burns.[4][5][6]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact which can lead to severe burns.[4][5]
Body Protection Chemical-resistant lab coat or apron worn over full-length clothing.To protect skin from accidental spills and splashes.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills.[7]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.To avoid inhalation of any potential vapors or aerosols.

Operational Workflow for Handling this compound

Adherence to a strict, procedural workflow is essential to minimize exposure and ensure safety. The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials prep_spill_kit Verify Spill Kit is Accessible prep_materials->prep_spill_kit handle_weigh Weigh/Measure in Fume Hood prep_spill_kit->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_store Store in a Cool, Dry, Well-Ventilated Area cleanup_decontaminate->cleanup_store cleanup_segregate Segregate from Incompatible Materials (e.g., bases, oxidizing agents) cleanup_store->cleanup_segregate disposal_collect Collect Waste in a Labeled, Compatible Container cleanup_segregate->disposal_collect Proceed to Disposal disposal_store Store Waste in a Designated Satellite Accumulation Area disposal_collect->disposal_store disposal_request Request Pickup by EHS or Licensed Waste Contractor disposal_store->disposal_request

Caption: This diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.

Detailed Procedural Guidance

1. Preparation:

  • Personal Protective Equipment (PPE): Before entering the laboratory, don all PPE as specified in the table above.

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.

  • Materials: Gather all necessary equipment, reagents, and a designated, labeled waste container before starting work.

  • Spill Kit: Ensure a chemical spill kit equipped for acid spills is readily accessible.[8]

2. Handling:

  • Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood to contain any potential dust or vapors.

  • Transfers: Use appropriate tools (e.g., spatulas, pipettes) for transfers to minimize the risk of spills.

  • Reactions: Keep all reaction vessels containing this compound within the fume hood for the duration of the experiment.

3. Storage:

  • Conditions: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9]

  • Segregation: It is crucial to store this compound away from incompatible materials such as bases, oxidizing agents, and reactive metals to prevent hazardous reactions.[10][11]

4. Disposal:

  • Waste Collection: All waste containing this compound must be collected in a designated, labeled, and chemically compatible waste container.[7]

  • Waste Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[7]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and give a small amount of water to drink. Seek immediate medical attention.

  • Spills: For small spills, neutralize with a suitable agent like sodium bicarbonate, absorb with an inert material, and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.[12][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.